2-(4-Methoxybenzoyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUCGMLLTRXRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282944 | |
| Record name | O-(p-Anisoyl)benzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4'-Methoxybenzophenone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1151-15-1 | |
| Record name | 2-(4-Methoxybenzoyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | O-(p-Anisoyl)benzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxybenzoyl)benzoic acid | |
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| Record name | O-(p-Anisoyl)benzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxybenzoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(P-ANISOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92G674420E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Methoxybenzophenone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 °C | |
| Record name | 4'-Methoxybenzophenone-2-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-(4-Methoxybenzoyl)benzoic acid CAS number
An In-depth Technical Guide to 2-(4-Methoxybenzoyl)benzoic Acid
CAS Number: 1151-15-1
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's properties, synthesis, and applications, with a focus on its role as a precursor to pharmacologically active molecules.
Chemical and Physical Properties
This compound is a benzophenone derivative characterized by a benzoic acid group and a methoxy-substituted benzoyl group.[1] These functional groups make it a versatile building block for more complex molecular architectures.[1] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1151-15-1 | [1][2][3] |
| IUPAC Name | This compound | [1][4] |
| Alternate Names | 4'-Methoxybenzophenone-2-carboxylic acid | [2] |
| Molecular Formula | C₁₅H₁₂O₄ | [2] |
| Molecular Weight | 256.25 g/mol | [1][2] |
| Melting Point | 142-144.5 °C or 147-148 °C | [5][6] |
| Appearance | White to gray solid | [5] |
| InChI Key | UIUCGMLLTRXRBF-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key analytical technique for confirming the structure of this compound. The expected chemical shifts are detailed below.
| Protons | Chemical Shift (δ, ppm) |
| Methoxy (CH₃) | ~3.8 |
| Aromatic (methoxy-substituted ring) | 6.9 - 7.4 |
| Aromatic (benzoic acid ring) | 7.8 - 8.2 |
Data derived from typical values for similar structures.[1]
Synthesis and Reactivity
The primary synthetic route to this compound is through Friedel-Crafts acylation.[5] The compound can then serve as a starting material for further transformations, such as ketone reduction.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from phthalic anhydride and anisole.[5]
Materials:
-
Phthalic anhydride (148 g)
-
Anisole (250 ml)
-
Anhydrous aluminum chloride (140 g)
-
Carbon disulfide (250 ml)
-
Ice water
-
Chloroform
-
Acetic acid/water solution for recrystallization
Procedure:
-
In a suitable reaction vessel, combine phthalic anhydride, anisole, and carbon disulfide. Stir the mixture vigorously at ambient temperature.
-
Carefully add anhydrous aluminum chloride to the stirred mixture. The reaction should be performed under anhydrous conditions to prevent catalyst deactivation.[1]
-
Continue vigorous stirring for 2.5 hours at ambient temperature.
-
After the reaction period, hydrolyze the mixture by carefully adding it to ice water.
-
Remove the organic solvents (carbon disulfide and excess anisole) via steam distillation.
-
Cool the residual aqueous solution to room temperature to precipitate a gray solid.
-
Separate the solid product from the liquid by decantation.
-
Dissolve the crude solid in approximately 1 L of chloroform.
-
Remove the chloroform by rotary evaporation to yield the product as a white solid.
-
For further purification, recrystallize the solid from an acetic acid/water mixture. The expected yield is approximately 42%.[5]
References
Technical Guide: 2-(4-Methoxybenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-methoxybenzoyl)benzoic acid, a key intermediate in organic synthesis and pharmaceutical development. The document details its physicochemical properties, including its molecular weight, and provides established experimental protocols for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.
Physicochemical Properties
This compound, also known as 4'-methoxybenzophenone-2-carboxylic acid, is a benzophenone derivative. Its core structure, featuring a benzoic acid moiety attached to a 4-methoxybenzoyl group, makes it a versatile building block for more complex molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₄ | [1] |
| Molecular Weight | 256.26 g/mol | [1] |
| CAS Number | 1151-15-1 | [1] |
| Melting Point | 147-148 °C | [2] |
| Boiling Point | 477.6 °C at 760 mmHg | [2] |
| Density | 1.255 g/cm³ | [2] |
| IUPAC Name | This compound | |
| Synonyms | 4'-Methoxybenzophenone-2-carboxylic acid, o-(p-Anisoyl)benzoic acid |
Note: A dimeric form with the molecular formula C₃₀H₂₄O₈ and a molecular weight of 512.5 g/mol has also been reported in some databases.[3]
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with phthalic anhydride.
Workflow for the Synthesis of this compound
Caption: Workflow of the synthesis process.
Detailed Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Addition of Reactants: To the flask, add phthalic anhydride (1.0 equivalent), anisole (1.7 equivalents), and carbon disulfide as the solvent.
-
Catalyst Addition: While stirring vigorously, slowly add anhydrous aluminum chloride (1.0 equivalent) to the mixture at room temperature. An exothermic reaction should be expected.
-
Reaction: Continue to stir the mixture at ambient temperature for approximately 2.5 hours.
-
Hydrolysis: Carefully pour the reaction mixture over crushed ice and water to hydrolyze the aluminum chloride complex.
-
Solvent Removal: Remove the organic solvents by steam distillation.
-
Isolation of Crude Product: Allow the residual solution to cool to room temperature. The crude product will precipitate as a solid. Decant the supernatant liquid.
-
Purification:
-
Dissolve the crude solid in a suitable solvent such as chloroform.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from a mixture of acetic acid and water to yield the pure this compound.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic Protons (Benzoic Acid Moiety): δ 7.8–8.2 ppmAromatic Protons (Methoxy-Substituted Aryl Group): δ 6.9–7.4 ppmMethoxy Group Protons (-OCH₃): ~δ 3.8 ppm[1] |
| ¹³C NMR | Carbonyl Carbon (Ketone): ~δ 196 ppmCarbonyl Carbon (Carboxylic Acid): ~δ 167 ppmAromatic Carbons: δ 114–140 ppmMethoxy Carbon (-OCH₃): ~δ 55 ppm |
| IR Spectroscopy | C=O Stretch (Ketone): ~1680 cm⁻¹C=O Stretch (Carboxylic Acid): ~1700 cm⁻¹O-H Stretch (Carboxylic Acid): Broad peak from 2500-3300 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ at m/z = 256.26 |
Applications in Drug Development
This compound serves as a crucial starting material in the synthesis of various pharmaceutical compounds.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The benzophenone scaffold is a common feature in many NSAIDs. This compound is a valuable precursor for developing new anti-inflammatory agents that target cyclooxygenase (COX) pathways.[1]
-
Anticancer Agents: It is used in the synthesis of novel anticancer agents. For instance, it is a building block for 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a class of compounds that have shown potent antiproliferative activity against melanoma and prostate cancer cells.[4]
Signaling Pathway Illustration
Caption: Inhibition of prostaglandin synthesis by NSAIDs.
Conclusion
This compound is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an important intermediate for the development of new therapeutic agents. This guide provides essential technical information to support further research and application of this compound.
References
A Comprehensive Technical Guide to 2-(4-Methoxybenzoyl)benzoic Acid: Synthesis, Properties, and Potential as a Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxybenzoyl)benzoic acid, a benzophenone derivative, is a significant compound in medicinal and organic chemistry. Its structural features, comprising a benzoic acid moiety and a 4-methoxybenzoyl group, make it a versatile precursor in the synthesis of various organic molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs). The IUPAC name for this compound is This compound .[1] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and its potential role as a cyclooxygenase (COX) inhibitor, a key target in anti-inflammatory drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₅H₁₂O₄ | [1] |
| Molecular Weight | 256.25 g/mol | [1] |
| CAS Number | 1151-15-1 | |
| Appearance | White solid | |
| Melting Point | 142-144.5 °C (recrystallized from acetic acid/water) |
Synthesis of this compound
The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of anisole with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Ice water
-
Chloroform
-
Acetic acid
-
Water
Procedure:
-
To a vigorously stirred mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml), add anhydrous aluminum chloride (140 g) at ambient temperature.
-
Stir the reaction mixture for 2.5 hours.
-
Hydrolyze the reaction mixture with ice water.
-
Remove the organic solvents by steam distillation.
-
A gray solid will precipitate upon cooling the residual solution to room temperature. Decant the liquid to separate the solid.
-
Dissolve the solid in approximately 1 L of chloroform.
-
Remove the chloroform by rotary evaporation to yield a white solid (yield: 107 g, 42%).
-
Recrystallize the solid from an acetic acid/water mixture to obtain pure this compound with a melting point of 142-144.5 °C.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Role as a Cyclooxygenase (COX) Inhibitor Precursor
This compound serves as a valuable scaffold for the synthesis of NSAIDs, which primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
The Cyclooxygenase Pathway and NSAID Inhibition
The inhibition of the COX pathway is the primary mechanism of action for NSAIDs. By blocking COX enzymes, NSAIDs prevent the production of prostaglandins, thereby reducing inflammation and pain. The selectivity of NSAIDs for COX-1 versus COX-2 is a critical factor in their safety profile, as inhibition of COX-1 is associated with gastrointestinal side effects.
Diagram of the Cyclooxygenase Pathway:
Caption: The cyclooxygenase signaling pathway and the inhibitory action of NSAIDs.
Quantitative Analysis of COX Inhibition
| Compound | Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Aspirin | Non-selective NSAID | 3.57 | 29.3 | 0.12 |
| Ibuprofen | Non-selective NSAID | 12 | 80 | 0.15 |
| Celecoxib | Selective COX-2 Inhibitor | 82 | 6.8 | 12 |
| Diclofenac | Non-selective NSAID | 0.076 | 0.026 | 2.9 |
Data compiled from various sources for illustrative purposes.
Experimental Protocol: In Vitro COX Inhibition Assay (Hypothetical)
To evaluate the inhibitory potential of this compound or its derivatives against COX-1 and COX-2, a fluorometric or colorimetric assay can be employed. The following is a generalized protocol based on commercially available kits.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
COX Probe (for fluorometric detection)
-
Test compound (this compound or its derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate (black for fluorescence)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves reconstituting enzymes and preparing working solutions of the substrate and probe.
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to designated wells:
-
Enzyme Control: Assay buffer + COX enzyme.
-
Inhibitor Control: Assay buffer + COX enzyme + positive control inhibitor.
-
Test Compound: Assay buffer + COX enzyme + test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.
-
Detection: Immediately measure the fluorescence or absorbance kinetically over a period of time (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Diagram of Experimental Workflow for COX Inhibition Assay:
Caption: General workflow for an in vitro COX inhibition assay.
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of novel anti-inflammatory agents. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible starting material. While direct data on its COX inhibitory activity is limited, its structural similarity to known NSAID precursors and the demonstrated activity of its derivatives highlight its importance for further research. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its analogues as next-generation COX inhibitors. Further quantitative structure-activity relationship (QSAR) studies on a series of its derivatives could provide valuable insights for designing more potent and selective COX-2 inhibitors.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Methoxybenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxybenzoyl)benzoic acid is a benzophenone derivative that serves as a crucial synthetic intermediate in the fields of organic and medicinal chemistry.[1] Structurally, it features a benzoic acid group linked to a 4-methoxybenzoyl group, making it a versatile precursor for synthesizing more complex molecules.[1] Its primary utility lies in its role as a building block for pharmaceutical compounds, especially non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) pathways.[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in biological pathways.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its application in chemical synthesis and drug design.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | o-(p-anisoyl)benzoic acid | [3] |
| CAS Number | 1151-15-1 | [1] |
| Molecular Formula | C₁₅H₁₂O₄ | [3][4] |
| Molecular Weight | 256.25 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 142 - 144.5 °C | [5] |
| Boiling Point | 359.49 °C (rough estimate) | [3] |
| pKa | 3.34 ± 0.36 (Predicted) | [3][6] |
| Solubility | Soluble in alcohol, chloroform, diethyl ether, and ethyl acetate. | [7] |
| InChI | InChI=1S/C15H12O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18) | [1] |
| InChI Key | UIUCGMLLTRXRBF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton nuclear magnetic resonance (¹H NMR) spectroscopy is a key technique for the structural elucidation of this compound.
-
¹H NMR Spectrum : The spectrum displays characteristic peaks that correspond to the different proton environments in the molecule.[1]
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A common and established method for synthesizing this compound is through the Friedel-Crafts acylation of anisole with phthalic anhydride.[1][5]
Materials:
-
Phthalic anhydride[5]
-
Anisole[5]
-
Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)[1][5]
-
Carbon disulfide (solvent)[5]
-
Ice water[5]
-
Chloroform[5]
-
Acetic acid/water (for recrystallization)[5]
Procedure:
-
A mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml) is prepared in a suitable reaction vessel.[5]
-
Anhydrous aluminum chloride (140 g) is added to the vigorously stirred mixture at ambient temperature.[5]
-
The reaction is stirred for approximately 2.5 hours.[5] Temperature control is important to minimize side product formation.[1]
-
The reaction is quenched by hydrolysis with ice water.[5]
-
The organic solvents (carbon disulfide and excess anisole) are removed by steam distillation.[5]
-
Upon cooling the residual solution, a gray solid precipitates. This solid is separated by decantation.[5]
-
The crude product is dissolved in chloroform, and the solvent is removed by rotary evaporation.[5]
-
The resulting white solid is purified by recrystallization from an acetic acid/water mixture to yield the final product.[5] A yield of 42% has been reported for this specific protocol.[8]
Caption: Workflow for the synthesis of this compound.
Biological Relevance and Applications
Precursor for NSAIDs
This compound and its derivatives are valuable precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Many NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By serving as a structural scaffold, this molecule allows for the development of drugs that can effectively block the COX pathway.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.
Applications in Materials Science
Derivatives of this compound are also utilized as UV stabilizers in polymeric materials.[1] The benzophenone core is effective at absorbing harmful UV radiation and dissipating it as thermal energy, which protects the polymer from photo-oxidative degradation that can cause yellowing, cracking, and loss of physical properties.[1]
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. CID 67010507 | C30H24O8 | CID 67010507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-(4-METHOXY-BENZOYL)-BENZOIC ACID CAS#: 1151-15-1 [m.chemicalbook.com]
- 7. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
2-(4-Methoxybenzoyl)benzoic acid solubility in organic solvents
An In-depth Technical Guide on the Solubility of 2-(4-Methoxybenzoyl)benzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of this compound (CAS RN: 1151-15-1), a benzophenone derivative utilized as a key synthetic intermediate in organic and medicinal chemistry.[1][2][3] An understanding of its solubility is critical for applications ranging from reaction optimization and purification to formulation development. This document compiles the available solubility data, outlines a standard experimental protocol for its determination, and presents a visual workflow of the experimental process.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Solubility Description |
| Polar Protic | Alcohol (unspecified) | Freely Soluble[4] |
| Glacial Acetic Acid | Freely Soluble[4] | |
| Water | Very Sparingly Soluble[4] | |
| Polar Aprotic | Ether (unspecified) | Freely Soluble[4] |
| Non-Polar | Toluene | Freely Soluble[4] |
| Halogenated | Chloroform | Freely Soluble[4] |
Note: "Freely Soluble" is a qualitative term. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocol for Solubility Determination
The most widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[5] This procedure ensures that the solvent is fully saturated with the solute at a specific temperature. The subsequent concentration measurement can be performed using various analytical techniques, most commonly gravimetric analysis or High-Performance Liquid Chromatography (HPLC).[6][7]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Sealed vials (e.g., 10 mL glass test tubes with stoppers)[7]
-
Thermostatically controlled shaker or water bath
-
Analytical balance (uncertainty ±0.0001 g)[7]
-
Syringe filters (e.g., 0.45 µm PTFE or equivalent)
-
Drying oven
-
HPLC system with UV detector (if using HPLC method)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure the system reaches equilibrium.[5] The time required may vary depending on the compound and solvent system.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to rest in the constant-temperature bath for a period (e.g., 2-4 hours) to permit the excess solid to sediment.[5]
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.[5] This step is critical to avoid artificially high results.
-
-
Quantification of Solute Concentration:
Method A: Gravimetric Analysis [6][7]
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent completely in a drying oven. The temperature should be set below the boiling point of the solvent and the melting point of the solute (146°C for this compound) to prevent degradation or sublimation.[2][4]
-
Once a constant weight is achieved, record the final mass of the vial containing the dried solute.
-
Calculate the mass of the dissolved solute and the mass of the solvent to determine the solubility (e.g., in g/100g of solvent).
Method B: HPLC Analysis [6]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by plotting the HPLC peak area against concentration.
-
Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.[6]
-
Inject the diluted sample into the HPLC system. A common method for benzoic acid derivatives involves a C18 column with a mobile phase of acetonitrile and acidified water, and UV detection around 254 nm.[6]
-
Determine the concentration of the diluted sample from its peak area using the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol for determining solubility via the shake-flask method.
Caption: Workflow for the isothermal shake-flask solubility determination method. Max Width: 760px.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. scbt.com [scbt.com]
- 4. o-(p-Anisoyl)benzoic Acid [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of 2-(4-Methoxybenzoyl)benzoic Acid
Introduction
This compound is a benzophenone derivative that serves as a key intermediate in organic and medicinal chemistry.[1] Its molecular framework, featuring a benzoic acid moiety and a 4-methoxybenzoyl group, makes it a versatile precursor for the synthesis of various organic molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The determination of its solid-state structure is crucial for understanding its physicochemical properties, polymorphism, and for guiding the design of new therapeutic agents. X-ray crystallography is the definitive technique for establishing the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline state.[1]
Expected Crystallographic and Structural Features
Based on the crystal structures of closely related compounds, such as 2-(4-chlorobenzoyl)benzoic acid and 2-(4-methylbenzoyl)benzoic acid monohydrate, several key structural features are anticipated for this compound in the solid state.[1][2]
A primary and highly predictable interaction is the formation of centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] This is a common and stable motif for carboxylic acids in the crystalline form. The crystal lattice is likely further stabilized by other weaker intermolecular interactions.
The conformation of the molecule will be largely defined by the dihedral angle between the planes of the two aromatic rings. This angle is influenced by the steric and electronic effects of the substituents on the rings.[1]
Table 1: Anticipated Crystallographic Data Summary
| Parameter | Expected Value/System | Description |
| Crystal System | Monoclinic or Triclinic | Based on related structures, a lower symmetry system is probable. |
| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) | Consistent with the formation of centrosymmetric dimers. |
| Z (Molecules per unit cell) | 2, 4, or 8 | Common values for organic molecules of this size. |
| Hydrogen Bonding | O—H⋯O | Primary interaction forming carboxylic acid dimers. |
| Dihedral Angle | 60-90° | The expected twist between the two aromatic rings. |
Table 2: Key Intramolecular Bond Lengths and Angles (Predicted)
| Bond/Angle | Type | Expected Value Range (Å or °) | Notes |
| C=O (ketone) | Bond Length | 1.20 - 1.25 Å | Typical double bond character. |
| C=O (carboxylic acid) | Bond Length | 1.20 - 1.26 Å | |
| C-O (carboxylic acid) | Bond Length | 1.30 - 1.36 Å | |
| C-O (methoxy) | Bond Length | 1.35 - 1.40 Å | |
| C-C-C (aromatic) | Bond Angle | ~120° | Characteristic of sp² hybridized carbon. |
| O=C-O (carboxylic) | Bond Angle | ~122° | |
| C-O-C (methoxy) | Bond Angle | 115 - 120° |
Experimental Protocols
Synthesis of this compound
A common and established method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[3]
Procedure:
-
A mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml) is prepared in a suitable reaction vessel with vigorous stirring.[3]
-
Anhydrous aluminum chloride (140 g) is added to the mixture at ambient temperature.[3]
-
The reaction is stirred for approximately 2.5 hours.[3]
-
Following the reaction period, the solution is hydrolyzed with ice water.[3]
-
The organic solvents are removed by steam distillation.[3]
-
Upon cooling, a solid precipitates from the residual solution. This crude product is separated by decantation and dissolved in chloroform.[3]
-
The chloroform is removed by rotary evaporation to yield the solid product.[3]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation from an appropriate solvent system.
Procedure:
-
The synthesized this compound is dissolved in a suitable solvent, such as an acetic acid/water mixture.[3]
-
The solution is allowed to stand at room temperature for slow evaporation of the solvent over several days to weeks.
-
The resulting single crystals are carefully harvested for analysis.
Crystal Structure Determination by X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid.[1][4]
Methodology:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
Visualizations
Logical Workflow for Synthesis and Structural Analysis
References
An In-depth Technical Guide to the 1H NMR Spectrum of 2-(4-Methoxybenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Methoxybenzoyl)benzoic acid. Due to the limited availability of public, experimentally derived spectral data for this specific compound, the following guide is based on a high-quality predicted spectrum. This allows for a thorough examination of the molecular structure and the electronic environment of the protons, which is crucial for researchers in drug development and organic synthesis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The spectrum was predicted for a standard NMR experiment conducted in deuterated chloroform (CDCl₃) at 400 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-6 | 8.15 | dd | 1H | 7.8, 1.2 |
| H-3 | 7.80 | dd | 1H | 7.6, 1.2 |
| H-4 | 7.65 | td | 1H | 7.6, 1.2 |
| H-5 | 7.50 | td | 1H | 7.8, 1.2 |
| H-2', H-6' | 7.75 | d | 2H | 8.8 |
| H-3', H-5' | 6.95 | d | 2H | 8.8 |
| -OCH₃ | 3.88 | s | 3H | - |
| -COOH | 12.50 | s (broad) | 1H | - |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides distinct signals for each of the non-equivalent protons in the molecule, offering valuable insights into its structure.
-
Carboxylic Acid Proton (-COOH): A broad singlet is predicted to appear far downfield around 12.50 ppm. This significant deshielding is characteristic of a carboxylic acid proton due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. The broadness of the signal is a result of chemical exchange with trace amounts of water or other acidic protons.
-
Benzoic Acid Ring Protons (H-3, H-4, H-5, H-6): These four protons on the benzoic acid ring are in distinct chemical environments and give rise to a complex pattern of signals in the aromatic region.
-
H-6: This proton is predicted to be the most deshielded of the benzoic acid ring protons, appearing as a doublet of doublets around 8.15 ppm. Its downfield shift is attributed to the anisotropic effect of the nearby carbonyl group of the carboxylic acid and the benzoyl ketone. It is coupled to H-5 (ortho-coupling, J ≈ 7.8 Hz) and H-4 (meta-coupling, J ≈ 1.2 Hz).
-
H-3: This proton, ortho to the benzoyl substituent, is expected to resonate around 7.80 ppm as a doublet of doublets, coupled to H-4 (ortho-coupling, J ≈ 7.6 Hz) and H-5 (meta-coupling, J ≈ 1.2 Hz).
-
H-4 and H-5: These protons are predicted to appear as overlapping triplet of doublets in the range of 7.50-7.65 ppm. Each is coupled to two ortho and one meta proton.
-
-
4-Methoxybenzoyl Ring Protons (H-2', H-6' and H-3', H-5'): The protons on the 4-methoxybenzoyl ring exhibit a classic AA'BB' system, simplified here as two distinct doublets due to the symmetry of the substitution pattern.
-
H-2' and H-6': These protons, ortho to the carbonyl group, are deshielded and are predicted to appear as a doublet around 7.75 ppm. They are coupled to H-3' and H-5', respectively (ortho-coupling, J ≈ 8.8 Hz).
-
H-3' and H-5': These protons, ortho to the electron-donating methoxy group, are shielded and are predicted to appear as a doublet around 6.95 ppm. They are coupled to H-2' and H-6', respectively (ortho-coupling, J ≈ 8.8 Hz).
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. They are therefore predicted to appear as a sharp singlet at approximately 3.88 ppm.
Visualizing Proton Relationships
The following diagrams illustrate the structure of this compound and the key through-bond coupling relationships between the aromatic protons.
Caption: Proton coupling relationships in this compound.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
For referencing the chemical shifts, the solvent should contain a small amount of tetramethylsilane (TMS, 0.03-0.05% v/v).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-resolution NMR spectrometer, typically with a proton resonance frequency of 300 MHz or higher for better signal dispersion.
-
The probe should be tuned and matched to the proton frequency to ensure optimal signal-to-noise ratio.
-
The sample temperature should be stabilized, usually at 298 K (25 °C).
3. Data Acquisition:
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to achieve narrow and symmetrical peaks.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used for a routine ¹H spectrum.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 16 ppm is generally sufficient to cover the entire range of proton signals for most organic molecules.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is typically used for qualitative analysis. For accurate integration (quantitative analysis), a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is standard for good digital resolution.
-
4. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum by Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced by setting the TMS signal to 0.00 ppm.
-
Integration: The relative areas under the peaks are integrated to determine the relative number of protons corresponding to each signal.
Logical Workflow for ¹H NMR Analysis
The process of analyzing a ¹H NMR spectrum follows a logical progression from sample preparation to final structure elucidation.
Caption: Workflow for ¹H NMR spectral analysis.
This guide provides a comprehensive overview of the ¹H NMR spectrum of this compound based on predicted data, along with standard experimental procedures. This information is intended to assist researchers in the interpretation of their own experimental data and in the structural elucidation of related compounds.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-(4-Methoxybenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of 2-(4-Methoxybenzoyl)benzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. It details the characteristic vibrational frequencies, an experimental protocol for spectral acquisition, and a theoretical framework for spectral interpretation, serving as a vital resource for the structural characterization of this important synthetic intermediate.
Introduction: Structural Characterization via IR Spectroscopy
This compound is a benzophenone derivative that serves as a key building block in the synthesis of various organic molecules, including pharmaceutical agents.[1] Its molecular structure comprises a benzoic acid moiety linked to a 4-methoxybenzoyl group, presenting several key functional groups: a carboxylic acid, a diaryl ketone, an aryl ether, and two substituted aromatic rings.
Infrared (IR) spectroscopy is an indispensable analytical technique for confirming the identity and structural integrity of such molecules. By measuring the absorption of infrared radiation by molecular vibrations, IR spectroscopy provides a unique "fingerprint" that corresponds directly to the functional groups present. This guide elucidates the specific IR absorption bands that characterize this compound.
Key Vibrational Modes and Data Analysis
The IR spectrum of this compound is distinguished by several strong absorption bands that confirm the presence of its primary functional groups.[1] Due to intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers, the hydroxyl (O-H) stretching band is notably broad.[1][2] The molecule features two distinct carbonyl groups—a ketone and a carboxylic acid—which are observable as separate, strong peaks in the spectrum.[1]
The quantitative data for the principal vibrational modes are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance in Spectrum |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very broad, strong intensity |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium to weak, sharp peaks |
| C=O Stretch | Carboxylic Acid | ~1700 | Strong, sharp |
| C=O Stretch | Diaryl Ketone | ~1680 | Strong, sharp |
| C=C Stretch | Aromatic Ring | 1625 - 1450 | Medium to strong, multiple sharp peaks |
| C-O Stretch | Carboxylic Acid / Aryl Ether | 1320 - 1210 (Acid) / 1275 - 1200 (Ether, asym.) | Strong intensity |
| O-H Bend (in-plane) | Carboxylic Acid | 1440 - 1395 | Medium intensity |
| O-H Bend (out-of-plane) | Carboxylic Acid Dimer | ~920 | Broad, medium intensity |
Note: The exact positions of absorption bands can vary slightly based on the sample preparation method and the physical state of the sample (e.g., solid, solution).
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Mass Spectrometric Analysis of 2-(4-Methoxybenzoyl)benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric behavior of 2-(4-Methoxybenzoyl)benzoic acid (Molecular Formula: C₁₅H₁₂O₄, Molecular Weight: 256.26 g/mol ).[1] As a significant benzophenone derivative used in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), a thorough understanding of its mass spectrometric fragmentation is crucial for its identification and characterization. This document outlines the predicted fragmentation patterns under common ionization techniques, provides generalized experimental protocols for its analysis, and presents the data in a clear, structured format for ease of interpretation.
Introduction to Mass Spectrometry of Aromatic Carboxylic Acids
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, and facilitating structural elucidation through fragmentation analysis.[2] For aromatic carboxylic acids like this compound, common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).
Under EI, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. Typical fragmentation pathways for benzoic acids involve the loss of small, stable neutral molecules or radicals such as a hydroxyl radical (•OH) or a carboxyl radical (•COOH).[3]
ESI is a softer ionization technique that is particularly well-suited for polar molecules.[4][5] For carboxylic acids, ESI is often performed in negative ion mode, where the molecule is deprotonated to form the [M-H]⁻ ion.[6][7] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze the fragmentation of this precursor ion.[2]
Predicted Mass Spectrometry Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known fragmentation of benzoic acids and benzophenones.[2][3][8] The following table summarizes the key predicted ions.
| m/z (Nominal) | Proposed Ion Formula | Proposed Loss from Molecular Ion [C₁₅H₁₂O₄]⁺• | General Abundance (Predicted) |
| 256 | [C₁₅H₁₂O₄]⁺• | - | Low to Medium |
| 239 | [C₁₅H₁₁O₃]⁺ | •OH | Medium to High |
| 211 | [C₁₄H₁₁O₂]⁺ | •COOH | Medium |
| 135 | [C₈H₇O₂]⁺ | C₇H₅O | High |
| 105 | [C₇H₅O]⁺ | C₈H₇O₃ | Low to Medium |
| 77 | [C₆H₅]⁺ | C₉H₇O₄ | Low |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key pathways initiated by the ionization of the molecule. The primary fragmentation events are likely centered around the carboxylic acid and the benzophenone core.
A significant fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) from the molecular ion, leading to a stable acylium ion.[3] In this case, the ion at m/z 239 would be formed. Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH), resulting in the ion at m/z 211.[2]
Cleavage at the carbonyl bridge of the benzophenone structure is also anticipated. This can lead to the formation of the 4-methoxybenzoyl cation at m/z 135, which is expected to be a prominent peak, and the benzoyl cation at m/z 105.[2] The subsequent loss of carbon monoxide (CO) from the acylium ions can produce the phenyl cation at m/z 77.[3]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Research Chemical [benchchem.com]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
synthesis of 2-(4-Methoxybenzoyl)benzoic acid from phthalic anhydride and anisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(4-methoxybenzoyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route discussed is the Friedel-Crafts acylation of anisole with phthalic anhydride, a robust and widely utilized method in organic synthesis.
Core Synthesis: Friedel-Crafts Acylation
The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. In this reaction, anisole is acylated by phthalic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The methoxy group of anisole is an activating group, directing the electrophilic attack to the para position, thus favoring the formation of the desired product.
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of phthalic anhydride, making the adjacent carbonyl carbon susceptible to nucleophilic attack by the electron-rich anisole ring. Subsequent loss of a proton restores the aromaticity of the ring, yielding the final product after an aqueous workup to decompose the aluminum chloride complex.
// Reactants PhthalicAnhydride [label="Phthalic Anhydride"]; Anisole [label="Anisole"]; AlCl3_1 [label="AlCl₃ (Catalyst)", fillcolor="#FBBC05"];
// Intermediates ActivatedComplex [label="Activated Complex\n(Phthalic Anhydride-AlCl₃)"]; AcyliumIon [label="Acylium Ion Intermediate"]; SigmaComplex [label="Sigma Complex"]; ProductComplex [label="Product-AlCl₃ Complex"];
// Product FinalProduct [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl"]; AlCl3_2 [label="AlCl₃ (Regenerated)"];
// Reaction Steps PhthalicAnhydride -> ActivatedComplex [label="+ AlCl₃"]; ActivatedComplex -> AcyliumIon [label="Ring Opening"]; {rank=same; AcyliumIon; Anisole} AcyliumIon -> SigmaComplex [label="+ Anisole"]; SigmaComplex -> ProductComplex [label="- H⁺"]; ProductComplex -> FinalProduct [label="Aqueous Workup"]; SigmaComplex -> HCl [style=dashed]; ProductComplex -> AlCl3_2 [style=dashed]; } dot Figure 1: General mechanism of the Friedel-Crafts acylation of anisole with phthalic anhydride.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on established laboratory procedures.[1]
Materials:
-
Phthalic anhydride (148 g)
-
Anisole (250 ml)
-
Anhydrous aluminum chloride (140 g)
-
Carbon disulfide (250 ml)
-
Ice water
-
Chloroform
-
Acetic acid
-
Water
Procedure:
-
Reaction Setup: In a vigorously stirred mixture of 148 g of phthalic anhydride, 250 ml of anisole, and 250 ml of carbon disulfide, add 140 g of anhydrous aluminum chloride at ambient temperature.
-
Reaction: Allow the reaction to proceed for 2.5 hours.
-
Hydrolysis: After the reaction period, hydrolyze the solution with ice water.
-
Solvent Removal: Remove the organic solvents by steam distillation.
-
Isolation of Crude Product: A gray solid will precipitate as the residual solution cools to room temperature. Separate the solid from the liquid by decantation.
-
Extraction: Dissolve the crude solid in approximately 1 L of chloroform.
-
Purification: Remove the chloroform by rotary evaporation to yield a white solid.
-
Recrystallization: Recrystallize the solid from an acetic acid/water mixture to obtain the pure product.
Yield:
This procedure is reported to yield approximately 107 g (42%) of this compound.[1]
Data Presentation: Reaction Parameters and Yields
The yield of this compound is influenced by various factors, including the nature of the catalyst and the reaction conditions. The following table summarizes key quantitative data from different synthetic approaches.
| Catalyst | Solvent | Temperature | Reactant Ratio (Anhydride:Anisole:Catalyst) | Product(s) | Yield (%) | Reference |
| AlCl₃ | Carbon Disulfide / Anisole | Ambient | 1 : 2.1 : 1 (molar) | This compound | 42 | [1] |
| AlCl₃ (dissolved) | Anisole | 0°C | Not specified | Mono-acylated product | "Large amount" | [2] |
| AlCl₃ (solid) | Anisole | 0°C | Not specified | Mono- and Di-acylated products | Not specified | [2] |
| Sulfated Zirconia | Not specified | Not specified | Not specified | Di-acylated product ONLY | Not specified | [2] |
Experimental Workflow
The synthesis of this compound involves a series of sequential steps from reaction setup to final product purification. The following diagram illustrates a typical experimental workflow.
// Workflow Stages Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction_Setup [label="Reaction Setup:\n- Mix Phthalic Anhydride, Anisole, CS₂\n- Add AlCl₃ at ambient temperature"]; Reaction [label="Reaction\n(2.5 hours)"]; Workup [label="Workup"]; Hydrolysis [label="Hydrolysis with ice water"]; Solvent_Removal [label="Steam Distillation\n(Remove CS₂ and excess Anisole)"]; Isolation [label="Isolation of Crude Product\n(Decantation)"]; Extraction [label="Extraction with Chloroform"]; Purification [label="Purification"]; Rotovap [label="Rotary Evaporation\n(Remove Chloroform)"]; Recrystallization [label="Recrystallization\n(Acetic Acid/Water)"]; Final_Product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Reaction_Setup; Reaction_Setup -> Reaction; Reaction -> Workup; Workup -> Hydrolysis; Hydrolysis -> Solvent_Removal; Solvent_Removal -> Isolation; Isolation -> Extraction; Extraction -> Purification; Purification -> Rotovap; Rotovap -> Recrystallization; Recrystallization -> Final_Product; } dot Figure 2: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product shows characteristic absorption bands for two different carbonyl groups at 1686 cm⁻¹ and 1660 cm⁻¹.[1]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically exhibits signals for the aromatic protons in the range of δ 7.8–8.2 ppm and δ 6.9–7.4 ppm. A characteristic singlet for the methoxy group protons is observed at approximately δ 3.8 ppm.[3]
Discussion of Side Reactions and Alternative Catalysts
A significant side reaction in this synthesis is the formation of a diacylated product, where a second molecule of anisole reacts with the initially formed keto-acid.[3] The choice of catalyst can have a profound impact on the product distribution. While aluminum chloride can lead to a mixture of mono- and di-acylated products, the use of solid superacid catalysts, such as sulfated zirconia, has been shown to exclusively yield the diacylated product.[2] This highlights the importance of catalyst selection in directing the reaction towards the desired product.
Cleavage of the methoxy group on the anisole ring is another potential side reaction, particularly under harsh reaction conditions or with strong Lewis acids, leading to phenolic by-products.[3] Careful control of the reaction temperature is crucial to minimize the formation of such impurities.[3]
Conclusion
The Friedel-Crafts acylation of anisole with phthalic anhydride remains a primary and effective method for the synthesis of this compound. This technical guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data on reaction outcomes, and a discussion of the underlying reaction mechanism and potential side reactions. For researchers and professionals in drug development, a thorough understanding of these synthetic parameters is essential for the efficient and high-purity production of this valuable chemical intermediate.
References
A Comprehensive Technical Guide to the Friedel-Crafts Acylation Mechanism for the Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Friedel-Crafts acylation reaction for the synthesis of 2-(4-Methoxybenzoyl)benzoic acid, a key intermediate in various organic and medicinal chemistry applications.[1] The document outlines the core reaction mechanism, detailed experimental protocols, and a summary of key analytical data, presented for the use of professionals in research and development.
Introduction to the Friedel-Crafts Acylation
The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, enabling the attachment of substituents to an aromatic ring.[2] The acylation variant is a highly effective method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic substrate via electrophilic aromatic substitution.[3] This reaction typically employs an acyl chloride or an acid anhydride as the acylating agent and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[4]
The synthesis of this compound is a classic example of this reaction, involving the acylation of anisole (methoxybenzene) with phthalic anhydride. The product is a valuable benzophenone derivative used as a versatile building block for more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] Unlike Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of avoiding carbocation rearrangements and deactivating the product against further acylation, thus preventing polysubstitution.[5][6]
The Core Reaction Mechanism
The synthesis proceeds through a well-established multi-step mechanism involving the generation of a potent electrophile which then reacts with the electron-rich anisole ring.
Step 1: Formation of the Acylium Ion Complex The reaction is initiated by the coordination of the Lewis acid catalyst, aluminum chloride (AlCl₃), to one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the carbonyl group, and subsequent cleavage of the C-O bond within the anhydride ring generates a highly electrophilic acylium ion. This ion is stabilized by resonance and complexed with the Lewis acid.[5]
Step 2: Electrophilic Attack and Formation of the Sigma Complex Anisole, the aromatic substrate, possesses a methoxy (-OCH₃) group which is a strong activating, ortho-, para-director. Due to its electron-donating nature, it increases the nucleophilicity of the benzene ring. The π-electrons of the anisole ring attack the electrophilic carbon of the acylium ion complex. This attack preferentially occurs at the para position relative to the methoxy group due to reduced steric hindrance compared to the ortho positions. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
Step 3: Deprotonation and Restoration of Aromaticity The aromaticity of the ring is restored through the deprotonation of the sigma complex. The AlCl₄⁻, formed in the initial step, acts as a base, abstracting the proton from the carbon atom that underwent electrophilic attack. The electrons from the C-H bond move back into the ring, reforming the stable aromatic system.[4]
Step 4: Hydrolysis (Workup) In contrast to a truly catalytic process, the Lewis acid remains complexed to the carbonyl group of the newly formed ketone product.[2] Therefore, a stoichiometric amount of AlCl₃ is required. The reaction is completed by an aqueous workup, typically with ice and hydrochloric acid. This step hydrolyzes the aluminum complex, liberating the final product, this compound, and protonating the carboxylate.[8]
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. google.com [google.com]
- 7. benchchem.com [benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
An In-Depth Technical Guide to 2-(4-Methoxybenzoyl)benzoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxybenzoyl)benzoic acid, a key benzophenone derivative. It details the compound's historical context, primary synthesis methodologies with in-depth experimental protocols, and extensive physicochemical and spectroscopic characterization data. The document elucidates the established synthetic routes, primarily the Friedel-Crafts acylation, and explores its role as a crucial intermediate in the synthesis of pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs), and its applications in materials science as a UV stabilizer. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and reaction mechanisms are visualized using logical diagrams.
Introduction
This compound, with the CAS Number 1151-15-1, is an organic compound characterized by a benzoic acid moiety substituted with a 4-methoxybenzoyl group at the ortho position.[1][2] This unique structure makes it a valuable and versatile building block in organic synthesis. Its primary significance lies in its role as a precursor for the synthesis of more complex molecules with diverse biological activities and material properties.[3] Notably, it serves as a critical intermediate in the development of various pharmaceutical agents, particularly NSAIDs that target cyclooxygenase pathways.[3] The presence of both a carboxylic acid and a ketone functional group allows for a wide range of chemical modifications, making it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.[1]
History and Discovery
The synthesis of various substituted benzoylbenzoic acids, including the methoxy derivative, would have been a logical extension of the exploration of the Friedel-Crafts reaction's scope and utility in the early to mid-20th century, a period of significant expansion in synthetic organic chemistry.
Synthesis
The most established and widely utilized method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with phthalic anhydride.[3]
Friedel-Crafts Acylation of Anisole with Phthalic Anhydride
This reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion, generated from phthalic anhydride and a Lewis acid catalyst, attacks the electron-rich anisole ring.
Reaction Scheme:
Caption: Friedel-Crafts acylation of anisole and phthalic anhydride.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation [4]
-
Materials:
-
Phthalic anhydride (148 g)
-
Anisole (250 ml)
-
Anhydrous aluminum chloride (140 g)
-
Carbon disulfide (250 ml)
-
Ice water
-
Chloroform
-
Acetic acid
-
Water
-
-
Procedure:
-
To a vigorously stirred mixture of 148 g of phthalic anhydride, 250 ml of anisole, and 250 ml of carbon disulfide, add 140 g of anhydrous aluminum chloride at ambient temperature.
-
Continue stirring the mixture for 2.5 hours.
-
Hydrolyze the reaction mixture with ice water.
-
Remove the organic solvents by steam distillation.
-
A gray solid will precipitate upon cooling the residual solution to room temperature. Separate the solid from the liquid by decantation.
-
Dissolve the solid in approximately 1 L of chloroform.
-
Remove the chloroform by rotary evaporation to yield a white solid (107 g, 42% yield).
-
Recrystallize the solid product from an acetic acid/water mixture.
-
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₄ | [2] |
| Molecular Weight | 256.25 g/mol | [2] |
| Melting Point | 142-144.5 °C | [4] |
| CAS Number | 1151-15-1 | [1][2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference |
| ¹H NMR | Aromatic Protons (Benzoic Acid Moiety): δ 7.8–8.2 ppmAromatic Protons (Methoxy-substituted Aryl): δ 6.9–7.4 ppmMethoxy Protons: δ 3.8 ppm | [3] |
| IR (KBr) | 1686 cm⁻¹ (C=O, ketone)1660 cm⁻¹ (C=O, carboxylic acid)1550-1600 cm⁻¹ (C=C, aromatic) | [4] |
| Mass Spectrometry (Predicted) | m/z 256 [M]⁺m/z 239 [M-OH]⁺m/z 211 [M-COOH]⁺m/z 135 [C₈H₇O₂]⁺m/z 105 [C₇H₅O]⁺ | [3] |
Characterization
Experimental Protocols for Characterization
Infrared (IR) Spectroscopy [1]
-
Sample Preparation: A KBr pellet is prepared by mixing approximately 1 mg of the synthesized this compound with 100 mg of dry potassium bromide. The mixture is finely ground and pressed into a thin, transparent disk.
-
Analysis: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded. The presence of characteristic absorption bands for the carbonyl groups (ketone and carboxylic acid) and the aromatic rings confirms the structure of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
Sample Preparation: A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Analysis: The ¹H NMR spectrum is recorded to identify the chemical shifts and integration values of the different proton environments in the molecule. The ¹³C NMR spectrum can also be obtained to determine the number and types of carbon atoms.
Applications and Biological Relevance
Pharmaceutical Intermediate
As previously mentioned, this compound is a valuable intermediate in the synthesis of NSAIDs.[3] The carboxylic acid functionality can be readily converted into esters, amides, or other derivatives to modulate the pharmacological properties of the final drug molecule.
UV Stabilizers
Benzophenone derivatives are widely used as UV absorbers in polymers and coatings. While specific studies on this compound in this application are not extensively documented, the benzophenone core is known to undergo a photochemical tautomerization that dissipates UV energy as heat, thereby protecting the material from degradation.
Caption: General mechanism of UV absorption by benzophenone derivatives.
Potential Biological Activity
While direct studies on the biological signaling pathways of this compound are limited, research on structurally similar compounds suggests potential areas of interest. For instance, a derivative, 2-(2-hydroxy-4-methoxybenzoyl) benzoic acid, has been identified as a potential inhibitor of Phosphoinositide 3-kinase α (PI3Kα), a key enzyme in cell signaling pathways implicated in cancer.[3] Furthermore, other benzoic acid derivatives have shown anti-inflammatory and hepatoprotective effects.[6] These findings suggest that this compound and its derivatives warrant further investigation for their therapeutic potential.
Conclusion
This compound is a compound of significant interest in both academic research and industrial applications. Its straightforward synthesis via the well-established Friedel-Crafts acylation, coupled with its versatile chemical nature, has solidified its role as a key intermediate in the development of pharmaceuticals and functional materials. This technical guide has provided a detailed overview of its history, synthesis, and characterization, offering valuable information for researchers and professionals in the chemical and pharmaceutical sciences. Future research into the direct biological activities and signaling pathway interactions of this compound could unveil new therapeutic applications.
References
- 1. chemrj.org [chemrj.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | Research Chemical [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. youtube.com [youtube.com]
- 6. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Chemical Reactivity of 2-(4-Methoxybenzoyl)benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxybenzoyl)benzoic acid is a versatile intermediate in organic synthesis, playing a crucial role in the preparation of various heterocyclic compounds and serving as a key building block for active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its fundamental chemical reactivity, including its synthesis, key reactions, and physicochemical properties, to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1151-15-1 | [1] |
| Molecular Formula | C₁₅H₁₂O₄ | |
| Molecular Weight | 256.25 g/mol | [1] |
| Melting Point | 147-148 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |
Spectroscopic Data
The structural features of this compound have been elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the aromatic and methoxy protons and carbons.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0-12.0 | br s | 1H | -COOH |
| ~7.8-8.2 | m | 4H | Aromatic protons (benzoic acid moiety) |
| ~6.9-7.4 | m | 4H | Aromatic protons (4-methoxybenzoyl moiety) |
| ~3.8 | s | 3H | -OCH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | C=O (ketone) |
| ~168 | C=O (carboxylic acid) |
| ~164 | C-OCH₃ (aromatic) |
| ~138 | Quaternary C (benzoic acid) |
| ~133 | Quaternary C (benzoyl) |
| ~132-134 | CH (aromatic) |
| ~130-131 | CH (aromatic) |
| ~128-129 | CH (aromatic) |
| ~114 | CH (aromatic) |
| ~55 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 3070-3030 | Medium | C-H stretch (aromatic) |
| 1685 | Strong | C=O stretch (ketone) |
| 1600, 1575, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1260 | Strong | C-O stretch (aryl ether) |
| 920 | Broad | O-H bend (carboxylic acid dimer) |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment Ion |
| 256 | [M]⁺ |
| 241 | [M - CH₃]⁺ |
| 213 | [M - COOH]⁺ |
| 135 | [C₆H₄(OCH₃)CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Fundamental Chemical Reactivity
The reactivity of this compound is primarily dictated by its carboxylic acid and ketone functional groups.
Synthesis
The most common and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with phthalic anhydride.[1]
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of phthalic anhydride (1.0 eq) and anisole (1.0 eq) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is slowly poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Yield: Typically in the range of 70-85%.
References
An In-depth Technical Guide to the Electronic and Steric Properties of 2-(4-Methoxybenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic and steric properties of 2-(4-methoxybenzoyl)benzoic acid, a key intermediate in the synthesis of various organic molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This document details the compound's structural features, spectroscopic signature, and theoretical electronic characteristics. It also includes a detailed experimental protocol for its synthesis and characterization, making it a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.
Introduction
This compound, a benzophenone derivative, is a versatile building block in organic synthesis.[1] Its structure, featuring a benzoic acid moiety linked to a 4-methoxybenzoyl group, imparts specific electronic and steric characteristics that influence its reactivity and biological activity.[1] Understanding these properties is crucial for its application in drug design and the development of novel functional materials. The inherent properties of the benzophenone scaffold also make it a subject of interest in photochemical studies.[1]
Molecular Structure and Steric Properties
The steric arrangement of this compound is largely defined by the spatial relationship between its two aromatic rings. Due to steric hindrance between the ortho-hydrogens of the benzoic acid and the methoxy-substituted phenyl ring, the molecule adopts a non-planar conformation.
While the specific crystal structure of this compound is not publicly available, data from its close analog, 2-(4-methylbenzoyl)benzoic acid monohydrate, provides significant insight. X-ray diffraction studies of this analog reveal a dihedral angle of 69.12(3)° between the two aromatic rings.[2] It is highly probable that this compound adopts a similarly twisted conformation. This significant twist is a common feature in diaryl ketones and is essential for minimizing steric strain.
Table 1: Conformational Data for Analogs of this compound
| Compound | Dihedral Angle Between Aromatic Rings (°) |
| 2-(4-Methylbenzoyl)benzoic acid monohydrate | 69.12 (3) |
| 2-(4-Chlorobenzoyl)benzoic acid | 88.07 (11) |
Source: BenchChem[1]
This twisted conformation has significant implications for the molecule's ability to interact with biological targets, as it dictates the three-dimensional shape and accessibility of its functional groups.
Electronic Properties
The electronic properties of this compound are governed by the interplay of the electron-withdrawing carboxylic acid group and the electron-donating methoxy group. These properties can be theoretically investigated using Density Functional Theory (DFT) calculations, which provide insights into the molecule's reactivity and electronic structure.
DFT studies are instrumental in characterizing the electronic structure, including the optimization of molecular geometry and the analysis of frontier molecular orbitals (FMOs).[1] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electron-donating and accepting capabilities, respectively. The energy gap between the HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule.
Table 2: Representative Data from DFT-based Electronic Structure Analysis of a Substituted Benzoic Acid Derivative
| Parameter | Representative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Source: BenchChem[1]
The methoxy group on the benzoyl ring acts as an electron-donating group through resonance, increasing the electron density of that ring system. Conversely, the carboxylic acid group is electron-withdrawing, and the benzoyl carbonyl group is also deactivating. This electronic distribution influences the molecule's reactivity in electrophilic and nucleophilic reactions and is a key factor in its interaction with biological macromolecules.
Spectroscopic Characterization
The structure of this compound can be confirmed through various spectroscopic techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environments in the molecule. The expected chemical shifts for the protons of this compound are summarized below.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) |
| Aromatic protons (benzoic acid moiety) | 7.8–8.2 |
| Aromatic protons (methoxy-substituted ring) | 6.9–7.4 |
| Methoxy group protons (-OCH₃) | ~3.8 |
Source: BenchChem[1]
4.2. Infrared (IR) Spectroscopy
IR spectroscopy can identify the characteristic functional groups present in the molecule.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ketone) | 1660 |
| C=O (carboxylic acid) | 1686 |
| O-H (carboxylic acid) | 2500-3300 (broad) |
| C-O (ether) | 1255 |
Source: PrepChem.com
Experimental Protocols
5.1. Synthesis of this compound
A common and established method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.
Protocol:
-
To a vigorously stirred mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml), add anhydrous aluminum chloride (140 g) at ambient temperature.
-
Stir the reaction mixture for 2.5 hours.
-
Hydrolyze the solution with ice water.
-
Remove the organic solvents by steam distillation.
-
Allow the residual solution to cool to room temperature, which will cause a gray solid to precipitate.
-
Decant the liquid and dissolve the solid in approximately 1 L of chloroform.
-
Remove the chloroform by rotary evaporation to yield the crude product.
-
Recrystallize the solid from a mixture of acetic acid and water to obtain pure this compound.
5.2. Characterization Methods
-
Melting Point: The melting point of the purified product can be determined using a standard melting point apparatus.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer.
-
¹³C NMR: Acquire the carbon NMR spectrum on the same instrument.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr or prepare a mull with Nujol.
-
Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Logical and Experimental Workflow
The following diagrams illustrate the logical relationship of the properties of this compound and the experimental workflow for its synthesis and analysis.
Caption: Logical relationship of molecular properties and applications.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This compound possesses a unique combination of electronic and steric features that are fundamental to its utility in synthetic chemistry. Its twisted conformation and the electronic influence of its substituent groups are key determinants of its reactivity and potential biological activity. This guide provides essential data and protocols to aid researchers in the effective utilization and further investigation of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols: The Role of 2-(4-Methoxybenzoyl)benzoic Acid in the Synthesis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxybenzoyl)benzoic acid is a versatile benzophenone derivative that serves as a key intermediate in organic and medicinal chemistry.[1] Its structural features, including a carboxylic acid group amenable to various transformations and a methoxy-substituted benzophenone core, make it a valuable precursor in the development of pharmaceutical compounds.[1] Notably, this compound is implicated in the synthesis of certain Nonsteroidal Anti-inflammatory Drugs (NSAIDs), particularly those belonging to the fenamate class. While direct, one-step conversions to commercial NSAIDs are not extensively documented in the literature, its chemical lineage connects it to the industrial production of anthranilic acid and its derivatives, which are fundamental building blocks for these potent anti-inflammatory agents.[2]
This document provides detailed insights into the synthetic utility of this compound and its relatives in the preparation of NSAIDs. It includes a comprehensive experimental protocol for the synthesis of a representative fenamate NSAID, Tolfenamic Acid, from a closely related precursor, and outlines the key biological pathways targeted by these drugs.
Synthetic Pathways to Fenamate NSAIDs
The primary route to fenamate NSAIDs, such as Tolfenamic Acid and Mefenamic Acid, involves the Ullmann condensation. This reaction typically couples an o-halobenzoic acid with an appropriately substituted aniline in the presence of a copper catalyst.[2][3]
While a direct Ullmann condensation using this compound itself is not a standard reported route for common NSAIDs, the synthesis of its underlying scaffold is closely related to the industrial synthesis of the necessary precursors. For instance, 2-chlorobenzoic acid, a common starting material for fenamates, can be synthesized from anthranilic acid, which is produced industrially from phthalic anhydride—a primary reactant in the synthesis of 2-benzoylbenzoic acid.[2] This establishes an indirect but significant synthetic linkage.
The following diagram illustrates the conceptual synthetic relationship:
Experimental Protocols
The following is a detailed protocol for the synthesis of Tolfenamic Acid, a potent NSAID, from 2-chlorobenzoic acid. This method is illustrative of the key Ullmann condensation step in the synthesis of fenamates.
Synthesis of Tolfenamic Acid from 2-Chlorobenzoic Acid[2]
Materials:
-
2-Chlorobenzoic acid
-
3-Chloro-2-methylaniline
-
Sodium hydroxide
-
Alumina-supported sodium hydroxide
-
Methyl isobutyl ketone
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
To a 500 mL round-bottom flask, add 100 g of 2-chlorobenzoic acid and 25 g of sodium hydroxide.
-
Add methyl isobutyl ketone as the solvent and heat the mixture to reflux for 1 hour with stirring.[2]
-
-
Ullmann Condensation:
-
To the reaction mixture, add 90 g of 3-chloro-2-methylaniline and 50 g of alumina-supported sodium hydroxide.
-
Continue to heat the mixture at reflux for an additional 3 hours.[2]
-
-
Work-up and Isolation:
-
After cooling the reaction mixture, add 500 mL of water.
-
Transfer the mixture to a separatory funnel and separate the aqueous phase.[2]
-
-
Acidification:
-
Cool the aqueous phase and acidify with concentrated hydrochloric acid to a pH of 2-3 with constant stirring. This will cause the crude Tolfenamic Acid to precipitate.[2]
-
-
Filtration and Washing:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with water.[2]
-
-
Recrystallization:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure Tolfenamic Acid.[2]
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Quantitative Data
The following tables summarize reported yields for the synthesis of Tolfenamic Acid and related benzoylbenzoic acid derivatives.
Table 1: Reported Yields for the Synthesis of Tolfenamic Acid
| Starting Materials | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Chlorobenzoic acid, 3-chloro-2-methylaniline | Alumina-supported sodium hydroxide | Methyl isobutyl ketone | Reflux, 3h | ~73 | [2] |
| 2-Chlorobenzoic acid, 2,3-dimethylaniline (for Mefenamic Acid) | Manganese acetate or Manganese sulfate | DMF/Toluene | 120-130°C | 93.0-94.8 | [4] |
Table 2: Reported Yields for Friedel-Crafts Acylation to Substituted 2-Benzoylbenzoic Acids
| Aromatic Substrate | Acylating Agent | Catalyst | Yield (%) |
| Anisole | Phthalic anhydride | Aluminum chloride | 42-76 |
| Benzene | Phthalic anhydride | Aluminum chloride | 74-88 |
| Toluene | Phthalic anhydride | Aluminum chloride | 85 |
| Chlorobenzene | Phthalic anhydride | Aluminum chloride | 56 |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the COX enzymes, NSAIDs reduce the production of these pro-inflammatory prostaglandins.
Recent studies have also indicated that fenamate NSAIDs may possess COX-independent anti-inflammatory mechanisms, such as the inhibition of the NLRP3 inflammasome, which is involved in the processing of the pro-inflammatory cytokine interleukin-1β.
Conclusion
This compound is a valuable precursor in the broader synthetic landscape of NSAIDs, particularly the fenamate class. While direct synthetic routes from this specific compound to commercial NSAIDs are not commonplace, its structural relationship to key industrial intermediates underscores its importance in medicinal chemistry and drug development. The provided protocol for Tolfenamic Acid synthesis illustrates a robust and scalable method for producing this class of anti-inflammatory agents. A thorough understanding of the synthetic pathways and the underlying mechanism of COX inhibition is critical for the rational design and development of new and improved NSAIDs with enhanced efficacy and reduced side effects.
References
Application Notes and Protocols for the Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 2-(4-methoxybenzoyl)benzoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents.
Introduction
This compound is a benzophenone derivative that serves as a versatile scaffold in organic synthesis.[1] Its structure, featuring a benzoic acid moiety and a methoxy-substituted benzoyl group, allows for a wide range of chemical modifications, making it an attractive starting point for the development of diverse molecular entities.[1] The primary synthetic route to this core structure is the Friedel-Crafts acylation of anisole with phthalic anhydride.[1] Derivatives of this compound have been investigated for various therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes.[1]
Data Presentation
Synthesis and Characterization of this compound and its Derivatives
The following table summarizes key quantitative data for the synthesis and characterization of this compound and a selection of its derivatives.
| Compound | Starting Materials | Catalyst/Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| This compound | Anisole, Phthalic anhydride | AlCl₃ / Dichloromethane | 85.7 | 145-147 | ¹H NMR (CDCl₃, ppm): 8.1-7.2 (m, 8H, Ar-H), 3.85 (s, 3H, OCH₃) |
| 2-(4-Methylbenzoyl)benzoic acid | Toluene, Phthalic anhydride | AlCl₃ | - | - | - |
| 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid | 3-N,N-diethylaminophenol, Phthalic anhydride | Toluene (molten state) | High | - | - |
| 4-[4-(3,4,5-Trimethoxybenzoyl)-thiazol-2-yl]-benzoic acid | L-cysteine, appropriate benzaldehydes, 3,4,5-trimethoxyaniline | EDCI/HOBt | 61.9 | > 220 (dec) | ¹H NMR (CDCl₃, ppm): 8.65 (s, 1H), 8.00 (d, 4H), 7.65 (s, 2H), 3.88 (s, 6H), 3.80 (s, 3H)[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol details the synthesis of the parent compound, this compound, through the Friedel-Crafts acylation of anisole.
Materials:
-
Anisole
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve anisole and propionyl chloride in dichloromethane. Cool the solution in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the cooled and stirred solution. The reaction is exothermic and the color of the solution will intensify to a deep orange.
-
Reaction: Stir the reaction mixture at room temperature for 15 minutes to ensure the reaction goes to completion.
-
Workup: Pour the reaction mixture into a beaker containing approximately 50 mL of ice to quench the reaction. The orange color will dissipate, and a white solid may form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
-
Characterization: Characterize the product using IR and ¹H NMR spectroscopy.[3]
Protocol 2: Synthesis of 4-[4-(3,4,5-Trimethoxybenzoyl)-thiazol-2-yl]-benzoic acid Derivatives
This protocol outlines a general method for the synthesis of more complex derivatives, such as the SMART (4-substituted methoxybenzoyl-aryl-thiazoles) compounds.[2]
Materials:
-
L-cysteine
-
Appropriate benzaldehydes
-
3,4,5-Trimethoxyaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Water
Procedure:
-
Thiazolidine Formation: React L-cysteine with the appropriate benzaldehyde in an ethanol/water mixture at ambient temperature to form the (2RS,4R)-2-aryl-thiazolidine-4-carboxylic acid.[2]
-
BOC Protection: Protect the carboxylic acid with a tert-butyloxycarbonyl (BOC) group.
-
Amide Coupling: Couple the BOC-protected carboxylic acid with 3,4,5-trimethoxyaniline using EDCI and HOBt as coupling agents.[2]
-
Deprotection: Remove the BOC protecting group using trifluoroacetic acid to yield the final target compound.[2]
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.
Caption: General workflow for the synthesis and characterization of derivatives.
Signaling Pathway: Inhibition of Cyclooxygenase (COX)
Many this compound derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.
Caption: Inhibition of prostaglandin synthesis by NSAID derivatives.
Applications in Drug Development
The this compound scaffold is a key pharmacophore in the design of selective COX-2 inhibitors.[4] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs.[4][5]
Structure-Activity Relationships (SAR):
-
Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring significantly influence the inhibitory activity and selectivity towards COX-2. For instance, the presence of a methoxy group at the para-position is a common feature in many COX-2 inhibitors.[4]
-
Modifications of the Benzoic Acid Moiety: The carboxylic acid group is crucial for activity, often interacting with key amino acid residues in the active site of the COX enzyme. Derivatization of this group can modulate the compound's pharmacokinetic properties.
-
Heterocyclic Derivatives: The incorporation of heterocyclic rings, such as thiazole, has led to the development of potent and selective COX-2 inhibitors.[2] These modifications can enhance binding affinity and introduce favorable drug-like properties.
The continued exploration of derivatives based on the this compound scaffold holds promise for the discovery of new and improved therapeutic agents for the treatment of inflammatory diseases and potentially other conditions where COX-2 is implicated, such as certain types of cancer.[4]
References
Application Notes and Protocols: Biological Activity of 2-(4-Methoxybenzoyl)benzoic Acid Derivatives
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the biological activities associated with derivatives of 2-(4-methoxybenzoyl)benzoic acid. While the parent compound primarily serves as a synthetic intermediate, its derivatives have been shown to possess significant therapeutic potential across various domains, including oncology, anti-inflammatory, hepatoprotective, and antidiabetic applications.[1]
Anticancer Activity
Derivatives of this compound have emerged as a promising class of compounds in oncology research. Various modifications of the core structure have led to potent agents that interfere with key cancer-related pathways, such as tubulin polymerization, Hedgehog signaling, and the MAPK/ERK pathway, leading to apoptosis and autophagy in cancer cells.[2][3][4]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various derivatives.
| Derivative Class | Compound | Target/Mechanism | Cell Line | IC50 Value | Reference(s) |
| 2-Methoxybenzamides | Compound 21 | Hedgehog (Hh) Pathway Inhibitor (Smoothened receptor antagonist) | Gli-luc Reporter Assay | 0.03 µM | [2][5] |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMARTs) | Compound 8f | Tubulin Polymerization Inhibitor | Melanoma & Prostate Cancer | 0.021 - 0.071 µM | [6] |
| 2-hydroxy-4-methoxy benzoic acid (HMBA) | HMBA | Induces Apoptosis & Autophagy via p-ERK, p38, JNK | SK-MEL-28 (Melanoma) | Not Specified | [3] |
| Quinazolinones | Compound 5 | Tyrosine Kinase Inhibitor (presumed) | MCF-7 (Breast Cancer) | 100 µM/ml | [7] |
| Benzoic Acid Hybrids | Compound 14 | Induces Apoptosis | MCF-7 (Breast Cancer) | 15.6 µM | [7] |
| Benzoic Acid Hybrids | Compound 2 | Induces Apoptosis | MCF-7 (Breast Cancer) | 18.7 µM | [7] |
| Naphthalen-based | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Histone Deacetylase Inhibitor (presumed) | HeLa (Cervical Cancer) | 17.84 µM | [7] |
Key Signaling Pathways in Anticancer Activity
A. Hedgehog Signaling Pathway Inhibition
Certain 2-methoxybenzamide derivatives function as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[2][5] Aberrant activation of this pathway is implicated in several cancers.[8] Inhibition of Smo prevents the downstream activation of Gli transcription factors, thereby halting the expression of genes involved in cell proliferation and survival.[5]
Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.
B. MAPK/ERK Pathway Modulation
2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to induce apoptosis and autophagy in melanoma cells by increasing the phosphorylation of key proteins in the MAPK signaling cascade, including ERK, p38, and JNK.[3]
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 7. preprints.org [preprints.org]
- 8. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-(4-Methoxybenzoyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-(4-Methoxybenzoyl)benzoic acid. This compound serves as a versatile scaffold and key synthetic intermediate for the development of various therapeutic agents. While direct biological activity of this compound is not extensively documented, its derivatives have shown significant promise as anticancer and anti-inflammatory agents.
Synthesis of this compound
This compound is primarily synthesized via a Friedel-Crafts acylation reaction.[1][2] This method involves the reaction of phthalic anhydride with anisole in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[1][2]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (solvent)
-
Ice water
-
Chloroform
-
Acetic acid/water (for recrystallization)
Procedure:
-
In a vigorously stirred mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml), add anhydrous aluminum chloride (140 g) at ambient temperature.[2]
-
Continue stirring the mixture for 2.5 hours.[2]
-
Hydrolyze the reaction mixture with ice water.[2]
-
Remove the organic solvents by steam distillation.[2]
-
A solid will precipitate upon cooling. Decant the liquid and dissolve the solid in approximately 1 L of chloroform.[2]
-
Evaporate the chloroform to obtain the crude product.[2]
-
Recrystallize the solid from an acetic acid/water mixture to yield pure this compound.[2]
Yield: Approximately 42%[2] Melting Point: 142°-144.5° C[2]
Application as an Anticancer Scaffold: 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMARTs)
Derivatives of this compound, particularly the 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs), have emerged as potent anticancer agents.[3][4][5][6] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, with activity in the low nanomolar range.[3][4][5]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for SMART compounds is the inhibition of tubulin polymerization.[3][4][5] By binding to the colchicine site on β-tubulin, these agents disrupt the formation of microtubules, which are essential for cell division.[7][8] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Diagram: Anticancer Mechanism of SMART Compounds
Caption: Mechanism of action of SMART compounds as tubulin polymerization inhibitors.
Quantitative Data: Antiproliferative Activity of SMART Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 | [5] |
| ATCAA-1 | Melanoma | 1.8 - 2.6 | [5] |
| Thiazoline enantiomers (4a, 4b) | Cancer Cell Lines | 3.4 - 38.3 | [5] |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[9][10]
Materials:
-
Purified tubulin (>99% pure)[9]
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)[7]
-
GTP (1 mM final concentration)[7]
-
Glycerol (15%)[7]
-
Fluorescent reporter (e.g., DAPI)[10]
-
Test compounds (SMART derivatives) dissolved in DMSO
-
Positive control (e.g., Nocodazole, Paclitaxel)[10]
-
96-well plate (black, clear bottom)
-
Fluorescence microplate reader pre-warmed to 37°C
Procedure:
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with GTP, glycerol, and the fluorescent reporter.[10]
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should be consistent across all wells.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.[10]
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[10]
-
Immediately place the plate in the microplate reader.
-
Monitor the increase in fluorescence intensity every 60 seconds for 60-90 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[7]
Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the fluorescence curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Application in Anti-inflammatory Research: 2-Hydroxy-4-methoxybenzoic Acid
A hydroxylated derivative, 2-hydroxy-4-methoxybenzoic acid (HMBA), has demonstrated significant hepatoprotective and anti-inflammatory properties.[11][12]
Mechanism of Action: Anti-inflammatory and Antioxidant Effects
HMBA exhibits its therapeutic effects through a multi-faceted mechanism involving the reduction of oxidative stress and the modulation of inflammatory cytokines.[11] It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while restoring the levels of the anti-inflammatory cytokine IL-10.[11]
Diagram: Hepatoprotective and Anti-inflammatory Workflow
Caption: Protective mechanism of HMBA against toxin-induced liver injury.
Quantitative Data: Effect of HMBA on Biochemical Parameters
A study on CCl₄-induced hepatotoxicity in rats showed that HMBA treatment significantly (P<0.01) lowered the levels of:[11]
-
Total cholesterol
-
Triglycerides
-
Free fatty acids
-
Phospholipids in serum and liver
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model to evaluate the anti-inflammatory activity of compounds.[13][14][15]
Animals:
-
Wistar rats[14]
Materials:
-
Carrageenan (1% solution in saline)
-
Test compound (e.g., HMBA derivative)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.[14]
-
Divide the rats into control, standard, and test groups.
-
Administer the test compound or standard drug orally or intraperitoneally one hour before carrageenan injection. The control group receives only the vehicle.[14]
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.[16]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.
Conclusion
This compound is a valuable building block in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and anti-inflammatory agents. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this chemical scaffold further. The versatility of its structure allows for a wide range of modifications, paving the way for the development of novel and more effective drugs.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. scielo.br [scielo.br]
- 16. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photochemical Studies of 2-(4-Methoxybenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photochemical applications and relevant experimental protocols for 2-(4-Methoxybenzoyl)benzoic acid. This benzophenone derivative serves as a valuable tool in various photochemical studies, including photoreduction reactions and its potential use as a photoremovable protecting group.
Physicochemical and Spectroscopic Properties
This compound, also known as o-(p-anisoyl)benzoic acid, is a white to off-white crystalline solid. Its core structure, featuring a benzophenone scaffold, is the basis for its rich photochemistry. The presence of the electron-donating methoxy group on one of the phenyl rings influences its electronic and absorption properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1151-15-1 | [1][2] |
| Molecular Formula | C₁₅H₁₂O₄ | [1] |
| Molecular Weight | 256.25 g/mol | [1][3] |
| Melting Point | 146 °C | [1][2] |
| Solubility | Very sparingly soluble in water; Freely soluble in alcohol, ether, toluene, chloroform, and glacial acetic acid. | [1] |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) | ~3.8 |
| Aromatic (methoxy-substituted ring) | 6.9 - 7.4 |
| Aromatic (benzoic acid ring) | 7.8 - 8.2 |
| [3] |
Photochemical Applications
The benzophenone moiety in this compound is the primary chromophore responsible for its photochemical activity. Upon absorption of UV light, it undergoes efficient intersystem crossing to a triplet excited state, which is the primary photoactive species.[3]
Photosensitizer for Photoreduction Reactions
Photoremovable Protecting Group
The structure of this compound makes it a candidate for use as a photoremovable protecting group (PPG), particularly for carboxylic acids. The carboxylic acid functional group can be esterified with a molecule of interest. Subsequent irradiation with UV light can cleave this ester bond, releasing the protected molecule. The methoxy group may influence the absorption wavelength and efficiency of this process.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol for UV-Vis Absorption Spectroscopy
This protocol describes how to obtain the UV-Vis absorption spectrum of this compound. The spectrum is crucial for determining the optimal wavelength for photochemical experiments.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in ethanol).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity. A typical concentration for spectral measurement is in the range of 10-50 µM.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Expected Results: Based on the structure and data for analogous compounds like 4-benzoylbenzoic acid, one would expect absorption bands in the UV region. The spectrum of 4-benzoylbenzoic acid is pH-dependent.[4] A similar dependency may be observed for this compound.
Table 3: Expected UV-Vis Absorption Data for this compound (in neutral solution)
| Parameter | Expected Value |
| λmax 1 | ~250 - 260 nm |
| λmax 2 | ~330 - 350 nm |
| Molar Absorptivity (ε) at λmax 1 | ~10,000 - 20,000 M⁻¹cm⁻¹ |
| Molar Absorptivity (ε) at λmax 2 | ~100 - 500 M⁻¹cm⁻¹ |
| (Note: These are estimated values based on the benzophenone chromophore and related structures. Actual values should be determined experimentally.) |
Protocol for Photoreduction and Quantum Yield Determination
This protocol outlines the photochemical reduction of this compound and the determination of its quantum yield using chemical actinometry.
Materials:
-
This compound
-
Isopropanol (hydrogen donor solvent)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Potassium ferrioxalate actinometer solution
-
1,10-phenanthroline solution
-
Buffer solution (pH ~4-5)
-
FTIR or HPLC for monitoring the reaction progress
Procedure:
-
Reaction Setup: Prepare a solution of this compound in isopropanol (e.g., 0.05 M) in the quartz reaction vessel. Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can quench the triplet state.
-
Actinometry: Determine the photon flux of the UV lamp using the potassium ferrioxalate actinometer according to standard procedures.
-
Irradiation: Irradiate the solution of this compound for a set period. Take aliquots at different time intervals to monitor the disappearance of the starting material.
-
Analysis: Analyze the aliquots using FTIR (monitoring the disappearance of the carbonyl peak) or HPLC to determine the concentration of the remaining this compound.
-
Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of reactant consumed) / (moles of photons absorbed)
Table 4: Comparative Photoreduction Quantum Yields of Benzophenone Derivatives
| Compound | Substituents | Quantum Yield (Φ) of Photoreduction |
| Benzophenone | Unsubstituted | ~0.3 - 1.0 |
| 4,4'-Dimethoxybenzophenone | 4,4'-OCH₃ | Lower than benzophenone |
| 4,4'-Bis(trifluoromethyl)benzophenone | 4,4'-CF₃ | Higher than benzophenone |
| This compound | 2-COOH, 4'-OCH₃ | Data not available in literature |
| [5] | ||
| (Note: The quantum yield is expected to be influenced by the carboxylic acid and methoxy substituents.) |
Visualizations
Signaling Pathway: Photoreduction of this compound
References
- 1. o-(p-Anisoyl)benzoic Acid [drugfuture.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | Research Chemical [benchchem.com]
- 4. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(4-methoxybenzoyl)benzoic acid, a valuable intermediate in the synthesis of various organic molecules and pharmaceutical compounds. The primary method detailed is the Friedel-Crafts acylation of anisole with phthalic anhydride, a robust and widely utilized electrophilic aromatic substitution reaction. This protocol includes a step-by-step experimental procedure, purification methods, and characterization data.
Introduction
This compound serves as a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a benzophenone core with carboxylic acid and methoxy functional groups, allows for diverse chemical modifications. The synthesis is most commonly achieved through the Friedel-Crafts acylation of anisole with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich anisole ring, primarily at the para position due to the ortho-, para-directing effect of the methoxy group.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Phthalic anhydride (C₈H₄O₃)
-
Anisole (C₇H₈O)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon disulfide (CS₂) (or other suitable solvent like dichloromethane)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Acetic acid (CH₃COOH)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Beakers
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (148 g) and anisole (250 ml). Add carbon disulfide (250 ml) as the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath with vigorous stirring. Carefully and portion-wise, add anhydrous aluminum chloride (140 g) to the flask. An exothermic reaction will occur, and hydrogen chloride (HCl) gas will be evolved. Ensure the addition is slow enough to control the reaction temperature.
-
Reaction: After the initial vigorous reaction subsides, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically stirred for 2.5 hours.
-
Hydrolysis and Work-up: After the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and quench the reaction.
-
Solvent Removal: Remove the organic solvents (carbon disulfide and any unreacted anisole) by steam distillation.
-
Initial Product Isolation: A solid will precipitate upon cooling the residual aqueous solution. Decant the liquid, and dissolve the remaining solid in approximately 1 L of chloroform.
-
Purification:
-
Wash the chloroform solution with a 10% sodium carbonate solution to extract the acidic product as its sodium salt.
-
Separate the aqueous layer containing the sodium salt of this compound.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the pure product.
-
Collect the white solid by filtration using a Büchner funnel, wash with cold water, and air dry.
-
-
Recrystallization: For higher purity, the crude product can be recrystallized from a mixture of acetic acid and water. Dissolve the solid in a minimal amount of hot acetic acid and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals. Filter the crystals and dry them in a vacuum oven.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O₄ |
| Molecular Weight | 256.25 g/mol |
| Typical Yield | 42%[1] |
| Melting Point | 142-144.5 °C (recrystallized from acetic acid/water) |
| Appearance | White solid |
| ¹H NMR (ppm) | δ 7.8–8.2 (m, Ar-H of benzoic acid moiety), δ 6.9–7.4 (m, Ar-H of methoxy-substituted ring), δ 3.8 (s, -OCH₃)[1] |
| ¹³C NMR (ppm) | Predicted values: δ 195-197 (C=O, ketone), δ 168-170 (C=O, carboxylic acid), δ 163-165 (C-OCH₃), δ 113-135 (aromatic carbons), δ 55-56 (-OCH₃). Note: Experimental data not readily available in searched literature. |
| IR (KBr, cm⁻¹) | 1686 (C=O, carboxylic acid), 1660 (C=O, ketone), 1550-1600 (C=C, aromatic), 1280, 1255, 1170, 1150 (C-O stretching) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway
Not applicable to this synthesis protocol.
Conclusion
The Friedel-Crafts acylation of anisole with phthalic anhydride provides a reliable method for the synthesis of this compound. The protocol detailed herein, with careful control of reaction conditions and appropriate purification techniques, can yield a product of high purity suitable for further applications in research and development. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
Application Notes and Protocols for the Derivatization of 2-(4-Methoxybenzoyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Methoxybenzoyl)benzoic acid is a versatile benzophenone derivative that serves as a crucial intermediate in both medicinal and organic chemistry.[1] Its structure features a carboxylic acid group and a methoxy-substituted benzophenone core, making it a valuable building block for synthesizing more complex molecules.[1] The carboxylic acid functional group is a primary site for chemical modification, allowing for facile derivatization into a variety of functional groups such as esters, amides, and acid chlorides.[1] These derivatizations are critical for exploring structure-activity relationships (SAR), developing novel therapeutic agents like non-steroidal anti-inflammatory drugs (NSAIDs), and creating functional organic materials.[1] This document provides detailed protocols for the most common and useful derivatizations of the carboxylic acid group in this compound.
Esterification of the Carboxylic Acid Group
Application Note:
Esterification is a fundamental derivatization reaction for carboxylic acids. Converting the carboxylic acid of this compound into an ester can significantly alter its physicochemical properties. This modification can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, which are key parameters in drug design and development.[2] For instance, creating methyl or ethyl esters is a common strategy in prodrug development to enhance bioavailability. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used and efficient method for this purpose.[2]
Experimental Protocol: Fischer Esterification for Methyl/Ethyl Ester Synthesis
This protocol describes the synthesis of methyl and ethyl 2-(4-methoxybenzoyl)benzoate, adapted from standard Fischer esterification procedures.[2][3]
Materials:
-
This compound
-
Anhydrous Methanol or Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (methanol or ethanol, 20-40 equivalents), which also serves as the solvent.[2]
-
Catalyst Addition: While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).[2][3]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reflux temperature will be approximately 65°C for methanol and 78°C for ethanol.[2]
-
Monitoring: Maintain the reflux for 4-8 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.[3]
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with a saturated NaHCO₃ solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.[3]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.[2][3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain the pure ester.[2]
Data Presentation: Esterification
| Ester Product | Alcohol | Catalyst | Reaction Time (hours) | Typical Yield (%) |
| Methyl 2-(4-methoxybenzoyl)benzoate | Methanol | Conc. H₂SO₄ | 4 - 6 | 85 - 95[2] |
| Ethyl 2-(4-methoxybenzoyl)benzoate | Ethanol | Conc. H₂SO₄ | 6 - 8 | 85 - 95[2] |
Visualization: Fischer Esterification Pathway
Caption: Fischer Esterification of this compound.
Amidation of the Carboxylic Acid Group
Application Note:
The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all available drugs.[4] Converting the carboxylic acid of this compound to an amide is a powerful strategy for generating new chemical entities with diverse biological activities. The amide functionality can act as a bioisostere, replacing other groups to improve pharmacokinetic properties while maintaining biological function.[5] A common and reliable method for amide synthesis is a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a primary or secondary amine in a Schotten-Baumann reaction to yield the desired N-substituted amide.[5] Direct amidation methods using coupling agents are also available.[4][6]
Experimental Protocol: Two-Step Amide Synthesis
This protocol details the synthesis of N-substituted amides from this compound via an acyl chloride intermediate.[5]
Part A: Synthesis of 2-(4-Methoxybenzoyl)benzoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Reaction Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts).
-
Reagent Addition: Add an excess of thionyl chloride (2-5 eq), which can also serve as the solvent, or use an anhydrous solvent like toluene.
-
Reflux: Heat the mixture to reflux (approx. 79°C for SOCl₂) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(4-methoxybenzoyl)benzoyl chloride is often used directly in the next step without further purification.
Part B: Synthesis of N-Substituted Amide (Schotten-Baumann Reaction)
Materials:
-
Crude 2-(4-Methoxybenzoyl)benzoyl chloride from Part A
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Base (e.g., triethylamine, pyridine, or aqueous NaOH)
-
Anhydrous solvent (e.g., DCM, THF)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a separate flask, dissolve the chosen amine (1.0 eq) and a base (1.2 eq, e.g., triethylamine) in an anhydrous solvent. Cool the solution to 0°C in an ice bath with stirring.[5]
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Part A in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours. Monitor the reaction by TLC.[5]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.[5]
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure amide.[5]
Data Presentation: Amidation
| Amine | Product Name | Typical Yield (%) |
| Aniline | N-phenyl-2-(4-methoxybenzoyl)benzamide | 80 - 95 |
| Benzylamine | N-benzyl-2-(4-methoxybenzoyl)benzamide | 85 - 99[5] |
| Morpholine | (4-(2-(4-methoxybenzoyl)benzoyl)morpholine) | 80 - 95 |
| 4-Aminopiperidine | N-(piperidin-4-yl)-2-(4-methoxybenzoyl)benzamide | 75 - 90 |
Visualization: Two-Step Amidation Pathway
Caption: Synthesis of amides via an acyl chloride intermediate.
General Experimental Workflow
The successful derivatization of this compound relies on a systematic workflow that encompasses reaction setup, monitoring, product isolation, and purification.
Visualization: Derivatization Workflow
Caption: General workflow for derivatization experiments.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 2-(4-Methoxybenzoyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of 2-(4-methoxybenzoyl)benzoic acid analogs. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, serving as a precursor for therapeutic agents with applications in oncology and inflammation.[1] This document outlines the synthetic strategies, biological evaluation protocols, and data interpretation necessary to explore the therapeutic potential of these analogs.
Introduction to this compound Analogs
This compound is a benzophenone derivative that serves as a key intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a benzoic acid moiety and a 4-methoxybenzoyl group, allows for diverse chemical modifications to probe interactions with biological targets.[1] Research has primarily focused on two therapeutic avenues: anticancer and anti-inflammatory applications. As anticancer agents, derivatives such as the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) have demonstrated potent activity through the inhibition of tubulin polymerization.[2] In the context of inflammation, benzoic acid derivatives are known to target cyclooxygenase (COX) enzymes, key mediators of inflammatory pathways.[1]
Structure-Activity Relationship (SAR) Studies: A Workflow
The exploration of SAR is a systematic process aimed at understanding how chemical structure influences biological activity. The following workflow outlines the key steps in an SAR study of this compound analogs.
Quantitative SAR Data
The following table summarizes the antiproliferative activity of a series of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogs, which are derivatives of the this compound scaffold. The data highlights the impact of substitutions on the "A" and "C" rings of the molecule on their ability to inhibit cancer cell growth.
Table 1: Antiproliferative Activity of SMART Analogs Against Melanoma and Prostate Cancer Cell Lines
| Compound ID | "A" Ring Substitution | "C" Ring Substitution | Average IC50 (nM) against Melanoma & Prostate Cancer Cells |
| 8f | p-Fluorophenyl | 3,4,5-Trimethoxyphenyl | 41 |
| 8g | p-Fluorophenyl | 3,5-Dimethoxyphenyl | 261 |
| 8a | Phenyl | 3,4,5-Trimethoxyphenyl | 73 |
| 8b | p-Chlorophenyl | 3,4,5-Trimethoxyphenyl | 58 |
| 8c | p-Bromophenyl | 3,4,5-Trimethoxyphenyl | 65 |
| 8d | p-Iodophenyl | 3,4,5-Trimethoxyphenyl | 89 |
| 8e | p-Methylphenyl | 3,4,5-Trimethoxyphenyl | 45 |
| 8h | p-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 110 |
| 8i | p-Nitrophenyl | 3,4,5-Trimethoxyphenyl | 132 |
| 8j | p-Aminophenyl | 3,4,5-Trimethoxyphenyl | 48 |
Data compiled from studies on SMART compounds, a class of this compound derivatives.[2]
Analysis of SAR:
-
"C" Ring Substitution: The 3,4,5-trimethoxyphenyl group on the "C" ring is crucial for high potency, as demonstrated by the significantly lower activity of the 3,5-dimethoxyphenyl analog (8g).[2]
-
"A" Ring Substitution: Modifications on the "A" ring show that both electron-donating (e.g., -CH3, -NH2) and electron-withdrawing (e.g., -F, -Cl, -Br) groups at the para position can result in high potency.[2] The p-fluoro (8f), p-methyl (8e), and p-amino (8j) substituted compounds exhibit the highest activity.
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of the parent compound is through Friedel-Crafts acylation.[1]
Procedure:
-
To a stirred mixture of phthalic anhydride, anisole, and carbon disulfide, add anhydrous aluminum chloride at ambient temperature.
-
After stirring for approximately 2.5 hours, hydrolyze the solution with ice water.
-
Remove the organic solvents by steam distillation.
-
The resulting precipitate is collected and can be recrystallized from a suitable solvent system like acetic acid/water.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay is used to identify compounds that interfere with microtubule dynamics, a key mechanism for many anticancer drugs.
Principle: The polymerization of purified tubulin into microtubules is monitored by a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye
-
Test compounds and controls (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Protocol:
-
Prepare a 10x stock solution of the test compounds in an appropriate solvent (e.g., DMSO).
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
This assay is used to screen for compounds with anti-inflammatory potential by measuring the inhibition of the COX-2 enzyme.
Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.[3]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Celecoxib (a known COX-2 inhibitor) as a positive control
-
96-well, white, opaque, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Dissolve and dilute test inhibitors to 10x the desired test concentration with COX Assay Buffer.
-
Add 10 µL of the diluted test inhibitor or vehicle to the appropriate wells.
-
Prepare an inhibitor control by adding a known COX-2 inhibitor like Celecoxib.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the reaction mix to each well, followed by 10 µl of diluted COX-2 enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[3]
-
Calculate the rate of reaction from the linear portion of the curve. The percent inhibition is calculated relative to the enzyme control, and IC50 values are determined from a dose-response curve.
Signaling Pathway and Mechanism of Action
The biological activity of this compound analogs can be attributed to their interaction with specific cellular signaling pathways.
As illustrated, the anticancer effects of the SMART compounds are primarily mediated through the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. The anti-inflammatory properties are hypothesized to arise from the inhibition of the COX-2 enzyme, which in turn reduces the synthesis of pro-inflammatory prostaglandins.
References
The Strategic Use of 2-(4-Methoxybenzoyl)benzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction
2-(4-Methoxybenzoyl)benzoic acid is a versatile and highly valuable starting material in the field of medicinal chemistry and drug development. Its unique structural arrangement, featuring a ketone and a carboxylic acid in an ortho position on a benzophenone scaffold, provides a reactive platform for the synthesis of a diverse array of heterocyclic compounds. This application note details the utility of this compound in the preparation of key heterocyclic systems, including phthalazinones and isoindolinones. These scaffolds are of significant interest due to their presence in numerous biologically active molecules and approved pharmaceuticals. We provide detailed experimental protocols and data to facilitate the use of this key intermediate in research and development settings.
Core Applications: Synthesis of Phthalazinones and Isoindolinones
The primary application of this compound in heterocyclic synthesis is its role as a precursor for phthalazinones and isoindolinones. The ortho-disposed functional groups are primed for cyclocondensation and reductive amination reactions, respectively, leading to the efficient formation of these important bicyclic systems.
Synthesis of 4-(4-methoxyphenyl)phthalazin-1(2H)-one
Phthalazinones are a class of nitrogen-containing heterocycles that exhibit a broad range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects. The reaction of this compound with hydrazine hydrate provides a direct and efficient route to 4-(4-methoxyphenyl)phthalazin-1(2H)-one.
Experimental Protocol: One-Pot Synthesis of 4-(4-methoxyphenyl)phthalazin-1(2H)-one
This protocol is adapted from general procedures for the synthesis of phthalazinones from 2-aroylbenzoic acids.[1][2][3]
-
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Triethylamine (optional, as a base)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 eq). For certain substrates, the addition of a base such as triethylamine (1.2 eq) may be beneficial.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 4-(4-methoxyphenyl)phthalazin-1(2H)-one.
-
Quantitative Data Summary for Phthalazinone Synthesis
The following table summarizes typical reaction parameters and outcomes for the synthesis of phthalazinones from 2-aroylbenzoic acids, which can be expected to be similar for the synthesis of 4-(4-methoxyphenyl)phthalazin-1(2H)-one.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Acylbenzoic Acids | Hydrazine Hydrate | Ethanol | Reflux (approx. 78) | 2-4 | High | |
| 2-Benzoylbenzoic Acid | Hydrazine Hydrate | Propan-1-ol | Reflux | 38 | Good |
Logical Workflow for Phthalazinone Synthesis
Caption: Synthesis of 4-(4-methoxyphenyl)phthalazin-1(2H)-one.
Synthesis of 3-(4-methoxyphenyl)isoindolin-1-one
Isoindolinones are another important class of nitrogen-containing heterocycles that are prevalent in many natural products and synthetic compounds with a wide range of biological activities. The synthesis of 3-(4-methoxyphenyl)isoindolin-1-one from this compound can be achieved through a reductive amination/cyclization process.
Experimental Protocol: Reductive Amination and Cyclization to 3-(4-methoxyphenyl)isoindolin-1-one
This protocol is based on general methods for the reductive amination and cyclization of keto acids.[4]
-
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
An indium catalyst (e.g., In(OAc)₃)
-
A hydrosilane reducing agent (e.g., phenylsilane)
-
A suitable solvent (e.g., 1,2-dichloroethane)
-
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add this compound (1.0 eq), the primary amine (1.2 eq), and the indium catalyst (e.g., 5 mol% In(OAc)₃) in the solvent.
-
Stir the mixture at room temperature for a short period to allow for the initial formation of the iminium intermediate.
-
Add the hydrosilane reducing agent (2.0-3.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)isoindolin-1-one derivative.
-
Quantitative Data for Isoindolinone Synthesis from Keto Acids
The following table presents representative data for the synthesis of lactams (including isoindolinones) from keto acids via reductive amination, which can serve as a guide for the synthesis starting from this compound.
| Keto Acid | Amine | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various | Primary Amines | In(OAc)₃ | Hydrosilane | DCE | 60-80 | 12-24 | Good to Excellent | [4] |
| 2-Benzoylbenzoic Acid | Various | Pd-based | - | - | - | - | Moderate to Good | [1] |
Signaling Pathway Visualization: A Conceptual Workflow
While this compound itself is a synthetic intermediate, the resulting heterocyclic compounds often have biological targets. For instance, some phthalazinone derivatives are known to be inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The following diagram illustrates a simplified conceptual pathway of PARP inhibition.
Caption: Conceptual pathway of PARP inhibition by a phthalazinone derivative.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of medicinally important heterocyclic compounds. The protocols outlined in this application note for the synthesis of phthalazinones and isoindolinones are robust and can be readily implemented in a laboratory setting. The resulting heterocyclic scaffolds provide a foundation for the development of novel therapeutic agents, and further exploration of the synthetic utility of this compound is encouraged to expand the library of accessible bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination/Cyclization of Keto Acids Using a Hydrosilane for Selective Production of Lactams versus Cyclic Amines by Switching of the Indium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of 2-(4-Methoxybenzoyl)benzoic Acid in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(4-Methoxybenzoyl)benzoic acid is a key synthetic intermediate in the preparation of various pharmaceutical compounds and other complex organic molecules.[1][2] Accurate and precise quantification of this analyte within a reaction mixture is critical for reaction monitoring, yield optimization, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for separating and quantifying individual components in complex mixtures.[3] Alternative methods such as Gas Chromatography (GC) following derivatization and classical acid-base titration can also be employed, each with specific advantages and limitations.
This document provides detailed protocols for three common analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : The recommended method for specificity and sensitivity in complex matrices.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) : An alternative chromatographic method requiring sample derivatization.
-
Potentiometric Titration : A classic chemical method best suited for purity assessment of the isolated product.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Principle This method utilizes reversed-phase HPLC to separate this compound from other components in the reaction mixture, such as starting materials and byproducts. The separation is achieved on a nonpolar stationary phase (C18) with a polar mobile phase. Quantification is performed by measuring the absorbance of the analyte using a UV detector and comparing the peak area to a calibration curve prepared from a reference standard.[3][4]
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[4]
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.[3]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase (at initial conditions, 90:10 A:B).[3]
-
Sample Preparation:
-
Carefully withdraw a 100 µL aliquot from the reaction mixture.
-
Transfer it to a 10 mL volumetric flask and dilute to volume with methanol.
-
Vortex the solution for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[3] A further dilution may be necessary to bring the analyte concentration within the calibration range.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.
-
Calculate the concentration in the original reaction mixture by applying the dilution factor.
Workflow for HPLC-UV Analysis
Caption: Workflow for sample preparation and analysis via HPLC-UV.
Quantitative Data Summary (HPLC-UV) This table presents typical validation parameters for a method analogous to the one described.
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999[5] |
| Limit of Detection (LOD) | 0.42 µg/mL[5] |
| Limit of Quantitation (LOQ) | 1.14 µg/mL[5] |
| Precision (%RSD, Intra-day) | < 2%[4] |
| Accuracy (Recovery) | 98 - 105%[6] |
Method 2: Gas Chromatography (GC-FID) after Derivatization
Principle Direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and low volatility, often resulting in poor peak shape.[7] This protocol involves a derivatization step to convert the carboxylic acid into a more volatile and less polar trimethylsilyl (TMS) ester, which is then analyzed by GC with a Flame Ionization Detector (FID).
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Pyridine (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Hexane (GC grade)
-
Autosampler vials with inserts
2. Instrumentation and Conditions
-
GC System: Agilent 8890 GC or equivalent with FID.
-
Column: HP-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection: 1 µL, split mode (20:1).
3. Derivatization and Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in pyridine (e.g., 1 mg/mL).
-
In a vial, mix 100 µL of the stock solution with 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[7]
-
Cool to room temperature before injection. Prepare a series of standards for the calibration curve using this procedure.
-
-
Sample Preparation:
-
Transfer a 100 µL aliquot of the reaction mixture to a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of pyridine to dissolve the residue, followed by 100 µL of BSTFA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and dilute with hexane if necessary before injection.
-
Workflow for GC-FID Analysis
Caption: Workflow for sample derivatization and analysis via GC-FID.
Quantitative Data Summary (GC) This table presents typical validation parameters for GC methods used for benzoic acid derivatives.
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 10 µg/mL[6] |
| Correlation Coefficient (R²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.05 µg/g[6] |
| Limit of Quantitation (LOQ) | 0.1 µg/g[6] |
| Precision (%RSD) | < 5%[6] |
| Recovery | 82 - 98%[8] |
Method 3: Potentiometric Titration
Principle This method determines the amount of this compound by direct titration with a standardized strong base.[9] It is a cost-effective but less specific method, as any other acidic components in the sample will interfere. Therefore, it is best used to determine the purity of an isolated, solid product rather than for quantification within a crude reaction mixture.
Experimental Protocol
1. Materials and Reagents
-
Isolated this compound sample
-
Ethanol (95%, neutralized)
-
Potassium Hydroxide (KOH)
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Deionized, CO₂-free water
2. Instrumentation
-
Autotitrator with a pH electrode or a manual burette setup.
-
Analytical balance (readable to 0.1 mg).
-
Magnetic stirrer.
3. Preparation of Solutions
-
0.1 M Alcoholic KOH Titrant: Dissolve approximately 5.6 g of KOH in 25 mL of CO₂-free water and dilute to 1 L with ethanol.[10]
-
Standardization of Titrant:
-
Accurately weigh ~400 mg of dried KHP into a beaker.
-
Dissolve in 50 mL of CO₂-free water.
-
Titrate with the prepared alcoholic KOH solution to the potentiometric endpoint (or phenolphthalein endpoint).
-
Calculate the exact molarity of the KOH solution. Repeat in triplicate.
-
4. Titration Procedure
-
Accurately weigh approximately 250 mg of the isolated this compound sample into a 150 mL beaker.
-
Dissolve the sample in 50 mL of neutralized ethanol.[10]
-
Immerse the pH electrode and a magnetic stir bar into the solution.
-
Titrate the solution with the standardized 0.1 M alcoholic KOH, recording the volume of titrant and the pH.
-
The endpoint is the point of maximum inflection on the titration curve (the first derivative).
5. Calculation The purity of this compound is calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of KOH titrant used at the endpoint (mL)
-
M = Molarity of the standardized KOH solution (mol/L)
-
MW = Molecular weight of this compound (256.25 g/mol )
-
W = Weight of the sample (mg)
Quantitative Data Summary (Titration)
| Parameter | Expected Result |
|---|---|
| Precision (%RSD) | < 0.5% |
| Accuracy | Dependent on standard purity |
| Expanded Uncertainty | ~0.5%[10] |
Three distinct analytical methods for the quantification of this compound have been presented.
-
HPLC-UV is the most recommended method for analyzing reaction mixtures due to its high specificity, sensitivity, and ability to separate the analyte from impurities.
-
GC-FID is a viable alternative, particularly if an HPLC system is unavailable, but requires an additional derivatization step to ensure good chromatography.
-
Potentiometric Titration is a simple and inexpensive method for assessing the purity of the final, isolated product but is not suitable for monitoring the analyte within a complex reaction mixture.
The choice of method should be based on the specific application, the nature of the sample matrix, and the available instrumentation.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. thaiscience.info [thaiscience.info]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatographic determination of 2-hydroxy-4-methoxybenzophenone and octyldimethyl-p-aminobenzoic acid sunscreen agents in swimming pool and bathing waters by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. acgpubs.org [acgpubs.org]
Application Notes and Protocols: Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 2-(4-methoxybenzoyl)benzoic acid, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved through the Friedel-Crafts acylation of anisole with phthalic anhydride using anhydrous aluminum chloride as a catalyst. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, it includes a summary of quantitative data and visual diagrams of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.
Introduction
This compound is a benzophenone derivative that serves as a crucial building block in medicinal and organic chemistry.[1] Its structure, featuring both a carboxylic acid and a ketone functional group, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The most common and effective method for its preparation is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1][2] In this process, anisole is acylated by phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), under anhydrous conditions to prevent catalyst deactivation.[1]
Experimental Protocol
This protocol is adapted from established literature procedures for the Friedel-Crafts acylation of anisole with phthalic anhydride.[3]
Materials and Reagents:
-
Phthalic anhydride (148 g)
-
Anisole (250 ml)
-
Anhydrous aluminum chloride (140 g)
-
Carbon disulfide (250 ml)
-
Ice water
-
Chloroform (approx. 1 L)
-
Acetic acid
-
Water
Equipment:
-
Large reaction vessel equipped with a mechanical stirrer
-
Addition funnel
-
Steam distillation apparatus
-
Rotary evaporator
-
Recrystallization apparatus
-
Buchner funnel and filter flask
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a large, vigorously stirred reaction vessel, prepare a mixture of phthalic anhydride (148 g), anisole (250 ml), and carbon disulfide (250 ml).
-
Catalyst Addition: At ambient temperature, carefully add anhydrous aluminum chloride (140 g) to the stirred mixture. The addition should be controlled to manage the exothermic reaction.
-
Reaction: Allow the reaction to proceed for 2.5 hours with continuous stirring.
-
Hydrolysis: After the reaction is complete, hydrolyze the mixture by carefully pouring it into ice water. This step will quench the reaction and precipitate the crude product.
-
Solvent Removal: Remove the organic solvents (carbon disulfide and excess anisole) by steam distillation.
-
Isolation of Crude Product: A gray solid will precipitate as the residual solution cools to room temperature. Decant the liquid and dissolve the solid in approximately 1 L of chloroform.
-
Purification:
-
Remove the chloroform using a rotary evaporator to yield a white solid.
-
Recrystallize the solid from a mixture of acetic acid and water to obtain the pure this compound.
-
-
Drying and Characterization: Dry the purified product and determine its yield, melting point, and characterize it using IR and NMR spectroscopy.
Data Presentation
The following table summarizes the quantitative data obtained from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 42% | [3] |
| Melting Point | 142°-144.5° C | [3] |
| Appearance | White solid | [3] |
| Molecular Formula | C₁₅H₁₂O₄ | [4] |
| Molecular Weight | 256.26 g/mol | [4] |
Spectroscopic Data:
| Spectroscopy | Characteristic Peaks | Reference |
| IR (KBr) | 1686 cm⁻¹ (C=O, carboxylic acid), 1660 cm⁻¹ (C=O, ketone), 1550-1600 cm⁻¹ (aromatic C=C) | [3] |
| ¹H NMR | δ 7.8–8.2 ppm (aromatic protons of benzoic acid moiety), δ 6.9–7.4 ppm (aromatic protons of methoxy-substituted ring), δ 3.8 ppm (methoxy group protons) | [1] |
Visualizations
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxybenzoyl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Friedel-Crafts acylation of anisole with phthalic anhydride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) is highly sensitive to moisture. Exposure to atmospheric humidity will deactivate it. | - Use a fresh, unopened container of anhydrous AlCl₃. - Ensure all glassware is thoroughly oven-dried and cooled under a desiccator before use. - Handle the catalyst quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glove box). |
| 2. Incorrect Stoichiometry: In Friedel-Crafts acylation, the Lewis acid often forms a complex with the carbonyl group of the product, requiring more than a catalytic amount. | - Use at least a stoichiometric amount of AlCl₃ relative to the phthalic anhydride. An excess of the catalyst is often beneficial. | |
| 3. Suboptimal Reaction Temperature: The reaction may not proceed to completion at too low a temperature, while excessively high temperatures can lead to side reactions and decomposition. | - Initiate the reaction at a low temperature (e.g., 0-5 °C) during the addition of the catalyst to control the initial exothermic reaction. - Gradually warm the reaction to room temperature or gently heat to reflux to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| 4. Poor Quality Reagents: Impurities in anisole or phthalic anhydride can interfere with the reaction. | - Use high-purity, anhydrous reagents. Consider purifying reagents if their quality is uncertain. | |
| Formation of Multiple Products/Impurities | 1. Diacylation: A second molecule of anisole may react with the already formed product, leading to a diacylated byproduct, C₆H₄[CO(C₆H₄OCH₃)]₂.[1] | - Use a molar excess of phthalic anhydride relative to anisole to favor the formation of the mono-acylated product. - Control the reaction temperature; higher temperatures can promote diacylation. |
| 2. Cleavage of Methoxy Group: Under harsh conditions or with strong Lewis acids, the methoxy group on the anisole ring can be cleaved, resulting in a phenolic byproduct.[1] | - Use the mildest effective Lewis acid catalyst. - Avoid excessively high reaction temperatures and prolonged reaction times. | |
| 3. Isomer Formation: While the para-substituted product is major, some ortho-isomer may be formed. | - The choice of solvent and catalyst can influence regioselectivity. The use of a non-polar solvent like carbon disulfide can favor para-substitution. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The quenching of the reaction mixture with water can sometimes lead to the formation of stable emulsions, making the separation of aqueous and organic layers difficult. | - Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. - If an emulsion persists, adding a saturated solution of sodium chloride (brine) can help break it. |
| 2. Product "Oiling Out" during Recrystallization: The product may separate as an oil rather than a crystalline solid if the boiling point of the solvent is higher than the melting point of the product or if there are significant impurities. | - Choose a recrystallization solvent or solvent system with a boiling point lower than the melting point of this compound (approx. 142-144 °C). A mixed solvent system like acetic acid/water or ethanol/water is often effective. - If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling. | |
| 3. Colored Impurities in Final Product: The presence of colored byproducts can contaminate the final product. | - During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of anisole with phthalic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]
Q2: Why is it crucial to use anhydrous conditions in this synthesis?
A2: The Lewis acid catalyst, AlCl₃, reacts readily with water. This reaction deactivates the catalyst, preventing it from participating in the acylation reaction and leading to significantly lower or no product yield.
Q3: I observe a second spot on my TLC plate that is less polar than my product. What could it be?
A3: A common, less polar byproduct is the diacylated product, where two anisole molecules have reacted with one molecule of phthalic anhydride.[1] This is more likely to occur if an excess of anisole is used or at higher reaction temperatures.
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃) or solid superacid catalysts like sulfated zirconia can be used.[2] However, the catalyst choice can affect the reaction conditions and the product distribution. For instance, some solid superacids have been shown to exclusively produce the diacylated product.[2]
Q5: What is a suitable solvent for the recrystallization of this compound?
A5: A mixture of acetic acid and water is a commonly reported solvent system for the recrystallization of this compound. Ethanol and water can also be used. The ideal solvent system is one in which the product is soluble at high temperatures but has low solubility at room temperature.
Experimental Protocol: Friedel-Crafts Acylation of Anisole with Phthalic Anhydride
This protocol is a representative example and may require optimization based on laboratory conditions and reagent quality.
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) (or another suitable anhydrous solvent like dichloromethane)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Acetic acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1.0 eq), anisole (1.7 eq), and carbon disulfide.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.0 eq) in portions with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2.5 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the complex.
-
Remove the organic solvents by steam distillation.
-
Cool the remaining aqueous solution to room temperature to allow the crude product to precipitate.
-
Separate the precipitated solid from the liquid by decantation and dissolve it in chloroform.
-
Remove the chloroform by rotary evaporation to obtain the crude solid product.
-
Recrystallize the crude product from a mixture of acetic acid and water to yield pure this compound. A reported yield for a similar procedure is around 42%.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-(4-Methoxybenzoyl)benzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(4-Methoxybenzoyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve a high-purity final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Excessive solvent was used, leading to product loss in the mother liquor. - The cooling process was too rapid, preventing complete crystallization. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely.[1] |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the recrystallization solvent is higher than the melting point of the product (mp 145-147°C).[2] - The crude product has a high concentration of impurities, significantly depressing the melting point. | - Select a solvent or solvent system with a lower boiling point.[1] - Consider a preliminary purification step, such as an acid-base extraction, to remove a substantial portion of the impurities before recrystallization.[1] |
| Incomplete Separation During Acid-Base Extraction | - The pH of the aqueous layer was not sufficiently basic to completely deprotonate the carboxylic acid. - The pH of the aqueous layer was not sufficiently acidic to completely protonate the carboxylate and precipitate the product. - Insufficient mixing of the aqueous and organic layers. | - Ensure the pH of the aqueous layer is greater than 8 during the base extraction.[1] - Ensure the pH of the aqueous layer is less than 4 during the acid precipitation.[1] - Shake the separatory funnel vigorously to ensure thorough mixing of the two phases.[1] |
| Colored Impurities Remain After Purification | - Colored impurities are present in the crude material. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3][4] |
| Presence of Starting Materials or Byproducts in Final Product | - Incomplete reaction during synthesis. - Formation of side products such as a diacylated product or phenolic by-products from methoxy group cleavage.[5] | - Optimize reaction conditions (e.g., temperature, reaction time) to ensure complete conversion of starting materials.[5] - Employ a multi-step purification strategy, such as a combination of acid-base extraction and recrystallization, to remove specific impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a widely used and effective method for the purification of this compound.[2][6] This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.
Q2: What are suitable solvents for the recrystallization of this compound?
A2: Toluene and a mixture of acetic acid and water have been reported as effective solvents for the recrystallization of this compound.[2][6] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
Q3: How can I remove unreacted phthalic anhydride or anisole from my crude product?
A3: An acid-base extraction is an effective method to separate the acidic this compound from neutral organic starting materials like anisole. The carboxylic acid can be extracted into an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide), leaving the neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.[2][7]
Q4: What are some common impurities that can form during the synthesis of this compound?
A4: A significant side reaction in the Friedel-Crafts acylation synthesis is the formation of a diacylated product where a second molecule of anisole reacts with the keto-acid.[5] Under harsh conditions, cleavage of the methoxy group can also occur, leading to phenolic by-products.[5]
Q5: How can I assess the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your final product. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is typically used.[8][9] Purity is determined by comparing the peak area of the desired compound to the total area of all peaks in the chromatogram.
Experimental Protocols
Recrystallization from Toluene
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot toluene required to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and briefly bring it back to a boil.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.
Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Base Extraction: Add an aqueous solution of a weak base, such as sodium carbonate, to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The this compound will be deprotonated to its carboxylate salt and dissolve in the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh aqueous base solution to ensure complete transfer of the desired product. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 2N hydrochloric acid, while stirring until the solution becomes acidic (pH < 4). The purified this compound will precipitate out of the solution.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product.
Visualization
Caption: Decision workflow for selecting a purification technique.
Caption: Step-by-step workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-METHOXY-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. This compound | Research Chemical [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 8. Benzoic acid, 2-(4-methylbenzoyl)- | SIELC Technologies [sielc.com]
- 9. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Friedel-Crafts Synthesis of 2-(4-Methoxybenzoyl)benzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 2-(4-Methoxybenzoyl)benzoic acid from phthalic anhydride and anisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this synthesis and how can they be minimized? A1: The primary side products are the ortho-isomer, 2-(2-Methoxybenzoyl)benzoic acid, and a demethylated product, 2-(4-Hydroxybenzoyl)benzoic acid.
-
Ortho-Isomer Formation: The methoxy group of anisole is an ortho-para directing group. While the para-product is sterically favored, some ortho-acylation can occur. Lower reaction temperatures generally increase para-selectivity.
-
Demethylation: The Lewis acid catalyst (e.g., AlCl₃) can facilitate the cleavage of the methyl ether bond of anisole, especially at higher temperatures or with prolonged reaction times, leading to a phenolic byproduct. Using a milder Lewis acid or carefully controlling the temperature can mitigate this.
Q2: My reaction yield is very low. What are the likely causes? A2: Low yields in Friedel-Crafts acylation are typically traced back to several critical factors:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate the catalyst.[1][2] Strict anhydrous conditions are essential for success.
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, which removes the catalyst from the reaction cycle.[1][2] Therefore, a stoichiometric amount (at least 2 equivalents) is required: one for the phthalic anhydride carbonyl and one to complex with the product's ketone group.[1]
-
Low Reaction Temperature: While elevated temperatures can promote side reactions, the reaction may not proceed to completion if the temperature is too low to overcome the activation energy.[1][3]
Q3: Why is the stoichiometry of aluminum chloride so critical in this reaction? A3: Aluminum chloride is a stoichiometric reagent, not a true catalyst in this case. It is consumed during the reaction by forming strong complexes with both the carbonyl groups of the phthalic anhydride reactant and the ketone group of the this compound product.[1] At least two equivalents of AlCl₃ are necessary to activate the anhydride and to account for the complexation with the product. Using less than this amount will result in an incomplete reaction.[1]
Q4: My reaction mixture turned into a dark, tarry substance. What went wrong? A4: The formation of a dark, tarry mixture is usually a sign of decomposition or polymerization, often caused by excessive heat. This can happen if the reaction temperature is too high or if there was localized overheating during the addition of the aluminum chloride, which is a highly exothermic process.[4] Maintaining careful temperature control, especially during the initial addition of the catalyst, is crucial.[1]
Q5: Is it possible for the solvent to interfere with the reaction? A5: Yes. If the solvent is susceptible to Friedel-Crafts acylation (e.g., benzene or toluene), it can compete with the anisole substrate, leading to the formation of undesired byproducts and lowering the yield of the target molecule.[3] Using a more inert solvent like dichloromethane, nitrobenzene, or carbon disulfide is recommended.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst (AlCl₃) deactivated by moisture.[1][2] 2. Insufficient amount of AlCl₃ used (less than 2.2 equivalents).[1] 3. Reaction temperature was too low.[1] 4. Impure or wet starting materials (anisole, phthalic anhydride). | 1. Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. Handle AlCl₃ under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least 2.2-2.5 equivalents of AlCl₃ relative to phthalic anhydride. 3. After the initial controlled addition at low temperature, ensure the reaction is gently heated to drive it to completion. Monitor progress with Thin Layer Chromatography (TLC). 4. Use freshly distilled anisole and pure, dry phthalic anhydride. |
| Formation of Significant Side Products | 1. Ortho-isomer: Reaction temperature is too high, reducing para-selectivity. 2. Demethylation: Excessive heating or prolonged reaction time leading to ether cleavage. 3. Di-acylated product: This is less common in acylation but can occur under harsh conditions.[1] | 1. Run the reaction at the lowest feasible temperature. Start the addition of reagents at 0-5 °C. 2. Avoid excessive heating and monitor the reaction by TLC to prevent running it for longer than necessary. 3. Use the correct stoichiometry of reagents; avoid a large excess of the acylating agent. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature was too high.[1] 2. Localized overheating during AlCl₃ addition. 3. Presence of impurities in starting materials. | 1. Maintain strict temperature control throughout the process. 2. Add the AlCl₃ catalyst slowly and portion-wise to a cooled, well-stirred reaction mixture. Use an ice bath to dissipate heat. 3. Ensure high purity of all reagents and solvents. |
| Difficult Product Isolation | 1. Incomplete decomposition of the aluminum chloride-product complex during work-up.[1] 2. Emulsion formation during extraction. | 1. During work-up, pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl to ensure complete hydrolysis of the complex. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Experimental Protocol
Synthesis of this compound
This protocol describes a representative laboratory procedure for the Friedel-Crafts acylation of anisole with phthalic anhydride.
Materials:
-
Phthalic Anhydride (1.0 eq)
-
Anisole (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen line).
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane under an inert atmosphere. Cool the suspension to 0-5 °C using an ice bath.
-
Substrate Addition: Dissolve phthalic anhydride (1.0 eq) and anisole (1.1 eq) in anhydrous dichloromethane in the dropping funnel.
-
Reaction: Add the phthalic anhydride/anisole solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored using TLC.
-
Work-up (Quenching): Cool the reaction flask in an ice bath. Cautiously and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Main reaction and potential side reaction pathways.
Caption: Troubleshooting workflow for low reaction yield.
Caption: High-level experimental workflow for the synthesis.
References
optimizing reaction conditions for 2-(4-Methoxybenzoyl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-(4-Methoxybenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Friedel-Crafts acylation of anisole with phthalic anhydride using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1] This reaction is an electrophilic aromatic substitution where the acylium ion, formed from the reaction of phthalic anhydride and AlCl₃, attacks the electron-rich anisole ring.
Q2: What are the primary starting materials and catalyst for this synthesis?
A2: The key starting materials are phthalic anhydride and anisole. Anhydrous aluminum chloride (AlCl₃) is the standard Lewis acid catalyst used to promote the reaction.[1]
Q3: What are the major potential side reactions or byproducts I should be aware of?
A3: The two main side reactions of concern are:
-
Diacylation: A second molecule of anisole can react with the already formed keto-acid, leading to the formation of a diacylated product, C₆H₄[CO(C₆H₄OCH₃)]₂.[1][2]
-
Cleavage of the methoxy group: Under harsh reaction conditions or with strong Lewis acids, the methoxy group on the anisole ring can be cleaved, resulting in a phenolic byproduct.[1]
Q4: How can I purify the crude this compound?
A4: The most common method for purification is recrystallization. A mixture of acetic acid and water is a frequently used solvent system for this purpose.[3] Other potential solvents include aqueous ethanol or toluene.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
-
Moisture Contamination: Anhydrous aluminum chloride is extremely sensitive to moisture, which will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous grade solvents and freshly opened, high-purity anhydrous aluminum chloride.[4]
-
-
Insufficient Catalyst: The ketone product can form a complex with AlCl₃, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often required.
-
Solution: Use a molar ratio of at least 2:1 for AlCl₃ to phthalic anhydride. Some procedures even use a slight excess of the catalyst.
-
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can promote side reactions.
-
Solution: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of AlCl₃ to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to reflux to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.
-
Solution: Use high-purity phthalic anhydride and freshly distilled anisole.
-
Issue 2: Formation of Significant Amounts of Byproducts
Possible Causes & Solutions
-
Diacylation Product Observed: This occurs when a second molecule of anisole reacts with the product.
-
Solution: To minimize this, control the stoichiometry of the reactants. Using a slight excess of phthalic anhydride relative to anisole can help. Additionally, maintaining a lower reaction temperature can favor the mono-acylation product.
-
-
Phenolic Byproducts Detected (from methoxy group cleavage): This is often a result of overly harsh reaction conditions.
-
Solution: Avoid excessive heating and prolonged reaction times. Use the minimum effective amount of Lewis acid catalyst. If cleavage is a persistent issue, consider using a milder Lewis acid, although this may require optimization of other reaction parameters.
-
Issue 3: Reaction Stalls and Does Not Proceed to Completion
Possible Causes & Solutions
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit. However, other impurities could also be deactivating the catalyst.
-
Solution: If the reaction has stalled, it may be possible to carefully add a small additional portion of anhydrous AlCl₃ to the reaction mixture. This should be done cautiously as the reaction may become vigorous.
-
-
Insufficient Mixing: Inadequate stirring can lead to localized concentrations of reactants and poor heat distribution, hindering the reaction.
-
Solution: Ensure vigorous and efficient stirring throughout the entire course of the reaction.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Condition A | Condition B |
| Phthalic Anhydride | 1.0 eq | 1.0 eq |
| Anisole | 1.0 eq | >1.0 eq (used as solvent) |
| Aluminum Chloride | 2.0 eq | ~1.0 eq |
| Solvent | Benzene | Anisole / Carbon Disulfide |
| Temperature | 5 °C | Ambient |
| Reaction Time | 5 days | 2.5 hours |
| Reported Yield | 80% | 42% |
| Reference | US5380721[5] | US04790961[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a synthesized representation of common laboratory procedures.
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (or other suitable anhydrous solvent like carbon disulfide)
-
2N Hydrochloric Acid (HCl)
-
Sodium Carbonate solution
-
Ether or Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas trap, add phthalic anhydride and benzene.
-
Reagent Addition: Cool the flask in an ice bath to 5 °C. Slowly add anhydrous aluminum chloride to the stirred mixture. Then, add anisole dropwise from the dropping funnel while maintaining the temperature at 5 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 5 °C. Monitor the progress of the reaction by TLC. The reaction may take several hours to days to reach completion.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2N HCl. This will quench the reaction and hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ether or chloroform.
-
Base Wash: Wash the combined organic extracts with a sodium carbonate solution to extract the acidic product into the aqueous layer.
-
Acidification: Separate the aqueous layer and acidify it with 2N HCl to precipitate the crude this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot toluene in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene.
-
Drying: Dry the purified crystals to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Minimizing Isomer Formation in 2-(4-Methoxybenzoyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4-methoxybenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the underlying principles that govern isomer formation, providing you with the expertise to refine your experimental design and achieve high product purity.
I. Understanding the Core Challenge: Isomer Formation
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of anisole with phthalic anhydride.[1][2] This electrophilic aromatic substitution reaction, while powerful, is susceptible to the formation of an undesired regioisomer: 2-(2-methoxybenzoyl)benzoic acid.
The methoxy group (-OCH₃) of anisole is an ortho-, para-directing activator.[3][4] This means it enhances the reactivity of the aromatic ring towards electrophiles and directs incoming substituents to the positions ortho (adjacent) and para (opposite) to itself. While the para-isomer is the thermodynamically more stable and desired product, the formation of the ortho-isomer can occur, leading to purification challenges and reduced yields.
Visualizing Isomer Formation
The following diagram illustrates the reaction and the potential for isomer formation.
Caption: Reaction scheme for the synthesis of this compound, highlighting the formation of the desired para-isomer and the undesired ortho-isomer.
II. Troubleshooting Guide: Minimizing Isomer Formation
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.
Question 1: My reaction is producing a significant amount of the ortho-isomer. How can I improve the regioselectivity for the para-product?
Answer: Achieving high para-selectivity is a common challenge. The formation of the ortho-isomer is often kinetically favored, but several factors can be adjusted to promote the formation of the more stable para-product.
Core Principle: The regioselectivity of a Friedel-Crafts acylation is a delicate balance between electronic and steric effects. While the methoxy group electronically activates both the ortho and para positions, the para position is sterically less hindered, making it more accessible to the bulky acylium ion electrophile.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature:
-
Rationale: Lower temperatures favor the thermodynamically more stable product. The transition state leading to the para-isomer is lower in energy due to reduced steric hindrance. By providing less thermal energy, you increase the likelihood of the reaction proceeding through this more favorable pathway. A common starting point is to run the reaction at 0°C.[2]
-
Actionable Advice: Conduct the reaction in an ice bath. If ortho-isomer formation is still significant, consider temperatures as low as -20°C, although this may slow the reaction rate considerably.
-
-
Choice of Lewis Acid Catalyst:
-
Rationale: The size and reactivity of the Lewis acid can influence the steric environment around the electrophile. Bulky Lewis acids can create a more sterically demanding complex with the phthalic anhydride, further disfavoring attack at the crowded ortho-position.
-
Actionable Advice: While aluminum chloride (AlCl₃) is a common and effective catalyst, consider exploring milder and potentially bulkier Lewis acids.[6] Zeolite catalysts have also been shown to enhance regioselectivity in Friedel-Crafts acylations.[7]
-
-
Solvent Selection:
-
Rationale: The solvent can influence the solvation of the reaction intermediates and the effective size of the electrophilic species. Non-polar solvents that do not coordinate strongly with the Lewis acid can help maintain a more sterically demanding electrophile.
-
Actionable Advice: Carbon disulfide (CS₂) is a traditional solvent for this reaction due to its inert nature.[8] Dichloromethane is another common choice. Avoid highly polar or coordinating solvents that might reduce the effective steric bulk of the catalyst-anhydride complex.
-
Question 2: I am observing the formation of a diacylated byproduct. What causes this and how can I prevent it?
Answer: The formation of a diacylated product, where two molecules of anisole react with one molecule of phthalic anhydride, is a potential side reaction, especially under certain catalytic conditions.[2][9]
Core Principle: The initially formed monoacylated product, this compound, still possesses an activated aromatic ring (the anisole moiety) and a carboxylic acid group. Under forcing conditions or with highly active catalysts, a second Friedel-Crafts reaction can occur.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Rationale: Using a slight excess of phthalic anhydride relative to anisole can help ensure that the anisole is consumed before significant diacylation can occur.
-
Actionable Advice: Start with a molar ratio of 1.1:1 of phthalic anhydride to anisole.
-
-
Catalyst Loading:
-
Rationale: While a stoichiometric amount of Lewis acid is often required in Friedel-Crafts acylations due to complexation with the ketone product, using a large excess can promote side reactions.[1]
-
Actionable Advice: Use approximately 1.0 to 1.2 equivalents of the Lewis acid catalyst.
-
-
Reaction Time:
-
Rationale: Prolonged reaction times, especially after the complete consumption of the limiting reagent (anisole), can provide an opportunity for the monoacylated product to undergo further reaction.
-
Actionable Advice: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the anisole is consumed, proceed with the workup to quench the reaction.
-
Question 3: My reaction yield is low, even with minimal isomer formation. What are other potential side reactions?
Answer: Low yields can be attributed to several factors beyond isomer formation.
Core Principle: The harsh conditions of a Friedel-Crafts reaction can lead to side reactions such as cleavage of the methoxy group or polymerization.
Troubleshooting Steps:
-
Cleavage of the Methoxy Group:
-
Incomplete Reaction:
-
Rationale: Insufficient catalyst activity or deactivation of the catalyst by moisture can lead to an incomplete reaction.
-
Actionable Advice: Ensure all glassware is thoroughly dried and reagents are anhydrous. Use a fresh, high-quality Lewis acid.
-
III. Frequently Asked Questions (FAQs)
-
Q1: How can I effectively separate the para- and ortho-isomers if they do form?
-
A1: The isomers often have different solubilities and chromatographic behaviors. Recrystallization from a suitable solvent system, such as acetic acid/water, can be effective in isolating the desired para-isomer.[8] Column chromatography on silica gel is another viable option.
-
-
Q2: What are the key characterization techniques to confirm the identity and purity of my product?
-
A2:
-
¹H NMR Spectroscopy: The aromatic region of the proton NMR spectrum will show distinct splitting patterns for the ortho- and para-isomers, allowing for unambiguous identification and quantification of the isomer ratio.[9][11]
-
Melting Point: The pure para-isomer has a distinct melting point (around 142-144.5°C).[8] A broad or depressed melting point can indicate the presence of impurities, including the ortho-isomer.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic carbonyl stretches for the ketone and carboxylic acid functional groups.[8]
-
-
-
Q3: Are there greener alternatives to traditional Lewis acids and solvents?
-
A3: Yes, research is ongoing into more environmentally benign methods. Deep eutectic solvents have been explored as both catalysts and green solvents for Friedel-Crafts acylations.[12] Solid acid catalysts, such as sulfated zirconia, offer the advantage of being recoverable and reusable, although they may favor diacylation.[2][13]
-
IV. Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the desired para-isomer while minimizing side reactions.
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂)
-
Ice
-
Hydrochloric acid (concentrated)
-
Chloroform
-
Acetic acid
-
Water
Procedure:
-
To a vigorously stirred mixture of phthalic anhydride (1.0 eq) and anisole (0.9 eq) in carbon disulfide, slowly add anhydrous aluminum chloride (1.1 eq) at 0°C (ice bath).
-
Maintain the reaction temperature at 0°C and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully hydrolyze the reaction mixture by pouring it over ice and concentrated hydrochloric acid.
-
Remove the organic solvents by steam distillation.
-
Cool the residual solution to room temperature to precipitate the crude product.
-
Separate the solid product and dissolve it in chloroform.
-
Evaporate the chloroform to obtain the crude solid.
-
Recrystallize the solid from an acetic acid/water mixture to yield pure this compound.[8]
Workflow for Isomer Ratio Determination by ¹H NMR
Caption: A streamlined workflow for determining the isomeric ratio of the crude product using ¹H NMR spectroscopy.
V. Quantitative Data Summary
| Parameter | Condition | Predominant Isomer | Key Observations | Reference |
| Temperature | 0°C | Para | Favors thermodynamic product | [2] |
| Room Temperature | Para (with more Ortho) | Increased kinetic product formation | ||
| Catalyst | AlCl₃ | Para | Standard, effective catalyst | [8] |
| Sulfated Zirconia | Diacylated product | Can lead to exclusive diacylation | [2] | |
| Solvent | Carbon Disulfide | Para | Inert, non-coordinating | [8] |
| Nitrobenzene | Mixture | Can alter selectivity |
VI. References
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: --INVALID-LINK--
-
American Chemical Society. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available at: --INVALID-LINK--
-
Google Patents. (2017). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. Available at: --INVALID-LINK--
-
BenchChem. (2025). This compound | Research Chemical. Available at: --INVALID-LINK--
-
Wikipedia. (2025). Friedel–Crafts reaction. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2025). C30H24O8. PubChem. Available at: --INVALID-LINK--
-
Google Patents. (2014). CN104151157A - Preparation method of methoxybenzoic acid. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (2025). Friedel–Crafts Acylation. Available at: --INVALID-LINK--
-
J-Stage. (2002). Friedel-Crafts Acylation of Anisole with Phthalic Anhydride Catalyzed by Solid Superacid of Sulfated Zirconia. Journal of the Japan Petroleum Institute. Available at: --INVALID-LINK--
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Spectroscopic Showdown: Differentiating Dichlorobenzoic Acid Isomers. Available at: --INVALID-LINK--
-
PrepChem. (2025). Synthesis of (a) this compound. Available at: --INVALID-LINK--
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: --INVALID-LINK--
-
ResearchGate. (2002). Friedel-Crafts Acylation of Anisole with Phthalic Anhydride Catalyzed by Solid Superacid of Sulfated Zirconia. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances. Available at: --INVALID-LINK--
-
ResearchGate. (2015). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Available at: --INVALID-LINK--
-
YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Available at: --INVALID-LINK--
-
American Chemical Society. (1942). A Synthesis of 2-(2'-Methoxybenzoyl)-benzoic Acid. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Cardiff University. (2015). Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites. ORCA. Available at: --INVALID-LINK--
-
National Institute of Standards and Technology. (2025). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (2019). Mechanochemical Friedel–Crafts acylations. PMC. Available at: --INVALID-LINK--
-
Thieme. (2009). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Synthesis. Available at: --INVALID-LINK--
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Available at: --INVALID-LINK--
-
StuDocu. (2006). Friedel-Crafts Acylation of Anisole. Available at: --INVALID-LINK--
-
ResearchGate. (2023). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Available at: --INVALID-LINK--
-
Chemistry Research Journal. (2022). Synthesis and characterization of Benzoic Acid. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Benzoylbenzamide. Available at: --INVALID-LINK--
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Catalytic, green and regioselective friedel-crafts acylation of simple aromatics and heterocycles over zeolites -ORCA [orca.cardiff.ac.uk]
- 8. prepchem.com [prepchem.com]
- 9. This compound | Research Chemical [benchchem.com]
- 10. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Methoxy Group Stability in Synthesis
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the prevention of methoxy group cleavage during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unintentional methoxy group cleavage?
A1: Unintentional cleavage of methoxy groups, particularly aryl methyl ethers, is most often caused by strongly acidic conditions or the use of specific Lewis acids.[1][2] The primary reagents responsible for this unwanted reaction are strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr3), boron trichloride (BCl3), and aluminum chloride (AlCl3).[1][3][4] These reagents are often used at elevated temperatures, which further promotes the cleavage.[2]
Q2: How can I prevent methoxy group cleavage under acidic conditions?
A2: To prevent cleavage in acidic media, it is crucial to use milder acids or to perform reactions at lower temperatures. If a strong acid is required for another transformation, consider using an alternative, less harsh reagent. For reactions that generate strong acids in situ, such as certain halogenation reactions, careful control of stoichiometry and temperature is essential. For instance, while HBr and HI are effective at cleaving ethers, HCl is generally much less reactive.[5] If acid-labile protecting groups are present elsewhere in the molecule, their removal should be planned with reagents that do not affect the methoxy group. For example, the selective removal of a p-methoxybenzyl (PMB) ester can be achieved with 10% trifluoroacetic acid (TFA) without cleaving a benzyl ester, indicating that careful selection of the acidic reagent and conditions is key.[6]
Q3: Are methoxy groups generally stable in basic conditions?
A3: Yes, methoxy groups, especially aryl methyl ethers, are generally very stable under basic conditions.[7] Many synthetic transformations that require a basic environment, such as saponification of esters with NaOH or LiOH, can be performed without risking the cleavage of a methoxy group.[6] Similarly, protecting groups that are removed under basic conditions, like the Fmoc group in peptide synthesis (using piperidine), are orthogonal to the stability of methoxy groups.[8]
Q4: Which specific reagents are known to cleave methoxy groups and should generally be avoided if cleavage is not desired?
A4: A number of reagents are highly effective for demethylation and should be avoided if you wish to preserve a methoxy group. The most common and potent of these is boron tribromide (BBr3), which readily cleaves aryl methyl ethers even at low temperatures.[2][9] Other reagents to avoid include:
-
Strong protic acids: Hydrobromic acid (HBr) and Hydroiodic acid (HI), especially at high temperatures.[2]
-
Other Lewis acids: Boron trichloride (BCl3), Aluminum chloride (AlCl3).[3]
-
Thiolates: Strong nucleophiles like sodium thiomethoxide (NaSMe) or sodium thioethoxide in polar aprotic solvents like DMF at reflux can cleave methyl ethers.[2][10]
-
Iodide sources: Reagents like trimethylsilyl iodide (TMSI) or combinations like tetra-n-butylammonium iodide (n-Bu4NI) with a Lewis acid can also effect cleavage.[3][10]
Q5: My synthesis requires a Lewis acid. How can I minimize the risk of demethylation?
A5: If a Lewis acid is necessary, select the mildest one that can accomplish the desired transformation. The reactivity of Lewis acids towards ether cleavage can vary significantly. You can also try to perform the reaction at the lowest possible temperature and for the shortest duration necessary. For example, BBr3 is significantly more reactive than BCl3 for ether cleavage.[3] In some cases, using a stoichiometric amount of the Lewis acid rather than an excess can help prevent side reactions. It is also worth investigating if the reaction can be catalyzed by a Lewis acid that has a lower affinity for the ether oxygen.
Q6: Is there a difference in stability between aliphatic and aryl methoxy groups?
A6: Yes, there is a significant difference. Aryl methyl ethers are generally much more stable and resistant to cleavage than aliphatic methyl ethers. The C(sp²)-O bond of an aryl ether is stronger than the C(sp³)-O bond of an aliphatic ether due to the partial double bond character from resonance. Cleavage of aryl alkyl ethers with acids like HBr or HI will always yield a phenol and an alkyl halide, as the aromatic ring is not susceptible to SN2 attack by the halide ion.[5] Diaryl ethers are even more robust and are generally not cleaved by acids.[5] This difference in reactivity can sometimes be exploited for selective deprotection.
Troubleshooting Guide
Problem: I am observing unexpected demethylation of my compound.
Possible Causes & Solutions:
-
Reagent Choice: You may be using a reagent with known demethylating activity (e.g., BBr3, HBr).
-
Reaction Conditions: High temperatures can promote the cleavage of otherwise stable ethers, especially in the presence of even weak acids.
-
Solution: Attempt the reaction at a lower temperature. If the reaction rate is too slow, screen for alternative catalysts or reagents that are effective under milder conditions.
-
-
In Situ Acid Generation: Some reagents can generate acidic byproducts that cause cleavage.
-
Solution: Add a non-nucleophilic base or scavenger to the reaction mixture to neutralize any acid that is formed. For example, proton sponges or hindered amines can be used.
-
Data & Tables
Table 1: Stability of Aryl Methoxy Groups under Common Reaction Conditions
| Condition Type | Reagent/Condition Example | Stability of Aryl Methoxy Group | Citation |
| Strongly Acidic | HBr (conc.), reflux | Low (Cleavage is likely) | [2] |
| Strongly Acidic | HI (conc.), reflux | Low (Cleavage is likely) | [1][5] |
| Lewis Acidic | BBr₃ in DCM | Very Low (Standard cleavage method) | [2] |
| Lewis Acidic | AlCl₃, heat | Low to Moderate | [3] |
| Mildly Acidic | Trifluoroacetic Acid (TFA) | High (Generally stable) | [6] |
| Basic (Hydrolysis) | LiOH, NaOH, K₂CO₃ | Very High (Stable) | [6] |
| Basic (Amine) | Piperidine in DMF | Very High (Stable) | [12] |
| Hydrogenolysis | H₂, Pd/C | Very High (Stable) | [6] |
| Oxidative | DDQ, CAN | High (Generally stable, unless a PMB group) | [6][13] |
| Nucleophilic | NaSMe in DMF, reflux | Low (Cleavage is likely) | [10] |
Experimental Protocols
Protocol: Selective Removal of a tert-Butyldimethylsilyl (TBDMS) Ether in the Presence of an Anisole Moiety
This protocol demonstrates an orthogonal protection strategy, where a silyl ether is cleaved under conditions that leave a robust aryl methoxy group untouched.
Objective: To deprotect a primary alcohol protected as a TBDMS ether without cleaving a methoxy group on an aromatic ring within the same molecule.
Reagents:
-
Substrate (containing both TBDMS ether and anisole groups)
-
Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous THF (0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C to room temperature.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude alcohol product by flash column chromatography on silica gel.
Expected Outcome: The TBDMS ether will be cleaved to the corresponding alcohol, while the aryl methoxy group will remain intact. This is because fluoride ions are highly selective for cleaving silicon-oxygen bonds and do not affect the stable aryl ether bond.[14]
Visualizations
Decision-Making Workflow
This diagram provides a logical workflow for selecting a synthetic route to avoid unwanted demethylation.
Caption: A decision tree for synthetic route planning.
Orthogonal Protecting Group Strategy
This diagram illustrates the concept of using protecting groups that can be removed selectively without affecting the methoxy group.
Caption: Orthogonal strategy preserving the methoxy group.
Mechanism of Acid-Catalyzed Ether Cleavage
This diagram shows the general SN2 mechanism for the cleavage of a methyl ether by a strong acid like HBr, illustrating the chemical steps that researchers should aim to prevent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(4-Methoxybenzoyl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Friedel-Crafts acylation of anisole with phthalic anhydride.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Why is my yield of this compound consistently low? | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1] Any moisture in the reactants, solvent, or glassware will deactivate it. 2. Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, which can inhibit the reaction.[1] 3. Suboptimal Reaction Temperature: The reaction may not be reaching the necessary activation energy, or excessive heat could be causing degradation or side reactions. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents and freshly opened or purified reagents.[1] 2. Increase Catalyst Loading: Use a stoichiometric amount of the Lewis acid catalyst. In some cases, a slight excess may be beneficial.[1] 3. Optimize Temperature: Experiment with a range of temperatures. Some reactions work well at room temperature, while others may require gentle heating. |
| YLD-002 | I am observing the formation of multiple products. What could be the reason? | 1. Diacylation: A second molecule of anisole may react with the already formed keto-acid, leading to a diacylated byproduct.[2] 2. Isomer Formation: Acylation might occur at the ortho position instead of the desired para position relative to the methoxy group of anisole. | 1. Control Stoichiometry: Use a slight excess of phthalic anhydride relative to anisole to favor mono-acylation. 2. Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity and favor the para product due to steric hindrance at the ortho position. |
| PUR-001 | My final product is discolored and difficult to purify. What is causing this? | 1. Side Reactions: Harsh reaction conditions or the presence of impurities can lead to the formation of colored byproducts. Cleavage of the methoxy group can form phenolic impurities that are prone to oxidation.[2] 2. Incomplete Reaction: The presence of unreacted starting materials can complicate the purification process. | 1. Modify Work-up Procedure: Include a wash with a dilute sodium bisulfite solution to remove some colored impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) is crucial for purification. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and ensure the reaction goes to completion. |
| RXN-001 | The reaction is not starting or is proceeding very slowly. What should I check? | 1. Poor Quality Reagents: Impurities in anisole, phthalic anhydride, or the solvent can interfere with the reaction. 2. Deactivated Aromatic Ring: While anisole is an activated ring, any contaminants with strongly electron-withdrawing groups can hinder the electrophilic aromatic substitution.[1] | 1. Purify Reagents: Consider purifying the starting materials and solvent before use. 2. Verify Starting Materials: Ensure the correct starting materials are being used and are of sufficient purity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and catalyst for the synthesis of this compound?
A1: A common starting point is a near equimolar ratio of anisole and phthalic anhydride.[2] However, to minimize diacylation, a slight excess of phthalic anhydride can be beneficial. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), should be used in at least a stoichiometric amount relative to the phthalic anhydride, as it forms a complex with the product.[1]
Q2: What are the most common side reactions to be aware of?
A2: The two most significant side reactions are the formation of a diacylated product where two anisole molecules react with one phthalic anhydride molecule, and the cleavage of the methoxy group on the anisole ring, especially under harsh conditions, which leads to a phenolic byproduct.[2]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q4: What is the best work-up procedure to isolate the product?
A4: A typical work-up involves carefully quenching the reaction mixture with ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex. The crude product, which precipitates, can then be collected by filtration. Subsequent washing with water and a suitable organic solvent, followed by recrystallization, is necessary for purification.
Q5: Are there alternative, "greener" catalysts for this reaction?
A5: Yes, research has explored the use of solid acid catalysts, such as certain zeolites and sulfated zirconia, as more environmentally friendly alternatives to aluminum chloride.[3][4] These can be more easily recovered and reused. Additionally, ionic liquids are being investigated as alternative solvents and catalysts.[2]
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Anisole
-
Phthalic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
-
Ice
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride in the anhydrous solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
Anisole Addition: To the cooled and stirred suspension, add anisole dropwise over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours. Monitor the reaction progress using TLC.
-
Quenching: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: Stir the mixture until the solid product precipitates. Collect the crude product by vacuum filtration and wash with cold water.
-
Purification:
-
Dissolve the crude product in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Re-precipitate the product by slowly adding dilute hydrochloric acid to the aqueous layer until the solution is acidic.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
-
-
Recrystallization: For higher purity, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield
| Catalyst | Molar Equivalents (to Phthalic Anhydride) | Reported Yield (%) |
| AlCl₃ | 1.0 | ~40-50 |
| AlCl₃ | 1.5 | ~55-65 |
| AlCl₃ | 2.0 | ~70-80 |
| FeCl₃ | 2.0 | ~60-70 |
| ZnCl₂ | 2.0 | ~30-40 |
Note: These are illustrative yields based on general principles of Friedel-Crafts reactions and may vary based on specific reaction conditions.
Table 2: Influence of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Approximate Yield (%) | Observations |
| 0 - 5 | 6 | 30-40 | Slow reaction rate, but higher purity. |
| 25 (Room Temp) | 4 | 50-60 | Moderate reaction rate and good purity. |
| 50 | 2 | 70-80 | Faster reaction, may see an increase in byproducts. |
| 80 | 1.5 | 65-75 | Risk of decomposition and significant side reactions. |
Note: These are illustrative yields based on general principles of Friedel-Crafts reactions and may vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(4-methoxybenzoyl)benzoic acid, a key intermediate in pharmaceutical and organic chemistry research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1] This involves the reaction of phthalic anhydride with anisole in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]
Q2: What are the main reactants and catalyst for this synthesis?
The key reactants are phthalic anhydride and anisole. Anhydrous aluminum chloride (AlCl₃) is the most frequently used Lewis acid catalyst for this reaction.[1]
Q3: What are the expected spectroscopic characteristics of this compound?
In the ¹H NMR spectrum, the aromatic protons of the benzoic acid and the methoxy-substituted aryl groups typically appear in the range of δ 7.8–8.2 ppm and δ 6.9–7.4 ppm, respectively. A characteristic singlet for the methoxy group protons is observed at approximately δ 3.8 ppm.[1] The infrared (IR) spectrum will show two distinct carbonyl peaks.[2]
Q4: What is the reported melting point for this compound?
The reported melting point for this compound is in the range of 147-148°C[3] or 142°-144.5°C after recrystallization from acetic acid/water.[2]
Troubleshooting Guide
Low or No Product Yield
Q5: My reaction yielded very little or no product. What are the possible causes?
Several factors can contribute to a low or nonexistent yield:
-
Moisture Contamination: The Lewis acid catalyst, anhydrous aluminum chloride, is highly sensitive to moisture. Any water in the glassware or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly oven-dried and cooled under a desiccator before use. Use anhydrous grade solvents and ensure reagents are dry.
-
Inactive Catalyst: The quality of the aluminum chloride is crucial. Old or improperly stored AlCl₃ may be inactive.
-
Solution: Use a fresh, unopened container of anhydrous aluminum chloride.
-
Incorrect Stoichiometry: An insufficient amount of the Lewis acid is a common issue. More than a stoichiometric amount of AlCl₃ is required because it complexes with both the starting material and the product.
-
Solution: A slight excess of the acylating agent and the catalyst is generally recommended to optimize the yield.[1]
-
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.
-
Solution: While the initial addition of reagents may be done at a lower temperature to control the exothermic reaction, the reaction mixture often requires heating to proceed to completion.
Product Purity Issues
Q6: My final product is an oil and will not crystallize. What should I do?
This is a common issue during purification and can be caused by:
-
Presence of Impurities: Significant amounts of side products or unreacted starting materials can lower the melting point of the mixture and prevent crystallization.
-
Solution: Re-purify the product. An acid-base extraction can be effective. Dissolve the oily product in a suitable organic solvent and extract with an aqueous sodium bicarbonate or sodium hydroxide solution. The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure product.
-
Inappropriate Recrystallization Solvent: The solvent system may not be optimal for crystallization.
-
Solution: For recrystallization, a solvent in which the compound is soluble when hot but insoluble when cold is needed. A mixed solvent system, such as acetic acid/water or ethanol/water, is often effective for this compound.[2][4]
Q7: The recrystallized product has a persistent color. How can I decolorize it?
Colored impurities are common in Friedel-Crafts reactions.
-
Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4]
Q8: I am observing the formation of unexpected side products. What are they and how can I avoid them?
The most common side reactions in this synthesis are:
-
Diacylation: A second molecule of anisole can react with the already formed keto-acid, leading to the formation of a diacylated byproduct, C₆H₄[CO(C₆H₄OCH₃)]₂.[1]
-
Solution: Careful control of the stoichiometry of the reactants can minimize this. Using a slight excess of phthalic anhydride relative to anisole may be beneficial.
-
Cleavage of the Methoxy Group: Under harsh reaction conditions or with strong Lewis acids, the methoxy group on the anisole ring can be cleaved, leading to the formation of a phenolic by-product.[1]
-
Solution: Avoid excessively high reaction temperatures and prolonged reaction times.
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome based on literature data for similar Friedel-Crafts acylations.
| Parameter | Condition | Expected Yield | Rationale |
| Stoichiometry (Anisole:Phthalic Anhydride:AlCl₃) | Near equimolar with slight excess of acylating agent and catalyst | Good to High | Optimizes the use of reactants and minimizes unreacted starting materials.[1] |
| Significant excess of anisole | Variable | Can lead to increased diacylation. | |
| Reaction Temperature | Ambient Temperature | Low to Moderate | May result in an incomplete reaction or require a very long reaction time. |
| Reflux | High | Generally required for the reaction to go to completion in a reasonable timeframe. | |
| Elevated Temperatures (>100°C) | Potentially Lower | Can promote side reactions such as the cleavage of the methoxy group.[1] | |
| Reaction Time | 2-5 hours | Good to High | Typically sufficient for the reaction to reach completion under reflux conditions.[5] |
| > 5 hours | Diminishing returns | Prolonged reaction times, especially at higher temperatures, can increase the formation of byproducts. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Phthalic anhydride
-
Anisole
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (or another suitable anhydrous solvent)
-
Ice water
-
Chloroform
-
Acetic acid
-
Water
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Addition of Reactants: To the flask, add phthalic anhydride, anisole, and carbon disulfide.[2]
-
Catalyst Addition: While stirring vigorously at ambient temperature, slowly and carefully add anhydrous aluminum chloride in portions. The reaction is exothermic and will generate HCl gas, which should be appropriately trapped.
-
Reaction: Continue to stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 2.5 hours.[2]
-
Hydrolysis: After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to hydrolyze the aluminum chloride complex. This step should be performed slowly and with caution as it is highly exothermic.
-
Solvent Removal: Remove the organic solvents (e.g., carbon disulfide) by steam distillation.[2]
-
Isolation of Crude Product: A solid will precipitate upon cooling the residual solution. Separate the solid from the liquid by decantation or filtration.[2]
-
Extraction: Dissolve the crude solid in chloroform.[2]
-
Purification:
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | CAS#:1151-15-1 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Methoxybenzoyl)benzoic acid. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the effect of catalysts on product purity.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, which is typically achieved through the Friedel-Crafts acylation of anisole with phthalic anhydride.
Q1: Low or no yield of the desired product, this compound.
Possible Causes:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. Friedel-Crafts acylation requires anhydrous conditions to prevent catalyst hydrolysis.
-
Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst can form a complex with the product ketone, requiring stoichiometric amounts of the catalyst for the reaction to proceed to completion.
-
Low Reaction Temperature: The reaction may be too slow at lower temperatures, leading to poor conversion of starting materials.
-
Poor Quality Reagents: The purity of anisole, phthalic anhydride, or the solvent can significantly impact the reaction outcome.
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Handle the Lewis acid catalyst in a glove box or under an inert atmosphere.
-
Optimize Catalyst Loading: Gradually increase the molar ratio of the catalyst to the limiting reagent. For traditional Lewis acids like AlCl₃, a slight excess may be necessary.
-
Adjust Reaction Temperature: While maintaining safety, consider incrementally increasing the reaction temperature to enhance the reaction rate. Temperature control is crucial to minimize side products.[1]
-
Verify Reagent Purity: Use freshly distilled or high-purity reagents.
Q2: The major product isolated is a diacylated byproduct, C₆H₄[CO(C₆H₄OCH₃)]₂.
Possible Cause:
-
Catalyst Type: The use of certain solid superacid catalysts, such as sulfated zirconia, has been shown to exclusively favor the formation of the diacylated product.[2][3] In contrast, traditional Lewis acids like aluminum chloride (AlCl₃) typically yield the monoacylated product.[2][3]
Solution:
-
Catalyst Selection: To obtain the desired monoacylated product, this compound, utilize a conventional Lewis acid catalyst like AlCl₃.[2] If using a solid acid catalyst, careful optimization of reaction conditions may be necessary, though some may inherently favor diacylation.
Q3: Presence of a phenolic byproduct in the product mixture.
Possible Cause:
-
Cleavage of the Methoxy Group: Under harsh reaction conditions or with very strong Lewis acids, the methoxy group on the anisole ring can be cleaved, leading to the formation of a phenolic impurity.
Solution:
-
Milder Reaction Conditions: Employ less harsh conditions, such as a lower reaction temperature or a shorter reaction time.
-
Alternative Catalyst: Consider using a milder Lewis acid catalyst.
Q4: Difficulty in separating the product from the catalyst during workup.
Possible Cause:
-
Catalyst-Product Complex: The Lewis acid catalyst forms a stable complex with the ketone group of the product.
Solution:
-
Proper Hydrolysis: During the workup, ensure complete hydrolysis of the reaction mixture with ice-cold water or dilute acid to break up the catalyst-product complex.
-
Use of Solid Catalysts: Employing solid acid catalysts, such as zeolites, can simplify product separation as the catalyst can be removed by simple filtration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route is the Friedel-Crafts acylation of anisole with phthalic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Q2: How does the choice of catalyst affect the purity of the final product?
The catalyst plays a crucial role in determining the product distribution and, consequently, the purity. Traditional Lewis acids like AlCl₃ favor the formation of the desired monoacylated product.[2] In contrast, some solid superacids like sulfated zirconia can lead exclusively to a diacylated byproduct.[2][3] The strength of the Lewis acid can also influence the formation of side products, such as phenolic impurities from the cleavage of the methoxy group.
Q3: What are the advantages of using solid acid catalysts like zeolites?
Solid acid catalysts, such as zeolites, offer several advantages over traditional homogeneous Lewis acids:
-
Reusability: They can be recovered and reused, making the process more economical and environmentally friendly.[1]
-
Ease of Separation: The catalyst can be easily separated from the reaction mixture by filtration, simplifying the workup procedure.[1]
-
Reduced Corrosion: They are generally less corrosive than traditional Lewis acids.[1]
Q4: How can the purity of this compound be determined?
The purity can be assessed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can identify the characteristic peaks of the product and any impurities. The aromatic protons typically appear in the range of δ 6.9–8.2 ppm, and the methoxy group protons are observed around δ 3.8 ppm.[1]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to separate and quantify the product and any impurities.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of this compound and Related Acylation Reactions
| Catalyst | Acylating Agent | Aromatic Substrate | Solvent | Reaction Conditions | Yield (%) | Purity/Selectivity | Reference |
| AlCl₃ | Phthalic Anhydride | Anisole | CS₂ | Ambient Temp, 2.5h | 42 | High selectivity for mono-acylation | This is a general representation based on typical Friedel-Crafts acylation. |
| Sulfated Zirconia | Phthalic Anhydride | Anisole | Not specified | 110°C, 1h | - | Exclusively di-acylated product | [2][3] |
| H-beta Zeolite | Benzoic Anhydride | Phenol | None | 190°C, 4h | >95 (conversion) | ~70% selectivity to hydroxybenzophenones | [4] |
| Yb(OTf)₃ | Acetic Anhydride | Anisole | Not specified | Not specified | High | High selectivity for para-isomer | [5] |
| Hf(OTf)₄ | Acetic Anhydride | Substituted Benzenes | LiClO₄-MeNO₂ | Not specified | Good | Not specified | [5] |
Note: Data for the specific synthesis of this compound using various catalysts in a single comparative study is limited. This table includes data from related Friedel-Crafts acylation reactions to illustrate general trends.
Experimental Protocols
Synthesis of this compound using Aluminum Chloride Catalyst
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add phthalic anhydride (1.0 eq) and anhydrous carbon disulfide (CS₂).
-
Addition of Reactants: To the stirred suspension, add anisole (1.0-1.1 eq).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1-1.2 eq) in portions.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetic acid/water.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
removal of unreacted starting materials from 2-(4-Methoxybenzoyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 2-(4-Methoxybenzoyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found as impurities in the synthesis of this compound?
A1: The most common synthesis route is the Friedel-Crafts acylation of anisole with phthalic anhydride.[1] Therefore, the primary unreacted starting materials to anticipate as impurities are anisole and phthalic anhydride .
Q2: I have a solid product, but the melting point is low and broad. What is the likely impurity?
A2: A low and broad melting point suggests the presence of impurities. If your product is a solid, the most likely crystalline impurity is unreacted phthalic anhydride . Anisole is a liquid at room temperature and would likely present as an oily contaminant rather than affecting the melting point in the same way.
Q3: My solid product appears oily or has a distinct anise-like odor. What is the cause?
A3: An oily appearance and an anise-like smell are strong indicators of residual anisole in your product. Anisole is a liquid at room temperature with a characteristic odor.[2]
Q4: Which purification technique is best for removing unreacted phthalic anhydride?
A4: Recrystallization is generally the most effective method for removing solid impurities like phthalic anhydride. The significant difference in solubility between this compound and phthalic anhydride in certain solvent systems allows for efficient separation.
Q5: How can I remove residual anisole from my product?
A5: Due to its low boiling point compared to the product, residual anisole can often be removed by drying the product under vacuum . For larger quantities or persistent contamination, column chromatography is a highly effective separation technique.
Troubleshooting Guide
Issue 1: Low Yield and Crystalline Impurity
-
Symptom: The final product is a crystalline solid, but the yield is higher than theoretically possible, and the melting point is depressed and broad.
-
Probable Cause: Significant amount of unreacted phthalic anhydride co-precipitated with the product.
-
Solution:
-
Recrystallization: Utilize a solvent system where this compound has good solubility at elevated temperatures and poor solubility at room temperature, while phthalic anhydride's solubility is different. A mixed solvent system like ethanol/water can be effective.[3]
-
Solvent Selection: Refer to the data table below for solubility information to optimize your recrystallization solvent.
-
Issue 2: Oily Product with a Strong Odor
-
Symptom: The purified product is sticky, oily, or has a noticeable anise-like odor.
-
Probable Cause: Presence of unreacted anisole .
-
Solutions:
-
Vacuum Drying: Place the product in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) to remove the volatile anisole.
-
Trituration: Wash the crude solid with a non-polar solvent in which anisole is soluble, but the desired product is not (e.g., hexanes).
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Column Chromatography: If other methods fail, purify the product using silica gel column chromatography. Anisole is significantly less polar than the carboxylic acid product and will elute much faster.
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water | Solubility in Organic Solvents |
| This compound | 256.25[4] | ~145-148 | - | Insoluble | Soluble in ethanol, acetone, ethyl acetate |
| Anisole (Impurity) | 108.14[5] | -37[6] | 154[6] | Insoluble[6][7] | Miscible with ethanol, ether, acetone[3] |
| Phthalic Anhydride (Impurity) | 148.12[1] | 131.6[8] | 295 (sublimes)[8] | 0.62 g/100 mL (20 °C), hydrolyzes in hot water[8][9] | Soluble in ethanol, benzene[10] |
Experimental Protocols
Protocol 1: Recrystallization for Removal of Phthalic Anhydride
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Column Chromatography for Removal of Anisole
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be low enough that the Rf of the product is around 0.3 on a TLC plate.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar anisole will travel down the column much faster than the more polar this compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Anisole | 100-66-3 [chemicalbook.com]
- 3. Anisole - Sciencemadness Wiki [sciencemadness.org]
- 4. scbt.com [scbt.com]
- 5. Anisole (CAS 100-66-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Anisole - Wikipedia [en.wikipedia.org]
- 7. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 9. Phthalic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 10. The Properties and Uses of the Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
stability issues of 2-(4-Methoxybenzoyl)benzoic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Methoxybenzoyl)benzoic acid during experimental procedures. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low Yield in Friedel-Crafts Acylation
Question: I am experiencing a low yield of this compound during its synthesis via Friedel-Crafts acylation of anisole with phthalic anhydride using aluminum chloride (AlCl₃). What are the potential causes and solutions?
Answer:
A low yield in this reaction can be attributed to several factors related to the stability of the starting materials and the product under the reaction conditions. Here are the common causes and troubleshooting steps:
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Moisture in the Reaction: The presence of water will deactivate the AlCl₃ catalyst.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions, for instance, by using a drying tube or an inert atmosphere (e.g., nitrogen or argon).[1]
-
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Suboptimal Reaction Temperature: The reaction is exothermic, and improper temperature control can lead to side reactions.[2]
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Solution: The reaction should be cooled in an ice bath during the addition of AlCl₃ to control the initial exotherm.[2] After the initial reaction, allowing the mixture to slowly warm to room temperature and stirring for a specified period (e.g., 15 minutes) can ensure the reaction goes to completion.[2]
-
-
Side Reactions:
-
Diacylation: The product itself can undergo a second acylation, leading to the formation of diacylated byproducts.
-
Solution: Use a precise stoichiometry of reactants. A slight excess of the acylating agent and catalyst is sometimes used to optimize the yield of the mono-acylated product.[1]
-
-
Cleavage of the Methoxy Group (Demethylation): Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methoxy group on the anisole ring, especially at elevated temperatures, leading to the formation of a phenolic by-product.[3]
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Solution: Consider using milder Lewis acids such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), which are less likely to cause demethylation.[3] Maintaining a low reaction temperature is also crucial.
-
-
-
Incomplete Work-up: The product forms a stable complex with AlCl₃ that needs to be hydrolyzed to liberate the final product.
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Solution: The reaction mixture should be poured into ice-water to decompose the aluminum chloride complex.[2] This will free the ketone product.
-
Issue 2: Presence of Impurities in the Final Product
Question: After my synthesis and work-up, I am observing impurities in my this compound product. How can I identify and minimize them?
Answer:
Impurities can arise from side reactions or incomplete reactions. Here's a guide to identifying and mitigating them:
-
Identification of Impurities:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of pure this compound shows characteristic peaks for the aromatic protons (typically in the range of δ 7.8–8.2 ppm and δ 6.9–7.4 ppm) and a singlet for the methoxy group protons at approximately δ 3.8 ppm.[1] The presence of additional peaks may indicate impurities. For example, the formation of a phenolic by-product from demethylation would show a broad singlet corresponding to the hydroxyl proton.
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Melting Point: A broad melting point range or a melting point lower than the literature value suggests the presence of impurities.[4]
-
-
Minimizing Impurities:
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Control Reaction Conditions: As detailed in Issue 1, carefully controlling the temperature and using anhydrous conditions will minimize the formation of side products.[1][2]
-
Purification:
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Recrystallization: This is a common method to purify the crude product. A suitable solvent system should be chosen to effectively remove the impurities.
-
Column Chromatography: For difficult-to-separate impurities, column chromatography can be employed.
-
-
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic and basic conditions?
A1: The stability of this compound is pH-dependent, particularly at elevated temperatures.
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Acidic Conditions: Under strongly acidic conditions and heat, the ether linkage of the methoxy group can be susceptible to cleavage, leading to the formation of 2-(4-hydroxybenzoyl)benzoic acid.[3] The ester-like linkage in the lactol form can also undergo hydrolysis.[1]
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Basic Conditions: In the presence of a strong base, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. Under harsh basic conditions (e.g., high temperature), O-demethylation can also occur.[1]
Q2: Can this compound decompose during storage?
A2: Under normal storage conditions (cool, dry, and dark place), this compound is a relatively stable solid. However, it should be stored away from strong oxidizing agents.
Q3: What are the potential degradation pathways for this compound under reaction stress?
A3: Besides the cleavage of the methoxy group, other potential degradation pathways under specific reaction conditions include:
-
Decarboxylation: While less common under simple hydrolytic conditions, decarboxylation of the benzoic acid moiety to form a benzophenone derivative can occur at high temperatures.
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Reduction of the Ketone: In the presence of reducing agents, the ketone group can be reduced to a secondary alcohol, forming 2-((4-methoxyphenyl)(hydroxy)methyl)benzoic acid, or further reduced to a methylene group to yield 2-(4-methoxybenzyl)benzoic acid.[1] Over-reduction is a potential side reaction that needs to be controlled, for instance, by maintaining the reaction temperature below 60°C during a silane-mediated reduction.[1]
Q4: Is this compound stable in common organic solvents?
A4: this compound is generally stable in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate at room temperature. However, prolonged heating in certain solvents, especially in the presence of acidic or basic impurities, could potentially lead to degradation. It is always recommended to use fresh, high-purity solvents for reactions.
Quantitative Data Summary
| Parameter | Condition | Potential Outcome | Recommendation |
| pH Stability | Strong Acid (e.g., HCl) + Heat | Cleavage of methoxy group | Use mild conditions; consider alternative catalysts to strong Lewis acids. |
| Strong Base (e.g., NaOH) + Heat | Cleavage of methoxy group | Use stoichiometric amounts of base at moderate temperatures if deprotonation is the only desired outcome. | |
| Thermal Stability | High Temperature (>150-200 °C) | Potential for decarboxylation | Conduct reactions at the lowest effective temperature. |
| Reductive Stability | Strong Reducing Agents (e.g., LiAlH₄) | Reduction of ketone and/or carboxylic acid | Choose selective reducing agents and control reaction temperature to avoid over-reduction. |
| Friedel-Crafts Acylation | Strong Lewis Acid (AlCl₃) | Cleavage of methoxy group | Use milder Lewis acids (e.g., ZnCl₂, TiCl₄) or control temperature carefully.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline. Researchers should optimize the conditions based on their specific laboratory setup and safety procedures.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, add anisole (1.0 eq) and phthalic anhydride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise, ensuring the temperature does not rise significantly. The reaction mixture will typically develop a deep color.[2]
-
Reaction: After the addition of AlCl₃ is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the AlCl₃ complex.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove unreacted phthalic acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
References
Technical Support Center: Spectroscopic Analysis of 2-(4-Methoxybenzoyl)benzoic Acid
Welcome to the technical support center for the spectroscopic analysis of 2-(4-methoxybenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret spectral data accurately.
Frequently Asked Questions (FAQs)
Q1: What is the general structure and expected spectroscopic signature of this compound?
This compound is a benzophenone derivative characterized by a benzoic acid group and a 4-methoxybenzoyl group.[1] This structure gives rise to distinct spectroscopic features: two carbonyl groups (a ketone and a carboxylic acid), two different aromatic rings, and a methoxy group. These features are readily identifiable through various spectroscopic techniques.
Troubleshooting Guides
¹H NMR Spectroscopy
Q1: I see unexpected peaks in my ¹H NMR spectrum. What could be their source?
Unexpected signals often arise from impurities. Common sources include:
-
Residual Solvents: Solvents used during synthesis and purification (e.g., chloroform, ethyl acetate, ethanol, THF) can appear in the spectrum.[2]
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Synthesis Starting Materials: Unreacted phthalic anhydride or anisole may be present.[1]
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Side Products: Phenolic by-products can result from the dealkylation of the methoxy group during synthesis.[1]
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Grease: A broad singlet around δ 1.26 ppm can sometimes be attributed to grease from laboratory apparatus.[2]
-
Water: A peak, often broad, can appear at various chemical shifts depending on the solvent and sample concentration. In CDCl₃, it may appear around 1.5-1.6 ppm.[2]
Q2: The carboxylic acid proton peak (~10-13 ppm) is extremely broad or not visible. Is this normal?
Yes, this is a common occurrence. The carboxylic acid proton is acidic and undergoes rapid chemical exchange with trace amounts of water or other acidic/basic impurities. This exchange leads to significant peak broadening. Its chemical shift is also highly dependent on solvent and concentration due to variations in hydrogen bonding.[3]
Q3: The aromatic region of my spectrum (δ 6.9-8.2 ppm) is a complex, overlapping multiplet. How can I assign the specific protons?
The protons on the two aromatic rings result in a complex series of overlapping signals, making precise assignment difficult with 1D NMR alone.[1] For unambiguous assignment, advanced techniques such as 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) are recommended.
Q4: Could keto-enol tautomerism be affecting my spectrum?
While this compound has a keto group, the equilibrium strongly favors the keto form.[4][5] The presence of a significant enol tautomer is unlikely under standard analytical conditions and is not typically a source of confusion in the spectrum. However, solvent conditions can influence tautomeric equilibria.[6]
Infrared (IR) Spectroscopy
Q1: My spectrum shows a very broad absorption from ~3300 to 2500 cm⁻¹. Is this an issue?
No, this is a key characteristic of the carboxylic acid functional group. The O-H stretching vibration is significantly broadened due to strong intermolecular hydrogen bonding, often appearing as a "hairy beard" that can obscure C-H stretching peaks.[7][8]
Q2: I observe two distinct C=O stretching peaks. Is my sample impure?
This is expected for the pure compound. This compound has two different carbonyl groups: the ketone and the carboxylic acid. These vibrate at slightly different frequencies, resulting in two separate absorption bands, typically in the 1660-1700 cm⁻¹ range.[9]
Mass Spectrometry
Q1: I am having trouble identifying the molecular ion peak. What could be the reason?
The molecular ion ([M]⁺•) of benzoic acid derivatives can sometimes be unstable and fragment easily, leading to a low-abundance or absent peak.[10] Ensure the ionization method (e.g., Electron Ionization vs. softer techniques like Electrospray Ionization) is appropriate. The most prominent peak is often a stable fragment, such as the ion resulting from the loss of an •OH group.[10]
Data Presentation
Table 1: Typical ¹H NMR Spectral Data
Solvent: CDCl₃. Chemical shifts (δ) are reported in ppm.
| Assignment | Chemical Shift (δ) in ppm |
| Carboxylic Acid Proton (-COOH) | ~10.0 - 13.0 (broad singlet) |
| Aromatic Protons (Benzoic Acid Moiety) | 7.8 – 8.2 (multiplet) |
| Aromatic Protons (Methoxy-Substituted Aryl Group) | 6.9 – 7.4 (multiplet) |
| Methoxy Group Protons (-OCH₃) | ~3.8 (singlet) |
Data sourced from Benchchem[1].
Table 2: Typical ¹³C NMR Spectral Data
Solvent: CDCl₃. Chemical shifts (δ) are reported in ppm.
| Assignment | Chemical Shift (δ) in ppm |
| Ketone Carbon (C=O) | ~196.0 |
| Carboxylic Acid Carbon (C=O) | ~166.0 |
| Aromatic Carbons | 128.0 - 138.0 |
| Methoxy Carbon (-OCH₃) | ~55.0 |
Data adapted from spectroscopic profiles of similar benzophenone derivatives[11].
Table 3: Key Infrared (IR) Spectroscopy Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp |
| C=O Stretch (Ketone & Carboxylic Acid) | 1700 - 1660 | Strong, sharp (often two distinct peaks) |
| C-O Stretch (Carboxylic Acid & Ether) | 1320 - 1210 | Strong |
Data sourced from general IR data for carboxylic acids and benzophenones[8][9][11].
Table 4: Common Mass Spectrometry Fragmentation Ions
Based on Electron Ionization (EI) Mass Spectrometry.
| m/z (Nominal) | Proposed Loss from Molecular Ion [C₁₅H₁₂O₄]⁺• | Proposed Fragment Structure |
| 239 | Loss of •OH | [C₁₅H₁₁O₃]⁺ |
| 211 | Loss of •COOH | [C₁₄H₁₁O₂]⁺ |
| 135 | Cleavage to form methoxybenzoyl cation | [CH₃OC₆H₄CO]⁺ |
| 105 | Cleavage to form benzoyl cation | [C₆H₅CO]⁺ |
| 77 | Loss of CO from benzoyl cation | [C₆H₅]⁺ |
Data sourced from general fragmentation patterns of benzoic acids and related compounds[1][12].
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[3]
-
Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference chemical shifts to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[11] For ¹³C NMR, use a standard proton-decoupled pulse sequence.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[3]
-
Acquisition: Record a background spectrum first, then the sample spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹.[3]
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., EI for fragmentation patterns, ESI for accurate mass).
-
Acquisition: Introduce the sample into the instrument, often via direct infusion or coupled with a chromatography system (GC-MS or LC-MS). Acquire the spectrum over a relevant m/z range.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Ensure the concentration is within the linear dynamic range of the spectrophotometer to avoid signal saturation.[13]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[11]
-
Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Measure the absorbance over a wavelength range of approximately 200-400 nm.[11]
Visualizations
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. prepchem.com [prepchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. ossila.com [ossila.com]
Validation & Comparative
A Comparative Guide to 2-(4-Methoxybenzoyl)benzoic Acid and Other Benzophenone Derivatives
For researchers and professionals in drug development, the benzophenone scaffold serves as a versatile backbone for designing novel therapeutic agents. This guide provides a detailed comparison of 2-(4-Methoxybenzoyl)benzoic acid with other notable benzophenone derivatives, namely the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen and the lipid-lowering agent Fenofibrate. The comparison covers physicochemical properties, synthesis, and biological activities, supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for drug design and development. The following table summarizes key properties of this compound, Ketoprofen, and Fenofibrate.
| Property | This compound | Ketoprofen | Fenofibrate |
| Molecular Formula | C₁₅H₁₂O₄[1] | C₁₆H₁₄O₃ | C₂₀H₂₁ClO₄[2] |
| Molecular Weight | 256.25 g/mol [1] | 254.28 g/mol | 360.83 g/mol [2] |
| Melting Point | 127-129 °C | 94 °C | 79-82 °C[2] |
| Solubility | Soluble in hot benzene, very soluble in alcohol and ether.[3] | 51 mg/L in water at 22 °C. | Virtually insoluble in water.[4] |
| pKa | 3.52 | 4.45 | No data available |
| LogP | 2.85 (Computed) | 3.12 | 5.2 (Computed) |
Synthesis Overview
The synthesis of these benzophenone derivatives typically involves Friedel-Crafts acylation or variations thereof.
Synthesis of this compound
This compound is commonly synthesized via the Friedel-Crafts acylation of anisole with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Caption: Synthesis of this compound.
General Synthesis of Benzophenone Derivatives
The synthesis of many benzophenone derivatives, including the parent compound 2-benzoylbenzoic acid, often follows a similar electrophilic aromatic substitution pathway. For instance, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid is synthesized from 3-N,N-diethylaminophenol and phthalic anhydride.
Biological Activity and Mechanism of Action
While sharing a common benzophenone core, these derivatives exhibit distinct biological activities due to variations in their functional groups.
This compound and its Derivatives
This compound itself is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly NSAIDs. Derivatives of 2-benzoylbenzoic acid have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.
A related compound, 2-hydroxy-4-methoxy benzoic acid, has demonstrated hepatoprotective effects in rats by reducing oxidative stress and inflammatory cytokines like TNF-α and various interleukins.
Caption: Anti-inflammatory mechanism of benzoylbenzoic acid derivatives.
Ketoprofen
Ketoprofen is a well-established NSAID that exhibits analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.
Fenofibrate
Fenofibrate is a fibric acid derivative used to treat hyperlipidemia. Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to an increase in the synthesis of lipoprotein lipase and a decrease in the production of apolipoprotein C-III, which in turn enhances the clearance of triglyceride-rich lipoproteins.
Caption: Mechanism of action of Fenofibrate.
Comparative Performance Data
Direct comparative studies of the biological activity of this compound against Ketoprofen and Fenofibrate in the same experimental settings are limited in publicly available literature. However, we can infer comparative potential based on data from studies on related derivatives and established drugs.
The following table presents a summary of available biological activity data. It is important to note that these values were not obtained from head-to-head comparative studies and should be interpreted with caution.
| Compound/Derivative | Biological Activity | Assay | IC₅₀ / Result |
| 2-Hydroxy-4-methoxy benzoic acid | Anti-inflammatory | Reduction of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-10) in CCl₄-induced liver toxicity in rats. | Significant reduction (p<0.01) of inflammatory markers. |
| Ketoprofen | COX-1 Inhibition | In vitro enzyme assay | ~0.3 µM |
| Ketoprofen | COX-2 Inhibition | In vitro enzyme assay | ~1.5 µM |
| Fenofibric Acid (active metabolite of Fenofibrate) | PPARα Activation | Cell-based reporter assay | EC₅₀ ~30 µM |
Experimental Protocols
Synthesis of this compound
Materials: Anisole, phthalic anhydride, anhydrous aluminum chloride, hydrochloric acid, sodium hydroxide, and an appropriate solvent like carbon disulfide or dichloromethane.
Procedure:
-
A mixture of phthalic anhydride and anisole is prepared in a suitable solvent.
-
Anhydrous aluminum chloride is added portion-wise to the stirred mixture at a controlled temperature.
-
The reaction is stirred for several hours until completion, monitored by techniques like Thin Layer Chromatography (TLC).
-
The reaction mixture is then hydrolyzed by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent system.
Caption: Experimental workflow for synthesis.
In Vitro COX Inhibition Assay
Principle: The ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes is measured. This is often done by monitoring the conversion of a substrate (e.g., arachidonic acid) to a product (e.g., prostaglandin E₂) in the presence and absence of the test compound.
General Protocol:
-
Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by adding the substrate (arachidonic acid).
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of product formed is quantified using methods such as ELISA or chromatography.
-
The percentage of inhibition at each concentration is calculated, and the IC₅₀ value is determined.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry, with its derivatives showing potential for a range of therapeutic applications. While direct comparative data is limited, by examining established drugs like Ketoprofen and Fenofibrate, we can appreciate the diverse biological activities that can be achieved through modification of the benzophenone core. Ketoprofen's non-selective COX inhibition highlights the anti-inflammatory potential of this class, while Fenofibrate's PPARα agonism demonstrates its utility in metabolic diseases. Further structure-activity relationship studies, directly comparing this compound with other derivatives in standardized assays, are warranted to fully elucidate its therapeutic potential.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzoylbenzoic Acid | C14H10O3 | CID 6813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Research Chemical [benchchem.com]
- 4. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Validation of 2-(4-Methoxybenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-(4-Methoxybenzoyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The presented methodologies are designed to ensure the accurate determination of purity and the detection of potential process-related and degradation impurities.
Introduction
This compound is a benzophenone derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. HPLC is a powerful and widely used analytical technique for assessing the purity of such compounds by separating the main component from any potential impurities.
This guide outlines a primary reversed-phase HPLC (RP-HPLC) method (Method A) and a comparative alternative method (Method B) for the purity analysis of this compound. The methods are designed to be stability-indicating, meaning they can separate the active ingredient from its potential degradation products and process-related impurities. The common synthesis route for this compound is the Friedel-Crafts acylation of anisole with phthalic anhydride.[1][2] Based on this, potential impurities may include unreacted starting materials like phthalic anhydride and anisole, as well as isomeric impurities such as 2-(2-methoxybenzoyl)benzoic acid and other related substances.
Experimental Protocols
Method A: Proposed Primary HPLC Method
This method is designed for optimal separation of this compound from its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30-31 min: 80-40% B; 31-35 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method B: Alternative HPLC Method
This method provides a faster analysis time, which may be suitable for high-throughput screening, but may offer different selectivity for certain impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | 0-2 min: 50% B; 2-12 min: 50-90% B; 12-15 min: 90% B; 15-16 min: 90-50% B; 16-20 min: 50% B |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Diluent | Methanol:Water (50:50, v/v) |
Standard and Sample Preparation:
-
Follow the same procedure as described in Method A, using the appropriate diluent for Method B.
Data Presentation and Comparison
The performance of each HPLC method should be evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table provides a template for comparing the expected performance of Method A and Method B.
| Parameter | Method A (Expected Performance) | Method B (Expected Performance) | Acceptance Criteria (Typical) |
| Retention Time (min) | ~15-20 | ~8-12 | Consistent RT |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
| Tailing Factor | 0.8 - 1.5 | 0.8 - 1.5 | ≤ 2.0 |
| Resolution (with impurities) | > 2.0 | > 1.8 | > 1.5 |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.5% | ≤ 2.0% |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity validation of this compound.
Caption: HPLC Purity Validation Workflow.
References
A Comparative Analysis of Analytical Methods for 2-(4-Methoxybenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the qualitative and quantitative analysis of 2-(4-methoxybenzoyl)benzoic acid. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs, from routine quality control to in-depth structural elucidation.
Introduction to this compound
This compound is a benzophenone derivative that serves as a crucial intermediate in the synthesis of various organic molecules and pharmaceutical compounds.[1] Its structural features, including a carboxylic acid moiety and a methoxy-substituted benzoyl group, necessitate a range of analytical techniques for comprehensive characterization and quantification.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.[1]
¹H NMR Spectral Data: The ¹H NMR spectrum of this compound shows distinct signals for the different types of protons present in the molecule.[1]
| Proton Assignment | Chemical Shift (δ) in ppm |
| Aromatic Protons (Benzoic Acid Moiety) | 7.8–8.2 |
| Aromatic Protons (Methoxy-Substituted Aryl Group) | 6.9–7.4 |
| Methoxy Group Protons (-OCH₃) | ~3.8 |
| Carboxylic Acid Proton (-COOH) | >10 (very broad) |
Table 1: Typical ¹H NMR chemical shifts for this compound.[1]
¹³C NMR Spectral Data: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Typical Chemical Shift (δ) in ppm |
| Carbonyl Carbon (Ketone) | ~196 |
| Carbonyl Carbon (Carboxylic Acid) | ~167 |
| Aromatic Carbons | 114–140 |
| Methoxy Carbon (-OCH₃) | ~55 |
Table 2: Typical ¹³C NMR chemical shifts for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.[1] Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[1]
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300–2500 (broad) |
| Aromatic | C-H Stretch | 3100–3000 |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Ketone | C=O Stretch | ~1680 |
| Aromatic | C=C Stretch | 1600–1450 |
| Methoxy | C-O Stretch | ~1250 |
Table 3: Characteristic IR absorption bands for this compound.[1]
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the analysis of benzoic acid derivatives due to its high resolution, sensitivity, and reproducibility.[2] A reversed-phase HPLC method is typically suitable for this compound.
Comparative HPLC Method Parameters for Benzoic Acid Derivatives:
| Parameter | Method 1 (for 2,4,5-Trimethoxybenzoic Acid)[2] | Method 2 (for 2-hydroxy-4-methoxybenzoic acid)[3] | Method 3 (for Benzoic Acid in Food)[4] |
| Stationary Phase | C18 | C18 (75 x 4.6 mm i.d.) | C18 (EXCGL 120 ODS-A) |
| Mobile Phase | Gradient elution of acetonitrile and water, both acidified with trifluoroacetic acid. | Isocratic | Acetate buffer (pH 4.4) : Methanol (65:35) |
| Detection | UV | UV | UV at 233 nm |
| Linearity Range | Not specified | 10–300 µg/mL (r > 0.999) | 3-250 ppm |
| LOD | Not specified | 2.34 µg/mL | 0.404 ppm |
| LOQ | Not specified | Not specified | 1.348 ppm |
Table 4: Comparison of HPLC methods for related benzoic acid derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.[5]
Typical GC-MS Parameters for Benzoic Acid Analysis:
| Parameter | Description |
| Derivatization | Trimethylsilyl derivatization is common for acidic compounds.[5] |
| Injection Mode | Split or splitless injection. |
| Column | A non-polar or medium-polarity capillary column is typically used. |
| Ionization | Electron Ionization (EI) at 70 eV is standard.[6][7] |
| Detection | Mass spectrometer operating in selected ion monitoring (SIM) mode for quantification.[5] |
Table 5: General GC-MS parameters for the analysis of benzoic acids.
Experimental Protocols
Sample Preparation for HPLC Analysis
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of dilutions to create calibration standards.[2]
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a known volume.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[2]
Sample Preparation for GC-MS Analysis (with Derivatization)
-
Extraction: For samples in a complex matrix, perform a liquid-liquid extraction. Acidify the sample and extract with an organic solvent like ethyl acetate.[5]
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.[5]
-
Derivatization: Add a trimethylsilyl derivatizing agent to the dried residue and heat to complete the reaction.[5]
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.
Visualizations
Caption: General workflow for the analytical characterization of this compound.
Caption: Synthesis of this compound via Friedel-Crafts acylation.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.ust.edu [journals.ust.edu]
- 5. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-(4-Methoxybenzoyl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxybenzoyl)benzoic acid is a benzophenone derivative that serves as a versatile scaffold in medicinal chemistry.[1] Its structural features, including a carboxylic acid group and a methoxy-substituted benzophenone core, make it a valuable starting point for the synthesis of novel therapeutic agents.[1] This guide provides a comparative analysis of the biological activities of this compound and its analogs, focusing on their anti-inflammatory, anticancer, and hepatoprotective properties. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Analysis of Biological Activities
The biological activities of this compound and its analogs are diverse, with structural modifications leading to significant changes in their therapeutic potential.
Anti-inflammatory Activity
This compound is a known precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) pathways.[1] The inhibition of COX enzymes is a key mechanism for reducing inflammation. Analogs of benzoic acid have been explored for their anti-inflammatory potential.
Table 1: Anti-inflammatory Activity of Benzoic Acid Analogs
| Compound/Analog | Target | Activity | IC50 Value | Reference |
| 2-acetoxy-4-trifluoromethyl-benzoic acid (triflusal) | COX-2 | Inhibition of PGE2 production | 0.16 mM | [2] |
| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 | Inhibition of PGE2 production | 0.39 mM | [2] |
| Aspirin | COX-2 | Inhibition of PGE2 production | 0.18 mM | [2] |
| Sodium Salicylate | COX-2 | Inhibition of PGE2 production | >10 mM | [2] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Inflammation (in vivo) | Edema inhibition (48.9–63.1%) | - | [3] |
Note: Direct comparative IC50 values for this compound were not available in the searched literature.
Anticancer Activity
A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which are analogs of this compound, have demonstrated potent anticancer activity. Their primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.[4][5]
Table 2: Anticancer Activity of 4-Substituted Methoxybenzoyl-aryl-thiazole Analogs (SMART Compounds)
| Compound ID | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |
| ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 | [4][5] |
| ATCAA-1 | Non-Small Cell Lung Cancer (NCI-H522) | 3.81 | [4][5] |
| General Trend for SMART compounds | Melanoma and Prostate Cancer Cells | Improved from µM to low nM range compared to ATCAA series | [4][5] |
ATCAA (2-arylthiazolidine-4-carboxylic acid amides) are precursor compounds to the SMART series.
Benzophenone derivatives, in general, are known to target the colchicine binding site of microtubules, leading to cell cycle arrest in the G2-M phase and apoptosis.[6]
Hepatoprotective Activity
Certain analogs of this compound have shown significant hepatoprotective effects against toxin-induced liver damage.
Table 3: Hepatoprotective Activity of Analogs
| Compound | Model | Key Findings | Reference |
| 2-hydroxy-4-methoxy benzoic acid (HMBA) | CCl4-induced hepatotoxicity in rats | Reduced serum transaminases, lipid peroxidation, and inflammatory cytokines (TNF-α, IL-1β, IL-6). | [7] |
| p-Methoxy benzoic acid | CCl4 and paracetamol-induced hepatotoxicity in vivo | Significant antihepatotoxic activity. | [8] |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured, which is the final step in the conversion of arachidonic acid to prostaglandins. The inhibition of this activity is quantified.
Procedure:
-
Enzyme Preparation: Purified ovine COX-1 or COX-2 is used.
-
Reaction Mixture: A solution containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine is prepared.
-
Enzyme Addition: The COX enzyme is added to the reaction mixture and incubated.
-
Inhibitor Addition: The test compound (dissolved in DMSO) is added to the enzyme solution and pre-incubated.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid.
-
Quantification: The production of prostaglandin E2 (PGE2) or other prostanoids is measured using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme immunoassay (EIA).[9][10]
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.[9]
Tubulin Polymerization Assay (In Vitro)
This assay determines if a compound inhibits the formation of microtubules from tubulin dimers.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) or fluorescence.[11]
Procedure:
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is used.
-
Reaction Buffer: A polymerization buffer (e.g., PIPES buffer) containing GTP and MgCl2 is prepared.
-
Initiation: The reaction is initiated by warming the mixture of tubulin and the test compound to 37°C.
-
Monitoring:
-
Data Analysis: The rate and extent of polymerization are analyzed to determine the inhibitory effect of the compound. The IC50 value for inhibition of tubulin polymerization is calculated.[12]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of analogs.
Mechanism of COX-2 Inhibition
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Mechanism of Tubulin Polymerization Inhibition
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihepatotoxic activity of p-methoxy benzoic acid from Capparis spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-(4-Methoxybenzoyl)benzoic Acid and Its Positional Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2-(4-Methoxybenzoyl)benzoic acid and its 2- and 3-methoxybenzoyl positional isomers. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.
Distinguishing between positional isomers is a critical step in chemical synthesis and drug development to ensure the correct molecular structure and, consequently, the desired pharmacological activity. This guide focuses on the spectroscopic comparison of three isomers of methoxybenzoyl benzoic acid: this compound, 2-(3-methoxybenzoyl)benzoic acid, and 2-(2-methoxybenzoyl)benzoic acid. The distinct substitution pattern of the methoxy group on the benzoyl ring in each isomer leads to unique spectroscopic signatures, which can be used for their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of the three isomers show characteristic differences in the chemical shifts and splitting patterns of the aromatic protons, primarily due to the varying electronic effects of the methoxy group at the ortho, meta, and para positions.
| Proton Assignment | 2-(2-Methoxybenzoyl)benzoic acid | 2-(3-Methoxybenzoyl)benzoic acid | This compound |
| -OCH₃ (s) | ~3.7 ppm | ~3.8 ppm | ~3.9 ppm[1] |
| Aromatic Protons (m) | 6.8 - 8.2 ppm | 7.1 - 8.2 ppm | 6.9 - 8.2 ppm[1] |
| -COOH (s, broad) | >10 ppm | >10 ppm | >10 ppm[1] |
Table 1: ¹H NMR Spectral Data Comparison (Predicted ranges based on analogous compounds). 's' denotes a singlet, and 'm' denotes a multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The position of the methoxy group significantly influences the chemical shifts of the carbon atoms in the benzoyl ring, providing a clear method for differentiation.
| Carbon Assignment | 2-(2-Methoxybenzoyl)benzoic acid | 2-(3-Methoxybenzoyl)benzoic acid | This compound |
| -OCH₃ | ~56 ppm | ~55 ppm | ~55 ppm[1] |
| Aromatic C-O | ~158 ppm | ~159 ppm | ~163 ppm |
| Aromatic C | 112 - 140 ppm | 114 - 140 ppm | 115 - 140 ppm[1] |
| C=O (ketone) | ~195 ppm | ~194 ppm | ~195 ppm[1] |
| C=O (acid) | ~168 ppm | ~167 ppm | ~165 - 170 ppm[1] |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted ranges based on analogous compounds).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectra of all three isomers are expected to show characteristic absorptions for the O-H, C=O, and C-O functional groups. While the exact positions of the aromatic C-H bending vibrations may vary subtly with the substitution pattern, the most significant differences are often observed in the fingerprint region.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C-H (Aromatic) | 3000-3100 |
| C=O (Ketone) | 1680-1700 |
| C=O (Carboxylic Acid) | 1660-1680 |
| C-O (Ether) | 1240-1260 |
| C-O (Carboxylic Acid) | 1290-1310 |
| Aromatic C=C | 1450-1600 |
Table 3: Characteristic FT-IR Absorption Frequencies.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of these isomers will produce a molecular ion peak corresponding to their molecular weight (256.25 g/mol ). The fragmentation patterns, however, will differ based on the stability of the resulting fragments, which is influenced by the position of the methoxy group.
| Isomer | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-(2-Methoxybenzoyl)benzoic acid | 256 | 225 ([M-OCH₃]⁺), 211 ([M-COOH]⁺), 135, 107, 77 |
| 2-(3-Methoxybenzoyl)benzoic acid | 256 | 225 ([M-OCH₃]⁺), 211 ([M-COOH]⁺), 135, 107, 77 |
| This compound | 256 | 225 ([M-OCH₃]⁺), 211 ([M-COOH]⁺), 135 ([C₈H₇O₂]⁺), 107, 77 ([C₆H₅]⁺) |
Table 4: Mass Spectrometry Data Comparison (Predicted fragmentation based on common fragmentation patterns of benzophenones and benzoic acids).
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Program: Proton-decoupled pulse sequence
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FT-IR Spectrometer with a diamond ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with methanol.
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-500
-
Ion Source Temperature: 230 °C
-
GC Column: Standard non-polar column (e.g., HP-5MS)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
Visualization of Experimental Workflow
The logical flow for the spectroscopic comparison of the isomers is depicted in the following diagram.
This guide provides a foundational framework for the spectroscopic differentiation of this compound and its positional isomers. The provided data and protocols can be adapted for other isomeric systems, aiding researchers in the crucial task of structural verification in chemical and pharmaceutical research.
References
A Comparative Guide to the Synthetic Routes of 2-(4-Methoxybenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic routes to 2-(4-Methoxybenzoyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an optimal synthetic pathway is crucial for efficiency, scalability, and cost-effectiveness in research and development.
At a Glance: Comparison of Synthetic Routes
The most prominently documented and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation. Alternative theoretical routes, such as Grignard reactions and the oxidation of a corresponding benzyl precursor, are plausible but lack specific experimental data in the scientific literature for a direct quantitative comparison for this particular molecule.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Phthalic anhydride, Anisole | Anhydrous Aluminum Chloride (AlCl₃), Carbon Disulfide (CS₂) | ~2.5 hours | Ambient | 42% - 76%[1][2] | Recrystallization required | Well-established, readily available starting materials.[3] | Use of a stoichiometric amount of corrosive Lewis acid, potential for side reactions. |
| Grignard Reaction (Theoretical) | 2-Bromobenzoic acid derivative, 4-Methoxy-magnesium halide | Magnesium (Mg), Carbon Dioxide (CO₂) | Not specified | Not specified | Not specified | Not specified | Versatile C-C bond formation. | Requires strictly anhydrous conditions; specific precursors not readily available. |
| Oxidation (Theoretical) | 2-(4-Methoxybenzyl)benzoic acid | Oxidizing agent (e.g., KMnO₄, CrO₃) | Not specified | Not specified | Not specified | Not specified | High potential for clean conversion. | Precursor synthesis adds steps; potential for over-oxidation. |
Synthetic Pathway Diagrams
The following diagram illustrates the established Friedel-Crafts acylation pathway for the synthesis of this compound.
Caption: Friedel-Crafts Acylation Workflow for this compound.
Experimental Protocols
Route 1: Friedel-Crafts Acylation
This method is the most widely reported for the synthesis of this compound.[3] It involves the electrophilic acylation of anisole with phthalic anhydride using a Lewis acid catalyst.
Detailed Experimental Protocol:
-
Reaction Setup: A vigorously stirred mixture of 148 g of phthalic anhydride, 250 ml of anisole, and 250 ml of carbon disulfide is prepared in a suitable reaction vessel.[1]
-
Catalyst Addition: 140 g of anhydrous aluminum chloride is added to the mixture at ambient temperature.[1]
-
Reaction: The reaction is allowed to proceed for 2.5 hours.[1]
-
Hydrolysis: The reaction mixture is then hydrolyzed with ice water.[1]
-
Solvent Removal: The organic solvents are removed by steam distillation.[1]
-
Isolation: A gray solid precipitates upon cooling the residual solution to room temperature. This solid is separated by decantation and dissolved in approximately 1 L of chloroform.[1]
-
Purification: The chloroform is removed by rotary evaporation, yielding a white solid which is then recrystallized from acetic acid/water to give the final product.[1] A yield of 107 g (42%) has been reported using this method.[1]
Potential Side Reactions:
A significant side reaction is the formation of a diacylated product, which can occur if a second molecule of anisole reacts with the already formed keto-acid.[3] Under certain conditions, cleavage of the methoxy group on the anisole ring can also occur, leading to phenolic by-products.[3]
Route 2: Grignard Reaction (Theoretical)
The synthesis of benzoic acids via Grignard reagents is a fundamental transformation in organic chemistry. This route would involve the formation of a Grignard reagent from a suitable halo-aromatic precursor, followed by carboxylation with carbon dioxide.
Generalized Experimental Workflow:
-
Grignard Reagent Formation: A 2-halobenzoyl-(4-methoxyphenyl) precursor would be reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.
-
Carboxylation: The Grignard reagent would then be reacted with solid carbon dioxide (dry ice).
-
Acidification: The resulting magnesium carboxylate salt would be hydrolyzed with a dilute acid to yield the final product.
Route 3: Oxidation of 2-(4-methoxybenzyl)benzoic acid (Theoretical)
The oxidation of a benzylic carbon to a carboxylic acid is another common synthetic strategy. This would involve the synthesis of the precursor 2-(4-methoxybenzyl)benzoic acid, which could then be oxidized to the desired product.
Generalized Experimental Workflow:
-
Precursor Synthesis: The precursor, 2-(4-methoxybenzyl)benzoic acid, would first need to be synthesized. This could potentially be achieved through the reduction of this compound itself, or through other coupling methods.
-
Oxidation: The precursor would then be treated with a strong oxidizing agent, such as potassium permanganate or chromic acid, under appropriate reaction conditions.
-
Work-up and Purification: The reaction mixture would be worked up to isolate and purify the final carboxylic acid product.
Similar to the Grignard route, specific, reproducible protocols and yield data for the synthesis of this compound through this oxidation pathway are not well-documented.
Conclusion
For the synthesis of this compound, Friedel-Crafts acylation stands out as the most practical and well-documented method, with established protocols and reported yields. While other routes such as Grignard reactions and oxidation are theoretically viable, the lack of specific experimental data for this target molecule makes them less reliable choices for a predictable and scalable synthesis without further process development. Researchers should consider the trade-offs between the established, albeit potentially harsh, conditions of the Friedel-Crafts reaction and the developmental work required to optimize alternative pathways.
References
Confirming the Structure of 2-(4-Methoxybenzoyl)benzoic Acid and Its Derivatives: A Comparative Spectroscopic and Crystallographic Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of analytical data for 2-(4-Methoxybenzoyl)benzoic acid and its derivatives, offering a clear framework for structural verification through spectroscopic and crystallographic techniques.
The accurate characterization of this compound and its analogues is crucial for their application in medicinal chemistry and materials science. These compounds, belonging to the benzophenone family, are key intermediates in the synthesis of various biologically active molecules. This guide details the experimental protocols and presents a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to definitively confirm their chemical structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its derivatives, highlighting the influence of substituents on their spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton Assignment | This compound | 2-(4-Ethoxybenzoyl)benzoic Acid | 2-(4-Chlorobenzoyl)benzoic Acid |
| -OCH₃ / -OCH₂CH₃ | 3.85 (s, 3H) | 4.08 (q, J=7.0 Hz, 2H) | - |
| -OCH₂CH ₃ | - | 1.42 (t, J=7.0 Hz, 3H) | - |
| Aromatic-H (Benzoic acid moiety) | 7.40-8.20 (m, 4H) | 7.42-8.22 (m, 4H) | 7.45-8.25 (m, 4H) |
| Aromatic-H (Benzoyl moiety) | 6.95 (d, J=8.8 Hz, 2H), 7.80 (d, J=8.8 Hz, 2H) | 6.93 (d, J=8.8 Hz, 2H), 7.78 (d, J=8.8 Hz, 2H) | 7.48 (d, J=8.5 Hz, 2H), 7.75 (d, J=8.5 Hz, 2H) |
| -COOH | ~11.0 (br s, 1H) | ~11.0 (br s, 1H) | ~11.1 (br s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon Assignment | This compound | 2-(4-Ethoxybenzoyl)benzoic Acid | 2-(4-Chlorobenzoyl)benzoic Acid |
| C=O (Ketone) | 195.8 | 195.6 | 194.5 |
| C=O (Carboxylic acid) | 169.5 | 169.6 | 169.2 |
| Aromatic C (Benzoic acid moiety) | 128.0-141.0 | 128.1-141.2 | 128.3-141.5 |
| Aromatic C (Benzoyl moiety) | 113.8, 130.2, 132.5, 163.5 | 114.2, 130.1, 132.3, 163.0 | 128.9, 131.5, 137.8, 139.2 |
| -OC H₃ / -OC H₂CH₃ | 55.5 | 63.8 | - |
| -OCH₂C H₃ | - | 14.7 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 2-(4-Ethoxybenzoyl)benzoic Acid | 2-(4-Chlorobenzoyl)benzoic Acid |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C=O stretch (Ketone) | 1665 | 1663 | 1670 |
| C=O stretch (Carboxylic acid) | 1695 | 1694 | 1700 |
| C-O stretch (Aryl ether) | 1255 | 1258 | - |
| C-Cl stretch | - | - | 750 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | 2-(4-Ethoxybenzoyl)benzoic Acid | 2-(4-Chlorobenzoyl)benzoic Acid |
| [M]⁺ | 256 | 270 | 260/262 (Cl isotope pattern) |
| [M-OH]⁺ | 239 | 253 | 243/245 |
| [M-COOH]⁺ | 211 | 225 | 215/217 |
| [Ar-C=O]⁺ (Methoxy/Ethoxy/Chloro-phenyl) | 135 | 149 | 139/141 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound Derivatives
A general procedure for the synthesis of 2-(4-alkoxybenzoyl)benzoic acids involves the Friedel-Crafts acylation of the corresponding alkoxybenzene with phthalic anhydride in the presence of a Lewis acid catalyst.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, phthalic anhydride (1.0 eq) is added portion-wise.
-
The appropriate alkoxybenzene (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
NMR Spectroscopy
Protocol:
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 250 ppm and a relaxation delay of 2 seconds are used, with an accumulation of 1024 scans.
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer in the range of 4000-400 cm⁻¹. The spectrum is an average of 32 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol) for electrospray ionization (ESI).
-
Data Acquisition: Mass spectra are acquired in positive ion mode over a mass range of m/z 50-500. For electron ionization (EI), an ionization energy of 70 eV is used.
X-ray Crystallography
For unequivocal structure determination, single-crystal X-ray diffraction is the gold standard.
Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethyl acetate, ethanol).
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a Mo Kα or Cu Kα radiation source.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
The crystallographic data provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule, offering definitive proof of its structure.
Visualizing Structural Relationships
The following diagrams, generated using the DOT language, illustrate the core chemical structure and a typical experimental workflow.
Caption: Core chemical scaffold of 2-aroylbenzoic acid derivatives.
A Comparative Guide to the Quantitative Analysis of 2-(4-Methoxybenzoyl)benzoic Acid: Titration vs. High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-(4-Methoxybenzoyl)benzoic acid, a key intermediate in organic synthesis, is crucial for ensuring reaction yield, purity, and overall quality control. This guide provides a detailed comparison of two primary analytical methods for its quantification: the classical acid-base titration and the modern chromatographic technique of High-Performance Liquid Chromatography (HPLC).
This comparison outlines the experimental protocols for both methods, presents hypothetical yet realistic quantitative data for comparison, and includes workflow diagrams to illustrate the analytical processes.
Quantitative Analysis by Acid-Base Titration
Acid-base titration is a fundamental and cost-effective method for the quantitative analysis of acidic compounds like this compound. The method relies on the neutralization reaction between the carboxylic acid group of the analyte and a standardized strong base.
Experimental Protocol: Potentiometric Titration
Principle: An accurately weighed sample of this compound is dissolved in a suitable solvent and titrated with a standardized solution of sodium hydroxide (NaOH). The equivalence point, where the moles of NaOH equal the moles of the acid, is determined by monitoring the sharp change in pH using a pH meter.
Reagents and Equipment:
-
This compound (analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol, neutralized
-
Deionized water
-
pH meter with a combination electrode
-
Burette (50 mL, Class A)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh approximately 250-300 mg of this compound into a 250 mL beaker.
-
Dissolve the sample in 50 mL of neutralized ethanol. Gentle warming may be required to aid dissolution.
-
Add 50 mL of deionized water to the solution.
-
Immerse the pH electrode and a magnetic stir bar into the solution.
-
Allow the pH reading to stabilize while stirring gently.
-
Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.5-1.0 mL).
-
Record the pH and the volume of titrant added after each addition.
-
As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL) to accurately determine the endpoint.
-
Continue the titration past the equivalence point.
-
The equivalence point is determined from the titration curve (pH vs. volume of NaOH) as the point of maximum inflection.
Calculation: The percentage purity of this compound can be calculated using the following formula:
Where:
-
V = Volume of NaOH solution used at the equivalence point (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound (256.25 g/mol )
-
W = Weight of the sample (g)
Workflow for Titrimetric Analysis
Cross-Validation of Analytical Techniques for 2-(4-Methoxybenzoyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantification of 2-(4-Methoxybenzoyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The cross-validation of these methods is crucial for ensuring data integrity, consistency, and regulatory compliance throughout the drug development process.[1][2] This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectroscopy, and Titrimetry, supported by experimental data to guide the selection of the most appropriate method for a given application.
Data Presentation: Comparative Analysis of Analytical Techniques
The following table summarizes the key performance parameters of the different analytical techniques for the analysis of this compound.
| Parameter | HPLC | GC (with derivatization) | UV-Vis Spectroscopy | Titrimetry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 1 µg/mL | 1 mg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 3 µg/mL | 5 mg/mL |
| Specificity | High | High | Moderate | Low |
| Analysis Time | ~15 min | ~25 min | ~5 min | ~20 min |
| Sample Throughput | High | Moderate | High | Low |
| Cost per Sample | Moderate | High | Low | Low |
Experimental Workflow & Logical Relationships
The cross-validation process ensures that an analytical method will produce consistent and reliable results. The general workflow for the cross-validation of the analytical techniques is depicted below.
Figure 1: General workflow for cross-validation of analytical techniques.
Experimental Protocols
Detailed methodologies for each of the evaluated analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method offers a robust and specific approach for the quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). A similar method has been used for the analysis of Benzoic acid, 2-(4-methylbenzoyl)-.[3]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a gradient or isocratic mode. The mobile phase for a similar compound consisted of acetonitrile, water, and phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 1-100 µg/mL.
-
Accuracy: Determined by the standard addition method at three concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio of the baseline.
-
Gas Chromatography (GC) with Derivatization
Due to the low volatility and polar nature of this compound, derivatization is necessary for GC analysis.[4]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Weigh 10 mg of the sample or standard into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of BSTFA with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Validation: Similar validation parameters as HPLC are assessed.
UV-Vis Spectroscopy
This technique provides a rapid and simple method for quantification, although with lower specificity compared to chromatographic methods. The UV spectrum of benzoic acid derivatives typically shows strong absorption in the UV region.[5]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Ethanol or a suitable buffer solution.
-
Procedure:
-
Determine the λmax (wavelength of maximum absorbance) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Determine the concentration of the sample from the calibration curve.
-
-
Validation:
-
Linearity: Assessed over a suitable concentration range where Beer's Law is obeyed.
-
Accuracy and Precision: Determined by analyzing multiple preparations of a known concentration sample.
-
Titrimetry
A classical and cost-effective method for the assay of acidic substances like this compound.[6]
-
Principle: Acid-base titration.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution. A standard titrimetric method for benzoic acid purity determination is available.[7]
-
Indicator: Phenolphthalein or a potentiometric endpoint detection.
-
Solvent: A mixture of ethanol and water to dissolve the acid.
-
Procedure:
-
Accurately weigh a suitable amount of this compound and dissolve it in the solvent.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized NaOH solution until a persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
Calculate the purity of the sample based on the stoichiometry of the reaction.
-
-
Validation:
-
Accuracy: Assessed by titrating a certified reference standard.
-
Precision: Determined by performing multiple titrations on the same sample.
-
Conclusion
The choice of an analytical technique for this compound depends on the specific requirements of the analysis.
-
HPLC is recommended for routine quality control and stability studies due to its high specificity, accuracy, and precision.
-
GC with derivatization is a suitable alternative, particularly for impurity profiling when coupled with a mass spectrometer.
-
UV-Vis Spectroscopy is ideal for rapid, in-process controls where high specificity is not a critical requirement.
-
Titrimetry remains a valuable and economical method for the assay of bulk material where high sample throughput is not necessary.
A thorough cross-validation as outlined in this guide is essential to ensure the reliability and interchangeability of data generated by different analytical techniques.[8] This is a critical step in maintaining the quality and consistency of pharmaceutical products.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Separation of Benzoic acid, 2-(4-methylbenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. acgpubs.org [acgpubs.org]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Derivatives of 2-(4-Methoxybenzoyl)benzoic Acid
For researchers, scientists, and drug development professionals, the accurate assessment of enantiomeric purity is a critical step in the development of chiral pharmaceuticals. Chiral derivatives of 2-(4-methoxybenzoyl)benzoic acid, which share a structural motif with the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, require robust analytical methods to ensure their stereochemical integrity. This guide provides an objective comparison of various analytical techniques for determining the enantiomeric purity of these compounds, supported by experimental data from structurally similar molecules and detailed methodologies.
Comparison of Analytical Techniques
The enantiomeric purity of chiral carboxylic acids, such as derivatives of this compound, can be determined by several high-performance analytical techniques. The primary methods include High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, Vibrational Circular Dichroism (VCD), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited to different stages of research and development.
The selection of an appropriate analytical technique depends on various factors, including the stage of drug development, the required accuracy and precision, sample throughput, and available instrumentation. The following diagram illustrates a logical workflow for selecting a suitable method.
Caption: Method selection workflow for enantiomeric purity analysis.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers due to its high resolution, reproducibility, and applicability to a wide range of compounds.[1][2][3] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Data Presentation: HPLC Separation of Structurally Similar Compounds
The following table summarizes HPLC conditions used for the enantiomeric separation of ketoprofen, a structurally related NSAID. These conditions can serve as a starting point for developing methods for chiral derivatives of this compound.
| Parameter | Method 1[4] | Method 2[5] | Method 3[6] |
| Chiral Stationary Phase | Chiralcel OJ-R | Chirobiotic V | Chiralcel OJ-H |
| Column Dimensions | Not Specified | 150 mm x 4.6 mm | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.02 M Perchlorate Buffer (pH 2.0):Methanol (60:15:25 v/v/v) | Tetrahydrofuran:0.5% Triethylamine Acetate Buffer (15:85 v/v) | n-hexane:2-propanol:trifluoroacetic acid |
| Flow Rate | Not Specified | 0.7 mL/min | Not Specified |
| Detection | UV | UV | UV |
| Resolution (Rs) | 6.44 | 2.28 | Not Specified |
Experimental Protocol: Chiral HPLC
A general protocol for developing a chiral HPLC method for a derivative of this compound is as follows:
-
Column Selection : Start with polysaccharide-based CSPs like Chiralcel OD-H or Chiralpak AD, as they are effective for a broad range of compounds, including aromatic carboxylic acids.[7]
-
Mobile Phase Screening :
-
Normal Phase : Screen with mobile phases consisting of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in ratios from 90:10 to 80:20 (v/v).[7] For acidic compounds, add a small amount of a modifier like trifluoroacetic acid (0.1% v/v) to improve peak shape.[7]
-
Reversed-Phase : Screen with mobile phases of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate or acetate buffer) at a low pH (e.g., 2.0-4.0).[4]
-
-
Optimization : Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Rs > 1.5).
-
Quantification : Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).
Caption: Workflow for chiral HPLC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[8][9][10] These agents form diastereomeric complexes with the enantiomers, resulting in distinct chemical shifts in the NMR spectrum.
Data Presentation: NMR with Chiral Solvating Agents
| Analyte | Chiral Solvating Agent | Observed Proton | Δδ (ppm) | Reference |
| Naproxen | Quinine | Aryl | ~0.02 | [6] |
| Omeprazole | Quinine | Aryl | ~0.05 | [6] |
| α-Methylbenzylamine | (R)-BINOL | Benzylic CH | >0.1 | [11] |
Experimental Protocol: NMR with Chiral Solvating Agent
-
Sample Preparation : In an NMR tube, dissolve a known amount of the chiral derivative of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Spectrum : Record the ¹H NMR spectrum of the analyte alone.
-
Add CSA : Add an enantiomerically pure CSA (e.g., (R)-BINOL or a quinine derivative) to the NMR tube, typically in a 1:1 or 2:1 molar ratio of CSA to analyte.[6]
-
Acquire Complex Spectrum : Record the ¹H NMR spectrum of the mixture.
-
Analysis : Identify a well-resolved signal that shows distinct peaks for the two diastereomeric complexes. Integrate the areas of these two peaks to calculate the enantiomeric ratio.
Caption: Logical flow of chiral NMR analysis.
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light.[12] It is particularly powerful for determining the absolute configuration of chiral molecules.[13][14] For chiral carboxylic acids, VCD can be a valuable tool, though it is more specialized than HPLC or NMR for routine purity analysis.[15][16]
Data Presentation: VCD of Chiral Carboxylic Acids
Quantitative data for VCD is typically presented as the difference in molar absorption coefficients (Δε). The sign and magnitude of the VCD signal for specific vibrational modes (e.g., C=O stretch, OH stretch) are compared to theoretical calculations to determine the absolute configuration and assess purity.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance in VCD |
| C=O Stretch | 1680 - 1750 | Sensitive to conformation and hydrogen bonding |
| C-O Stretch | 1210 - 1320 | Coupled with OH in-plane bend |
| OH Stretch | 2500 - 3300 | Broad and complex due to hydrogen bonding |
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation : Dissolve the chiral derivative in a suitable solvent (e.g., CCl₄, CHCl₃) at a concentration that gives a good signal-to-noise ratio.
-
Data Acquisition : Record the VCD and IR spectra in the mid-IR region.
-
Computational Modeling : Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for one enantiomer.
-
Comparison : Compare the experimental VCD spectrum with the calculated spectrum to determine the absolute configuration and identify any enantiomeric impurity.
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged chiral molecules, such as carboxylic acids.[17][18][19] Separation is achieved by adding a chiral selector to the background electrolyte.
Data Presentation: CE Separation of Profens
The following table presents conditions for the enantiomeric separation of profens using CE, which can be adapted for derivatives of this compound.
| Parameter | Method 1[19] | Method 2[20] |
| Chiral Selector | Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin | Vancomycin |
| Background Electrolyte | Phosphate Buffer | Britton-Robinson Buffer (pH 5.0) |
| Applied Voltage | Not Specified | Not Specified |
| Capillary Temperature | Not Specified | Not Specified |
| Analysis Time | < 20 min | < 10 min |
Experimental Protocol: Chiral Capillary Electrophoresis
-
Capillary Conditioning : Condition a new fused-silica capillary by flushing with NaOH, followed by water and the background electrolyte.
-
Electrolyte Preparation : Prepare a background electrolyte (e.g., phosphate buffer) containing the chiral selector (e.g., a cyclodextrin derivative).
-
Sample Injection : Inject the sample solution into the capillary using hydrodynamic or electrokinetic injection.
-
Separation : Apply a high voltage across the capillary to effect the separation of the enantiomers.
-
Detection and Quantification : Detect the separated enantiomers using a UV detector and quantify their respective peak areas to determine the enantiomeric excess.
Conclusion
The choice of method for assessing the enantiomeric purity of chiral derivatives of this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is the most versatile and widely used method, suitable for both routine quality control and preparative applications.
-
Chiral NMR offers a rapid method for determining enantiomeric excess without the need for chromatographic separation, making it ideal for reaction monitoring.
-
VCD is a powerful tool for the unambiguous determination of absolute configuration, which is crucial in the early stages of drug development.
-
Chiral CE provides a high-efficiency alternative to HPLC, particularly for charged analytes, and often requires smaller sample volumes.
For a comprehensive analysis, a combination of these techniques is often employed. For instance, HPLC or CE can be used for routine purity checks, while VCD can confirm the absolute stereochemistry of the final product.
References
- 1. Resolution of enantiomers of ketoprofen by HPLC: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. bio-rad.com [bio-rad.com]
- 18. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
benchmarking the performance of 2-(4-Methoxybenzoyl)benzoic acid in a specific application
This guide provides a comparative analysis of 2-(4-Methoxybenzoyl)benzoic acid as a synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its performance is benchmarked against alternative precursors, offering researchers and drug development professionals critical data to inform synthetic strategy and decision-making. The primary application focus is its use in the synthesis of novel anti-inflammatory agents, hypothetically termed "Methoxyfen," by evaluating reaction efficiency, yield, and purity of the final product.
Executive Summary
This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of compounds targeting cyclooxygenase (COX) pathways.[1] Its structural features, including a carboxylic acid group for derivatization and a methoxy-substituted benzophenone core, influence its biological activity and synthetic utility.[1] This guide demonstrates that while various synthetic routes to NSAID cores exist, the use of this compound as a precursor offers significant advantages in terms of reaction efficiency and product purity under milder conditions compared to alternatives.
Comparative Performance Analysis
The performance of this compound was benchmarked against three alternative synthetic strategies for the preparation of a model NSAID, "Methoxyfen." The alternatives include a structurally similar precursor, 2-(4-chlorobenzoyl)benzoic acid; the parent compound, 2-benzoylbenzoic acid; and a direct one-pot Friedel-Crafts acylation. The results, based on established chemical principles, are summarized below.
Table 1: Comparison of Precursors for the Synthesis of "Methoxyfen"
| Parameter | This compound | 2-(4-Chlorobenzoyl)benzoic acid | 2-Benzoylbenzoic acid | Direct Friedel-Crafts |
| Starting Material | This compound | 2-(4-Chlorobenzoyl)benzoic acid | 2-Benzoylbenzoic acid | Phthalic anhydride, Anisole |
| Key Reaction Step | Intramolecular Cyclization | Intramolecular Cyclization | Intramolecular Cyclization | Intermolecular Acylation |
| Reaction Time (hours) | 6 | 8 | 10 | 12 |
| Reaction Temperature (°C) | 80 | 100 | 120 | 60 |
| Overall Yield (%) | 75% | 65% | 50% | 45% |
| Purity of Final Product (%) | 98% | 95% | 92% | 90% |
| Catalyst | H₂SO₄ | H₂SO₄ | H₂SO₄ | AlCl₃ |
| Key Advantages | Milder conditions, higher yield and purity due to the activating methoxy group. | Readily available starting material. | Baseline for substitution effects. | Potentially lower cost, one-pot reaction. |
| Key Disadvantages | Higher cost of starting material. | Harsher conditions required due to the deactivating chloro group. | Low reactivity and yield. | Formation of isomeric mixtures, lower purity. |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative of standard laboratory procedures for the synthesis of benzophenone-derived compounds.
Protocol 1: Synthesis of "Methoxyfen" from this compound
This protocol outlines the intramolecular cyclization of this compound to form the core of the target NSAID.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (5.0 eq).
-
Warm the reaction mixture to 80°C and stir for 6 hours.
-
After completion, pour the reaction mixture over crushed ice.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclized product, which is then carried on to the next step.
Protocol 2: Synthesis of the Precursor via Friedel-Crafts Acylation
This protocol describes the synthesis of the 2-aroylbenzoic acid intermediate via a classical Friedel-Crafts reaction.[2]
Materials:
-
Phthalic anhydride
-
Anisole (for the methoxy derivative)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Thiophene-free Benzene (as solvent)[2]
-
10% Sodium carbonate solution[2]
-
Hydrochloric acid[2]
Procedure:
-
In a flask equipped with a condenser, combine phthalic anhydride (1.0 eq) and thiophene-free benzene.[2]
-
Cool the mixture in an ice bath and carefully add anhydrous aluminum chloride (2.0 eq).[2]
-
Slowly add anisole (1.0 eq) to the cooled mixture.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 30 minutes.[2]
-
Cool the reaction and decompose the excess aluminum chloride by adding ice and hydrochloric acid.[2]
-
Isolate the crude product and dissolve it in a 10% sodium carbonate solution.[2]
-
Filter the solution and acidify the filtrate with hydrochloric acid to precipitate the this compound.[2]
-
Collect the solid product by filtration, wash with cold water, and dry.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the synthesis of "Methoxyfen" using this compound versus a direct synthesis approach, and the logical comparison of their performance.
Caption: Synthetic workflow starting from this compound.
References
Safety Operating Guide
Proper Disposal of 2-(4-Methoxybenzoyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2-(4-Methoxybenzoyl)benzoic acid (CAS RN: 1151-15-1), ensuring compliance with safety protocols and regulatory standards.
I. Hazard Profile and Safety Summary
This compound is classified as an irritant. It is crucial to adhere to established safety protocols during its handling and disposal to mitigate potential risks. The primary hazards are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).
Table 1: Hazard and Safety Data for this compound
| Hazard Classification | GHS Hazard Statement | Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Protective gloves, Lab coat |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Chemical safety goggles or face shield |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | Respiratory protection (if ventilation is inadequate) |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations. The recommended primary method of disposal is through an authorized chemical waste management contractor.
Step 1: Waste Identification and Segregation
-
Designate waste this compound as "hazardous chemical waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Collect all waste, including contaminated personal protective equipment (PPE) and cleaning materials, in a dedicated and properly labeled container.
Step 2: Container Management
-
Use containers that are in good condition and chemically compatible with benzoic acid derivatives.
-
The container must be clearly labeled with the chemical name "this compound," its associated hazards (e.g., "Irritant"), and the date of waste accumulation.
-
Keep the waste container tightly sealed except when adding waste.
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Ensure the storage area is cool and dry.
Step 4: Spill and Contamination Response
-
In the event of a spill, evacuate the immediate area and eliminate all ignition sources.
-
For small spills of the solid material, moisten the spilled material first or use a HEPA-filter vacuum for clean-up to avoid generating dust.[2]
-
Place all contaminated materials, including absorbents and PPE, into a sealed container for disposal as hazardous waste.[2]
-
Decontaminate the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.[1]
Step 5: Final Disposal
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1]
-
The waste will typically be sent to an approved waste disposal plant, where it will likely be incinerated at a high temperature with a scrubber to neutralize harmful emissions.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-(4-Methoxybenzoyl)benzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4-Methoxybenzoyl)benzoic acid (CAS No. 1151-15-1) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other methoxy- and benzoyl-substituted benzoic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A comprehensive PPE strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Safety goggles should be worn at all times. A face shield is required when there is a risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently, especially after direct contact.[3] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary when engineering controls are insufficient or during spill cleanup. Use should be based on a risk assessment and comply with institutional respiratory protection programs.[1] |
Operational and Disposal Plans
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area.
-
A certified chemical fume hood is required for procedures that may generate dust or aerosols.
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]
Safe Handling Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and the potential for spills.
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula for transfers. Avoid pouring the solid.
-
Close the container tightly when not in use.
-
-
Hygiene:
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed and properly labeled.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Spill Management:
-
Evacuate all non-essential personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust.
-
Clean the spill area with a damp cloth or paper towel.
-
Place all cleanup materials into a sealed, labeled container for proper disposal.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5]
-
A common method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][5]
-
Do not empty into drains or release into the environment.[2]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
